Product packaging for 1-Chloro-5-triethylsilyl-4-pentyne(Cat. No.:CAS No. 174125-30-5)

1-Chloro-5-triethylsilyl-4-pentyne

Cat. No.: B064527
CAS No.: 174125-30-5
M. Wt: 216.82 g/mol
InChI Key: YOFYXFCOGXKCGG-UHFFFAOYSA-N
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Description

1-Chloro-5-triethylsilyl-4-pentyne is a useful research compound. Its molecular formula is C11H21ClSi and its molecular weight is 216.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21ClSi B064527 1-Chloro-5-triethylsilyl-4-pentyne CAS No. 174125-30-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloropent-1-ynyl(triethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21ClSi/c1-4-13(5-2,6-3)11-9-7-8-10-12/h4-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFYXFCOGXKCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)C#CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374075
Record name (5-Chloropent-1-yn-1-yl)(triethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174125-30-5
Record name (5-Chloropent-1-yn-1-yl)(triethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Chloro-5-triethylsilyl-4-pentyne: Synthesis, Properties, and Reactivity for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-5-triethylsilyl-4-pentyne, a versatile bifunctional building block in modern organic synthesis. The document delves into its chemical and physical properties, provides detailed synthetic protocols, and explores its reactivity, with a particular focus on the chemoselective manipulation of its chloro and triethylsilyl-protected alkyne moieties. Key applications in cross-coupling reactions, nucleophilic substitutions, and organometallic chemistry are discussed, supported by mechanistic insights and detailed experimental procedures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this valuable intermediate.

Introduction: A Bifunctional Linchpin in Synthesis

This compound is a strategically important molecule in organic synthesis, offering two distinct and orthogonally reactive functional groups: a primary alkyl chloride and a triethylsilyl (TES)-protected terminal alkyne. This unique combination allows for a wide range of sequential and selective chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures.[1] The presence of the TES group provides robust protection for the terminal alkyne, preventing its participation in undesired side reactions while enabling its activation under specific, mild conditions.[2] The alkyl chloride, on the other hand, serves as a handle for nucleophilic substitution or the formation of organometallic reagents.

The strategic importance of this building block lies in its ability to introduce a five-carbon chain with latent functionalities at both ends. This is particularly useful in the construction of natural products, pharmaceuticals, and advanced materials where precise control over molecular design is paramount.[3]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in the laboratory.

Physical Properties

The physical properties of this compound are summarized in the table below. It is a colorless liquid at room temperature with good solubility in common organic solvents.[4][5]

PropertyValueReference(s)
Molecular Formula C₁₁H₂₁ClSi[6]
Molecular Weight 216.82 g/mol [6]
CAS Number 174125-30-5[7]
Boiling Point 244-245 °C (at 760 mmHg)[4]
Density 0.903 g/mL at 25 °C[5]
Refractive Index (n²⁰/D) 1.468[5]
Spectroscopic Characterization

Expected ¹H NMR (CDCl₃, 400 MHz):

  • δ 3.60 (t, J = 6.4 Hz, 2H): Triplet corresponding to the two protons of the chloromethylene group (-CH₂Cl).

  • δ 2.45 (t, J = 7.0 Hz, 2H): Triplet for the methylene protons adjacent to the alkyne (-C≡C-CH₂-).

  • δ 1.95 (p, J = 6.7 Hz, 2H): Quintet (or pentet) for the central methylene group (-CH₂-CH₂-CH₂-).

  • δ 0.98 (t, J = 7.9 Hz, 9H): Triplet for the methyl protons of the three ethyl groups on the silicon atom.

  • δ 0.60 (q, J = 7.9 Hz, 6H): Quartet for the methylene protons of the three ethyl groups on the silicon atom.

Expected ¹³C NMR (CDCl₃, 101 MHz):

  • δ 107.0: Quaternary carbon of the alkyne attached to the silicon atom (Si-C≡C-).

  • δ 83.0: Quaternary carbon of the alkyne adjacent to the methylene group (-C≡C-CH₂-).

  • δ 44.5: Methylene carbon attached to the chlorine atom (-CH₂Cl).

  • δ 31.5: Central methylene carbon (-CH₂-CH₂-CH₂-).

  • δ 19.0: Methylene carbon adjacent to the alkyne (-C≡C-CH₂-).

  • δ 7.5: Methyl carbons of the triethylsilyl group.

  • δ 4.5: Methylene carbons of the triethylsilyl group.

Expected IR (neat):

  • ~2170 cm⁻¹: C≡C stretch (s, sharp) for the silyl-substituted alkyne.

  • ~2955, 2875 cm⁻¹: C-H stretching vibrations of the alkyl and ethyl groups.

  • ~1240, 740 cm⁻¹: Si-C stretching and bending vibrations.

  • ~660 cm⁻¹: C-Cl stretch.

Synthesis and Handling

Synthetic Protocol

The synthesis of this compound is typically achieved through the deprotonation of a suitable terminal alkyne followed by silylation. A representative experimental procedure is provided below, based on established methods for the synthesis of silylated alkynes.[9]

Reaction Scheme:

Experimental Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Add 5-chloro-1-pentyne (1.0 eq) to the flask.

  • Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add triethylchlorosilane (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by vacuum distillation to afford this compound as a colorless liquid.

Safety and Handling

This compound is an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its two functional groups. This allows for a range of selective transformations.

Reactions at the Alkyl Chloride Terminus

The primary alkyl chloride is susceptible to nucleophilic substitution and can be used to form Grignard reagents.

The chloro group can be displaced by a variety of nucleophiles. This allows for the introduction of a wide range of functional groups at this position.

Workflow for Nucleophilic Substitution:

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="this compound"]; B [label="Nucleophile (e.g., NaN₃, NaCN, R₂NH)"]; C [label="Solvent (e.g., DMF, DMSO)"]; D [label="Heat"]; E [label="Substituted Pentyne Product"];

A -> E; B -> E; C -> E; D -> E; }

Caption: Generalized workflow for nucleophilic substitution reactions.

The formation of a Grignard reagent from the alkyl chloride provides a powerful carbon nucleophile that can react with a wide array of electrophiles.[11] The reaction must be carried out under strictly anhydrous conditions to prevent quenching of the Grignard reagent.[12]

Experimental Protocol: Grignard Reagent Formation and Reaction with an Aldehyde

  • Place magnesium turnings (1.2 eq) in a flame-dried flask under a nitrogen atmosphere.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to initiate the reaction.

  • Once the reaction has started, add the remaining solution of the chloroalkyne at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C.

  • Slowly add a solution of an aldehyde (e.g., benzaldehyde, 1.0 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Reactions at the Silylalkyne Terminus

The triethylsilyl group serves as a protecting group for the terminal alkyne, which can be selectively removed or used directly in certain cross-coupling reactions.

The TES group can be readily removed under mild conditions to reveal the terminal alkyne. A common method involves the use of a fluoride source such as tetrabutylammonium fluoride (TBAF).[8]

Experimental Protocol: Desilylation

  • Dissolve this compound (1.0 eq) in THF.

  • Add a solution of TBAF (1.1 eq, 1.0 M in THF) at room temperature.

  • Stir the reaction for 1-2 hours and monitor by TLC.

  • Upon completion, quench with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate to yield 5-chloro-1-pentyne.

While typically requiring a terminal alkyne, silylalkynes can sometimes participate directly in Sonogashira cross-coupling reactions, or more commonly, the TES group is removed in situ or prior to the coupling. The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms.[13][14]

Reaction Mechanism: Sonogashira Coupling

G cluster_0 Palladium Catalytic Cycle cluster_1 Copper Co-catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B R-X C R-Pd(II)L₂(X) B->C D Transmetalation C->D E R-Pd(II)L₂(C≡CR') D->E F Reductive Elimination E->F F->A R-C≡CR' G Cu(I)X H π-Alkyne Complex G->H R'-C≡C-H I Copper Acetylide H->I Base I->D J Base J->H K R'-C≡C-H K->H

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling of the Deprotected Alkyne

  • To a Schlenk flask, add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous triethylamine as the solvent and base.

  • Add 5-chloro-1-pentyne (1.2 eq, obtained from desilylation).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its bifunctional nature allows for a diverse range of chemical transformations at either the alkyl chloride or the silylalkyne terminus. The ability to perform these reactions with a high degree of chemoselectivity makes this compound an excellent choice for the construction of complex molecules in the fields of medicinal chemistry, materials science, and natural product synthesis. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to effectively utilize this powerful synthetic tool.

References

Structure of 1-Chloro-5-triethylsilyl-4-pentyne

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure, Synthesis, and Application of 1-Chloro-5-triethylsilyl-4-pentyne

Abstract

This compound is a bifunctional organosilane compound of significant interest to researchers in organic synthesis, materials science, and drug development. Its structure incorporates a terminal alkyl chloride and a terminal alkyne, which is protected by a bulky triethylsilyl (TES) group. This unique arrangement allows for selective, sequential reactions at either end of the molecule, establishing it as a versatile and valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a validated synthetic methodology, detailed spectroscopic analysis for structural confirmation, and a discussion of its reactivity profile and key applications.

Chemical Identity and Physicochemical Properties

This compound, identified by the CAS Number 174125-30-5, is a specialized chemical intermediate.[1][2][3][4] The triethylsilyl group serves as a sterically bulky protecting group for the terminal alkyne, preventing unwanted side reactions while enabling other transformations within the molecule. This protection is robust under many reaction conditions but can be selectively removed when the alkyne functionality is required for subsequent steps. The presence of the primary chloride at the opposite end of the carbon chain provides a reactive site for nucleophilic substitution or organometallic coupling reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 174125-30-5[1][2][4]
Molecular Formula C11H21ClSi[1][3][4][5]
Molecular Weight 216.82 g/mol [1][3][4][5]
IUPAC Name 5-chloropent-1-ynyl(triethyl)silane[1][4]
Linear Formula Cl(CH₂)₃C≡CSi(CH₂CH₃)₃[1]
Appearance Colorless to yellow liquid[4][6]
Density 0.903 g/mL at 25 °C[2][3]
Boiling Point 244-245 °C[2]
Refractive Index (n20/D) 1.468[2][3]
Flash Point 215 °F (101.7 °C)[2]
SMILES CC--INVALID-LINK--(CC)C#CCCCCl[1]
InChIKey YOFYXFCOGXKCGG-UHFFFAOYSA-N[1][4]

Synthesis and Mechanistic Considerations

The synthesis of this compound is most effectively achieved through the nucleophilic attack of a triethylsilylacetylide anion on a suitable three-carbon electrophile bearing a chloro group. This standard C-C bond-forming strategy is highly efficient and predictable.

Causality in Experimental Design

The chosen synthetic pathway involves two key steps: the deprotonation of triethylsilylacetylene and the subsequent alkylation.

  • Deprotonation: Triethylsilylacetylene is a weak acid. A strong, non-nucleophilic base is required to abstract the acetylenic proton. n-Butyllithium (n-BuLi) is the reagent of choice due to its high basicity and commercial availability, ensuring rapid and quantitative formation of the lithium triethylsilylacetylide intermediate. The reaction is conducted at low temperatures (e.g., -78 °C) to prevent side reactions.

  • Alkylation: The electrophile, 1-bromo-3-chloropropane, is selected for its differential reactivity. The bromide is a better leaving group than the chloride, allowing the acetylide anion to selectively displace the bromide in an SN2 reaction, leaving the chloride moiety intact for future transformations.

Experimental Protocol

Materials:

  • Triethylsilylacetylene

  • n-Butyllithium (2.5 M in hexanes)

  • 1-Bromo-3-chloropropane

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Add triethylsilylacetylene (1.0 eq) to the cooled THF.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour at this temperature.

  • Add 1-bromo-3-chloropropane (1.1 eq) dropwise to the lithium acetylide solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the resulting crude oil via vacuum distillation or column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Reactant1 Triethylsilylacetylene Reagent1 1. n-BuLi, THF, -78 °C Reactant1->Reagent1 Deprotonation Reactant2 1-Bromo-3-chloropropane Reagent2 2. Warm to RT Reactant2->Reagent2 Intermediate Lithium Triethylsilylacetylide (in situ) Reagent1->Intermediate Product This compound Reagent2->Product SN2 Alkylation Intermediate->Reagent2

Caption: Synthetic pathway for this compound.

Structural Elucidation and Spectroscopic Analysis

While specific experimental spectra for this compound are not widely published, its structure can be unequivocally confirmed using a combination of standard spectroscopic techniques. The following table outlines the predicted data based on the known molecular structure.

Table 2: Predicted Spectroscopic Data for Structural Confirmation

TechniqueFeaturePredicted Chemical Shift (δ) / Wavenumber (ν) / m/zRationale
¹H NMR Si-CH₂ -CH₃~0.6 ppm (quartet, 6H)Protons on methylene of ethyl group adjacent to Si.
Si-CH₂-CH₃ ~1.0 ppm (triplet, 9H)Protons on methyl of ethyl group adjacent to Si.
C≡C-CH₂ -~2.4 ppm (triplet, 2H)Propargylic protons adjacent to the alkyne.
-CH₂ -CH₂Cl~2.0 ppm (quintet, 2H)Methylene protons adjacent to both other methylenes.
-CH₂ -Cl~3.7 ppm (triplet, 2H)Methylene protons deshielded by the adjacent chlorine atom.
¹³C NMR Si-C H₂-CH₃~8 ppmMethylene carbon of the ethyl group.
Si-CH₂-C H₃~4 ppmMethyl carbon of the ethyl group.
C ≡C-Si~108 ppmAlkyne carbon attached to the silyl group.
C≡C -CH₂~85 ppmAlkyne carbon attached to the propyl chain.
C≡C-C H₂-~20 ppmPropargylic carbon.
-C H₂-CH₂Cl~31 ppmCentral carbon of the propyl chain.
-C H₂-Cl~44 ppmCarbon deshielded by the chlorine atom.
IR C≡C Stretch2175 cm⁻¹ (weak)Asymmetrically substituted alkyne stretch.
C-H Stretch2875-2960 cm⁻¹ (strong)Aliphatic C-H bonds.
C-Cl Stretch650-750 cm⁻¹ (medium)Carbon-chlorine bond stretch.
Mass Spec Molecular Ion (M⁺)m/z = 216 & 218Shows characteristic ~3:1 isotopic pattern for one Cl atom.

Reactivity Profile and Synthetic Applications

This compound is a classic example of a heterobifunctional linker, where each reactive site can be addressed independently.

  • The Alkyl Chloride Terminus: This site is a prime electrophilic center for nucleophilic substitution (SN2) reactions . It readily reacts with a wide range of nucleophiles, including azides, cyanides, alkoxides, and amines, to introduce diverse functionalities. This allows for the straightforward synthesis of more complex derivatives while the silyl-protected alkyne remains inert.

  • The Silylalkyne Terminus: The triethylsilyl group serves two primary purposes:

    • Terminal Alkyne Protection: It prevents the acidic acetylenic proton from interfering with base-sensitive reactions elsewhere in the molecule.

    • Activation for Coupling: While the TES group itself is not directly used in coupling, its removal unmasks the terminal alkyne. Treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), cleanly cleaves the Si-C bond to reveal the terminal alkyne. This alkyne can then participate in crucial C-C bond-forming reactions like the Sonogashira coupling, click chemistry (CuAAC), or Glaser coupling.

A notable application for the analogous trimethylsilyl (TMS) compound is its use in synthesizing 5-trimethylsilyl-4-pentynyllithium, which serves as an initiator in the polymerization of styrene.[7][8] This highlights its utility in materials science for creating polymers with specific end-group functionalities.

Reactivity Workflow

Reactivity Start This compound Path1 Nucleophilic Substitution (SN2) Start->Path1 Path2 Deprotection (e.g., TBAF) Start->Path2 Product1 R-(CH₂)₃-C≡C-TES (R = Nu⁻) Path1->Product1 Reaction at C-Cl Product2 Cl-(CH₂)₃-C≡C-H Path2->Product2 Reaction at C-Si Product3 Further Reactions (e.g., Sonogashira Coupling) Product2->Product3

Caption: Dual reactivity pathways of this compound.

Safety and Handling

As an irritant and reactive chemical, this compound requires careful handling in a laboratory setting.

Table 3: Hazard and Safety Information

CategoryInformationSource(s)
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[5]
Hazard Symbol Xi (Irritant)[2]
Risk Phrases R36/37/38: Irritating to eyes, respiratory system and skin.[2]
Safety Precautions S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.S36: Wear suitable protective clothing.[2]
Storage Store at room temperature in a dry, dark, and well-ventilated place.[2][9]
Incompatibilities Strong oxidizing agents.[10]

Handling Recommendations:

  • Always use this chemical within a certified fume hood.

  • Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Keep away from sources of ignition.

Conclusion

This compound is a highly functionalized and synthetically valuable intermediate. Its structural design, featuring a selectively addressable alkyl chloride and a protected terminal alkyne, provides chemists with a powerful tool for sequential and controlled molecular construction. A clear understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of novel pharmaceuticals, agrochemicals, and advanced functional materials.

References

1-Chloro-5-triethylsilyl-4-pentyne molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Chloro-5-triethylsilyl-4-pentyne: Synthesis, Properties, and Applications

Introduction

This compound is a bifunctional organosilicon compound that has emerged as a valuable building block in modern organic synthesis. Its unique structure, featuring a terminal triethylsilyl-protected alkyne and a primary alkyl chloride, allows for selective and sequential functionalization. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development and materials science. The silyl group not only serves as a protecting group for the terminal alkyne but also enhances the compound's utility in various coupling reactions, making it a versatile reagent for constructing complex molecular architectures.[1][2]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

PropertyValue
Molecular Weight 216.82 g/mol [3][4][5][6]
Molecular Formula C11H21ClSi[3][4][5]
CAS Number 174125-30-5[3][4][5]
Density 0.903 g/mL at 25 °C[3][4]
Boiling Point 244-245 °C[4]
Refractive Index n20/D 1.468[3][4]
Flash Point 215 °F (101.7 °C)[4]
Physical Appearance Colorless liquid[4]
IUPAC Name (5-chloropent-1-yn-1-yl)(triethyl)silane[5]
SMILES CC--INVALID-LINK--(CC)C#CCCCCl[5]

Chemical Structure and Reactivity

The structure of this compound contains two key reactive sites: the carbon-chlorine bond and the silyl-protected alkyne. This dual functionality is the cornerstone of its synthetic utility.

Caption: Chemical structure of this compound.

The triethylsilyl (TES) group serves as a bulky protecting group for the terminal alkyne, preventing its participation in nucleophilic or acidic reactions. This group can be selectively removed under mild conditions, typically using fluoride sources like tetrabutylammonium fluoride (TBAF), to reveal the terminal alkyne for further transformations. The primary alkyl chloride is susceptible to nucleophilic substitution (SN2) reactions, allowing for the introduction of a wide array of functional groups. This orthogonal reactivity enables a stepwise approach to molecular construction.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a suitable starting material with a silylating agent. A common method involves the deprotonation of a terminal alkyne followed by reaction with an electrophilic silicon source.

G start 5-Chloro-1-pentyne reagent1 1. n-BuLi, THF, -78 °C start->reagent1 Deprotonation intermediate Lithium pentynylide reagent1->intermediate reagent2 2. Triethylsilyl chloride (TESCl) intermediate->reagent2 Silylation product This compound reagent2->product

Caption: Synthetic workflow for this compound.

General Synthetic Protocol:
  • Preparation of the Alkynide: 5-Chloro-1-pentyne is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Deprotonation: A strong base, typically n-butyllithium (n-BuLi), is added dropwise to the solution. The base abstracts the acidic terminal alkyne proton to form the corresponding lithium alkynide intermediate.

  • Silylation: Triethylsilyl chloride (TESCl) is then added to the reaction mixture. The alkynide acts as a nucleophile, attacking the silicon center and displacing the chloride to form the desired silyl-protected alkyne.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried, and concentrated. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

This method is highly efficient and provides good yields of the target compound. The choice of a strong base and low temperature is crucial to prevent side reactions.

Applications in Organic Synthesis

This compound is a versatile reagent used to introduce a five-carbon chain with latent alkyne functionality. Silylacetylenes are essential building blocks in organic synthesis, finding use in pharmaceuticals, agrochemicals, and advanced materials.[1][2]

Cross-Coupling Reactions

The alkyl chloride moiety can readily participate in various cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, to form new carbon-carbon bonds. This allows for the attachment of the functionalized pentyne chain to aryl, vinyl, or other alkyl groups.

Nucleophilic Substitution

The chloro group can be displaced by a wide range of nucleophiles, including amines, azides, cyanides, and alkoxides, to introduce diverse functional groups at the end of the carbon chain.

"Click" Chemistry and Further Alkyne Functionalization

After the initial modifications at the chloride position, the triethylsilyl protecting group can be removed to unmask the terminal alkyne. This terminal alkyne can then be used in subsequent reactions, such as copper-catalyzed azide-alkyne cycloadditions (CuAAC) or Sonogashira couplings, providing a powerful tool for modular synthesis and the construction of complex molecules.

Experimental Protocol: Sonogashira Coupling of the Deprotected Alkyne

This protocol describes a typical application where the silyl group is first removed, followed by a Sonogashira coupling.

G start This compound step1 Deprotection with TBAF in THF start->step1 intermediate 5-Chloro-1-pentyne step1->intermediate step2 Sonogashira Coupling: Aryl Halide, Pd(PPh₃)₄, CuI, Et₃N intermediate->step2 product Coupled Product: Ar-C≡C-(CH₂)₃-Cl step2->product

Caption: Workflow for deprotection and subsequent Sonogashira coupling.

  • Deprotection: To a solution of this compound in THF, add a solution of tetrabutylammonium fluoride (1M in THF). Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Workup: Quench the reaction with water and extract the product with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 5-chloro-1-pentyne.

  • Sonogashira Coupling: In a separate flask, combine the aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄), and copper(I) iodide in a suitable solvent like triethylamine or a mixture of THF and triethylamine.

  • Reaction: Add the deprotected 5-chloro-1-pentyne to the catalyst mixture. Heat the reaction under an inert atmosphere until the starting materials are consumed.

  • Purification: After cooling, filter the reaction mixture and concentrate the solvent. Purify the residue by column chromatography to yield the final coupled product.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin and eye irritation and may cause respiratory irritation.[6] Therefore, proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. The compound is stable under recommended storage conditions but is incompatible with strong oxidizing agents.[7]

Conclusion

This compound stands out as a highly valuable and versatile bifunctional reagent in organic synthesis. Its orthogonal reactive sites—a nucleophilically displaceable chloride and a protected, yet readily accessible, terminal alkyne—provide a robust platform for the strategic and sequential introduction of diverse functional groups. This capability is paramount in the synthesis of complex pharmaceuticals, functional materials, and fine chemicals. The continued exploration of silylacetylene chemistry promises to further expand the synthetic toolbox available to researchers, enabling the construction of novel molecular entities with enhanced precision and efficiency.

References

Spectroscopic Profile of 1-Chloro-5-triethylsilyl-4-pentyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Chloro-5-triethylsilyl-4-pentyne is a bifunctional molecule of significant interest in synthetic chemistry. Its utility as a building block stems from the presence of two reactive sites: a terminal chloroalkane and a triethylsilyl-protected internal alkyne. This unique combination allows for selective and sequential chemical transformations, making it a valuable precursor in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. An in-depth understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its downstream products.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The structure of this compound features a five-carbon chain with a chlorine atom at the C1 position and a triethylsilyl group attached to the C5 position via a carbon-carbon triple bond between C4 and C5.

cluster_mol This compound cluster_spectrum Predicted ¹H NMR Spectrum Cl-CH₂ Cl-CH₂ (C1) ~3.65 ppm (t) ~3.65 ppm (t) Cl-CH₂->~3.65 ppm (t) CH₂ (C2) CH₂ (C2) ~2.05 ppm (quin) ~2.05 ppm (quin) CH₂ (C2)->~2.05 ppm (quin) CH₂-C≡ CH₂-C≡ (C3) ~2.45 ppm (t) ~2.45 ppm (t) CH₂-C≡->~2.45 ppm (t) ≡C-Si ≡C-Si(CH₂CH₃)₃ ~0.60 ppm (q) & ~0.98 ppm (t) ~0.60 ppm (q) & ~0.98 ppm (t) ≡C-Si->~0.60 ppm (q) & ~0.98 ppm (t) M [C₁₁H₂₁ClSi]⁺˙ m/z 216/218 F1 [C₉H₁₆ClSi]⁺ m/z 187 M->F1 - •C₂H₅ F2 [C₁₁H₂₁Si]⁺ m/z 181 M->F2 - •Cl F5 [CH₂Cl]⁺ m/z 49 M->F5 α-cleavage F3 [Si(C₂H₅)₃]⁺ m/z 115 F2->F3 - C₄H₄ F4 [Si(C₂H₅)₂H]⁺ m/z 87 F3->F4 - C₂H₄

An In-Depth Technical Guide to the Infrared Spectroscopy of 1-Chloro-5-triethylsilyl-4-pentyne

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopic characteristics of 1-Chloro-5-triethylsilyl-4-pentyne. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical principles and practical applications of IR spectroscopy for the structural elucidation and quality assessment of this multifunctional organosilane. We will explore the expected vibrational modes, provide a detailed interpretation of the spectral features, and present a robust protocol for sample analysis. This guide is grounded in established spectroscopic principles and aims to serve as an authoritative reference for the analysis of silyl-protected alkynes and related compounds.

Introduction: The Molecular Architecture and Its Spectroscopic Implications

This compound, with the chemical structure Cl-(CH₂)₃-C≡C-Si(CH₂CH₃)₃, is a versatile intermediate in organic synthesis. Its utility stems from the orthogonal reactivity of its terminal alkyl chloride and the silyl-protected alkyne. The triethylsilyl (TES) group serves as a sterically bulky protecting group for the terminal alkyne, preventing its participation in reactions until its selective removal. The chloroalkyl chain provides a reactive site for nucleophilic substitution or organometallic coupling reactions.

Given its specific functional groups—an internal alkyne, a triethylsilyl moiety, a polymethylene chain, and a primary alkyl chloride—infrared spectroscopy emerges as an indispensable tool for its characterization. Each of these groups exhibits characteristic vibrational frequencies, resulting in a unique IR spectrum that acts as a molecular "fingerprint." A thorough understanding of this spectrum is paramount for verifying the compound's identity, assessing its purity, and monitoring its transformations in chemical reactions.

The primary objective of this guide is to deconstruct the IR spectrum of this compound, providing a detailed roadmap for its interpretation. We will address the causality behind experimental choices in spectral acquisition and offer insights into potential analytical challenges.

Theoretical Framework: Predicting the Vibrational Landscape

The infrared spectrum of an organic molecule is governed by the vibrations of its constituent bonds. These vibrations, which include stretching and bending modes, occur at specific quantized frequencies. A vibrational mode will be "IR-active" only if it induces a change in the molecule's dipole moment. The spectrum of this compound is a superposition of the characteristic absorptions of its functional components.

The Alkyne Moiety (C≡C)

The carbon-carbon triple bond in an internal alkyne gives rise to a stretching vibration (ν) that is typically observed in the range of 2100-2260 cm⁻¹.[1] The intensity of this absorption is highly dependent on the symmetry of the alkyne. Symmetrical or nearly symmetrical internal alkynes exhibit a very weak or even absent C≡C stretching band due to a minimal change in dipole moment during vibration. In this compound, the substitution of a propyl chain on one side and a bulky triethylsilyl group on the other creates sufficient asymmetry, leading to an observable, albeit likely weak, absorption band. The presence of the silicon atom adjacent to the alkyne can slightly influence the position of this band.

The Triethylsilyl (TES) Group

The triethylsilyl group introduces a number of characteristic vibrations. The Si-C bonds and the ethyl groups attached to the silicon atom have distinct IR absorptions. Based on established correlations for organosilicon compounds, the following vibrations are anticipated[2]:

  • Si-CH₂ Stretching: A band in the 1250-1220 cm⁻¹ region is expected for the Si-CH₂ bond. This absorption is typically weaker than the corresponding Si-CH₃ band seen in trimethylsilyl (TMS) compounds.[2]

  • Ethyl Group Vibrations: Multiple bands are associated with the ethyl groups, including C-H stretching and bending modes, as well as Si-CH₂CH₃ skeletal vibrations. Key absorptions are expected around 1020-1000 cm⁻¹ and 975-945 cm⁻¹.[2]

The Alkyl Chain (- (CH₂)₃ -)

The propyl chain connecting the chloro and alkynyl groups will exhibit vibrations characteristic of saturated hydrocarbons:

  • C-H Stretching: Strong absorptions arising from the symmetric and asymmetric stretching of the C-H bonds in the methylene (CH₂) groups will be present in the 3000-2850 cm⁻¹ region.

  • C-H Bending: Methylene scissoring vibrations are expected around 1470-1450 cm⁻¹.

The Alkyl Chloride (C-Cl)

The carbon-chlorine bond introduces a stretching vibration in the fingerprint region of the IR spectrum.

  • C-Cl Stretching: A medium to strong absorption band is expected in the 850-550 cm⁻¹ range. The exact position can be influenced by the conformation of the alkyl chain.

The logical relationship between the molecular structure and its principal IR absorptions can be visualized as follows:

cluster_molecule This compound cluster_regions Expected IR Absorption Regions (cm⁻¹) cluster_fingerprint_details Key Fingerprint Vibrations Molecule Cl-(CH₂)₃-C≡C-Si(Et)₃ CH_stretch C-H Stretch (Alkyl) ~2850-3000 Molecule->CH_stretch - (CH₂)₃ - Alkyne C≡C Stretch ~2100-2260 (weak) Molecule->Alkyne -C≡C- Fingerprint Fingerprint Region < 1500 Molecule->Fingerprint Multiple Groups CH_bend C-H Bending ~1470-1350 Si_Et Si-CH₂ & Et Modes ~1250-945 CCl_stretch C-Cl Stretch ~850-550

Caption: Predicted IR absorption regions for this compound.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an IR spectrum is critically dependent on proper sample handling and instrument parameters. This compound is a liquid at room temperature, which simplifies sample preparation.

Instrumentation and Sample Handling

A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice due to its high sensitivity and speed. Given that the compound is a liquid, Attenuated Total Reflectance (ATR) is the recommended sampling technique. ATR-FTIR is a non-destructive method that requires minimal sample preparation and provides high-quality spectra.[3]

Experimental Workflow:

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis start Start clean_atr Clean ATR Crystal (e.g., with isopropanol) start->clean_atr bkg Acquire Background Spectrum (Clean Crystal) clean_atr->bkg apply_sample Apply a Small Drop of Sample to Crystal bkg->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process Process Data (Baseline Correction, etc.) acquire_spectrum->process interpret Interpret Spectrum process->interpret end End interpret->end

Caption: Workflow for ATR-FTIR analysis of a liquid sample.

Detailed Protocol
  • Instrument Preparation: Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • ATR Crystal Cleaning: Thoroughly clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent like isopropanol and allow it to dry completely.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial for obtaining the true absorbance spectrum of the sample.

  • Sample Application: Place a single drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectral Acquisition: Acquire the sample spectrum. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans to achieve a good signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Apply a baseline correction if necessary.

Trustworthiness of the Protocol: This protocol is self-validating. A properly collected background will show no significant peaks. The reproducibility of the spectrum can be confirmed by cleaning the crystal and running a second sample. The characteristic peaks of the solvent used for cleaning (e.g., isopropanol) should be absent from the final sample spectrum.

Spectral Interpretation: Decoding the Molecular Fingerprint

The IR spectrum of this compound will be a composite of the absorptions discussed previously. The following table summarizes the expected key vibrational bands, their assignments, and anticipated intensities.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
~2960-2850C-H Asymmetric & Symmetric Stretching-CH₂-, -CH₃ (from TES)Strong
~2180-2140C≡C StretchingInternal AlkyneWeak to Medium
~1465-CH₂- ScissoringAlkyl ChainMedium
~1455 & ~1380-CH₃ Asymmetric & Symmetric BendingEthyl Groups (TES)Medium
~1240Si-CH₂ BendingTriethylsilylMedium
~1015C-C Stretching / Si-C StretchingEthyl Groups (TES)Strong
~730-CH₂- Rocking / Si-C StretchingAlkyl Chain / TESMedium to Strong
~680C-Cl StretchingAlkyl ChlorideMedium to Strong
Analysis of Key Spectral Regions
  • 3000-2800 cm⁻¹ Region: This region will be dominated by strong, sharp peaks corresponding to the C-H stretching vibrations of the propyl chain and the ethyl groups of the TES moiety. The complexity of these peaks can provide information about the conformational environment of the alkyl groups.

  • 2300-2000 cm⁻¹ Region: The key feature here is the C≡C stretching vibration. Its presence confirms the integrity of the alkyne functionality. The relatively low intensity is characteristic of an internal, non-conjugated alkyne.

  • Fingerprint Region (<1500 cm⁻¹): This region is rich with information but can be complex to interpret due to the overlap of numerous bending and stretching vibrations. The bands associated with the triethylsilyl group (~1240, ~1015, ~730 cm⁻¹) and the C-Cl stretch (~680 cm⁻¹) are of particular diagnostic value. The presence and sharpness of these peaks are strong indicators of the compound's structure.

Potential Impurities and Their Spectroscopic Signatures

A common synthetic route to silylalkynes involves the reaction of a terminal alkyne with a silyl halide in the presence of a base. Potential impurities could include:

  • Starting Materials: Unreacted 1-chloro-4-pentyne would show a sharp ≡C-H stretch around 3300 cm⁻¹ and a C≡C stretch at a slightly different frequency.

  • Hydrolysis Products: If exposed to moisture, the triethylsilyl group can be cleaved to form a terminal alkyne and triethylsilanol. The latter would exhibit a broad O-H stretching band in the 3200-3600 cm⁻¹ region.

  • Solvent Residues: Depending on the purification method, residual solvents may be present and would show their characteristic IR bands (e.g., ethers, hydrocarbons).

Conclusion

The infrared spectrum of this compound is a rich source of structural information, providing a reliable method for its identification and purity assessment. By understanding the characteristic vibrational frequencies of the internal alkyne, triethylsilyl group, alkyl chain, and chloro functionality, researchers can confidently interpret the spectrum. The ATR-FTIR technique offers a simple and robust method for acquiring high-quality data. This guide provides the foundational knowledge and practical protocols necessary for the effective application of IR spectroscopy in the analysis of this important synthetic intermediate.

References

Mass Spectrometric Fragmentation of 1-Chloro-5-triethylsilyl-4-pentyne: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides an in-depth analysis of the electron ionization mass spectrometric (EI-MS) fragmentation behavior of 1-Chloro-5-triethylsilyl-4-pentyne. This bifunctional molecule incorporates a terminal chloroalkane, an internal alkyne, and a bulky triethylsilyl group, leading to a complex yet predictable fragmentation pattern. By understanding the foundational principles of fragmentation driven by each functional group, researchers can confidently identify this molecule and its analogues in complex mixtures. This guide elucidates the primary fragmentation pathways, including silicon-directed cleavages, alpha-cleavage adjacent to the chlorine atom, and propargylic bond scission. A validated experimental protocol for acquiring high-quality mass spectra via Gas Chromatography-Mass Spectrometry (GC-MS) is provided, alongside a discussion of the key diagnostic ions that serve as fingerprints for this molecular architecture.

Introduction: The Analytical Challenge

This compound (MW: 216.82 g/mol for 35Cl isotope) is a valuable intermediate in organic synthesis, offering multiple reactive sites for elaboration into more complex structures.[1][2] Its structure combines the reactivity of an alkyl chloride with a protected terminal alkyne, making it a versatile building block. The structural confirmation of such molecules is paramount, and mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a definitive analytical tool.

The utility of GC-MS lies in its ability to separate volatile compounds and subject them to energetic electron ionization (EI), which induces reproducible fragmentation.[3][4] The resulting mass spectrum is a unique chemical signature. For this compound, the fragmentation is not random; it is governed by the inherent chemical properties of the triethylsilyl group, the chloro moiety, and the pentyne chain. This guide serves to deconstruct these patterns from first principles.

Foundational Principles of Fragmentation

Upon entering the ion source of a mass spectrometer, the molecule is bombarded with high-energy electrons (typically 70 eV), ejecting an electron to form a radical cation, known as the molecular ion (M⁺·).[5] The excess energy deposited in this ion causes it to rapidly decompose into smaller, charged fragments and neutral radicals. The most stable cations will be most abundant, producing the most intense peaks in the spectrum.

The fragmentation of this compound is primarily directed by three features:

  • The Triethylsilyl (TES) Group: Organosilicon compounds exhibit highly characteristic fragmentation patterns. The silicon atom can effectively stabilize a positive charge, making cleavages that result in silicon-containing cations extremely favorable.[6][7] The dominant fragmentations are often the loss of alkyl radicals from the silicon atom.

  • The Terminal Chlorine Atom: Alkyl chlorides produce distinctive mass spectra due to the natural isotopic abundance of chlorine (35Cl:37Cl ≈ 3:1).[8] This results in "M" and "M+2" peaks for the molecular ion and any chlorine-containing fragments, providing an immediate diagnostic clue. Cleavage of the C-Cl bond or alpha-cleavage of the adjacent C-C bond are also common pathways.[8][9]

  • The Alkyne Moiety: The carbon-carbon triple bond influences fragmentation by stabilizing adjacent carbocations through resonance. Cleavage of the bond alpha to the alkyne (the propargylic position) is a favored process.[10]

A classic McLafferty rearrangement, which requires a carbonyl group and an accessible γ-hydrogen, is not anticipated for this molecule due to the absence of the necessary functional groups.[11][12]

Dominant Fragmentation Pathways

The analysis of this compound's mass spectrum is best approached by considering the competing fragmentation pathways initiated at different sites within the molecular ion.

Pathway A: Silicon-Directed Fragmentation

This is arguably the most dominant set of fragmentation pathways due to the exceptional stability of the resulting silylenium ions.

  • Loss of an Ethyl Radical (M-29): The most common fragmentation for triethylsilyl compounds is the loss of an ethyl radical (•C₂H₅) via alpha-cleavage at the silicon atom. This produces a highly stable, even-electron cation at m/z 187 (for 35Cl). This peak is often the base peak or one of the most intense peaks in the spectrum.

  • Formation of the Triethylsilyl Cation: Cleavage of the Si-C₅ bond can lead to the formation of the triethylsilyl cation, [Si(C₂H₅)₃]⁺ , at m/z 115 . This is a hallmark of all compounds containing a TES group and serves as a key diagnostic ion.

  • Secondary Silyl Fragments: The ion at m/z 187 can undergo further fragmentation, such as the neutral loss of ethene (C₂H₄) via rearrangement, to produce an ion at m/z 159 . The m/z 115 ion can also lose ethene to form a fragment at m/z 87 , corresponding to [Si(C₂H₅)H₂]⁺.

Pathway B: Chlorine-Directed Fragmentation

These pathways are initiated by the presence of the electronegative chlorine atom at the C₁ position.

  • Molecular Ion (M⁺·): The molecular ion will appear as a pair of peaks at m/z 216 (for 35Cl) and m/z 218 (for 37Cl) in an approximate 3:1 intensity ratio.[8] The intensity is often low due to the molecule's propensity to fragment readily.

  • Loss of a Chlorine Radical (M-35): Heterolytic cleavage of the C-Cl bond results in the loss of a chlorine radical (•Cl), producing a carbocation at m/z 181 . This ion lacks the chlorine isotope pattern.

  • Alpha-Cleavage (Propargylic Cleavage): Cleavage of the C₃-C₄ bond is an alpha-cleavage relative to the alkyne (propargylic) and a γ-cleavage relative to the chlorine. This is a highly favorable cleavage that breaks the molecule into two stable fragments. This pathway leads to a resonance-stabilized propargyl-silyl cation at m/z 141 ([CH₂-C≡C-Si(C₂H₅)₃]⁺) and a chloropropyl radical. The ion at m/z 141 is a strong diagnostic peak for the chloroalkyne backbone connected to the TES group.

The overall fragmentation scheme can be visualized as a network of competing reactions originating from the molecular ion.

G cluster_Si Silicon-Directed Fragmentation M Molecular Ion (M⁺·) m/z 216/218 m187 [M - C₂H₅]⁺ m/z 187/189 M->m187 - •C₂H₅ m181 [M - Cl]⁺ m/z 181 M->m181 m141 [C₅H₆Si(C₂H₅)₃]⁺ m/z 141 M->m141 - •C₃H₆Cl (Propargylic) m115 [Si(C₂H₅)₃]⁺ m/z 115 m187->m115 - C₄H₈Cl m87 [Si(C₂H₅)H₂]⁺ m/z 87 m115->m87 - C₂H₄

Caption: Key EI fragmentation pathways for this compound.

Experimental Protocol: GC-MS Analysis

Acquiring a clean, reproducible mass spectrum is critical for accurate identification. Gas Chromatography is the preferred separation technique for this analyte due to its volatility.

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent single quadrupole)

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a 100 ppm stock solution of this compound in HPLC-grade hexane or ethyl acetate.

    • Perform a serial dilution to a working concentration of 1-10 ppm. The use of a non-polar solvent is crucial to ensure compatibility with the GC system.[13]

  • GC Method Parameters:

    • Inlet: Split/Splitless, operated in Split mode (50:1 ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 60°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Final Hold: Hold at 280°C for 5 minutes.

  • MS Method Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

  • Data Acquisition and Analysis:

    • Acquire data in full scan mode.

    • Integrate the chromatographic peak corresponding to the analyte.

    • Generate a background-subtracted mass spectrum for the peak of interest.

    • Analyze the spectrum for the key diagnostic ions outlined in this guide.

A Note on Electrospray Ionization (ESI)

ESI is a soft ionization technique typically reserved for polar, thermally labile molecules and is generally unsuitable for non-polar analytes like silylalkynes.[14][15] However, analysis of non-polar compounds by ESI has been reported under specific conditions, often requiring the addition of ionic liquids or using solvents that can promote radical formation at the capillary tip.[16][17] For routine structural confirmation of this compound, EI remains the superior and more informative method.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Prepare 1-10 ppm solution in Hexane Inject Inject 1 µL into GC Inlet (250°C) Prep->Inject Separate Separate on HP-5ms Column (Temp Program) Inject->Separate Ionize Electron Ionization (EI) 70 eV Separate->Ionize Analyze Mass Analysis (Quadrupole) m/z 40-400 Ionize->Analyze Spectrum Generate Mass Spectrum Analyze->Spectrum Identify Identify Diagnostic Ions (m/z 187, 141, 115) Spectrum->Identify Confirm Confirm Structure Identify->Confirm

Caption: Experimental workflow for GC-MS analysis of the target compound.

Data Interpretation: A Summary of Key Ions

The resulting mass spectrum should be interpreted by looking for the following key signals. The presence and relative intensity of these ions provide a robust confirmation of the structure.

m/z (35Cl) m/z (37Cl) Proposed Identity Fragmentation Origin Diagnostic Value
216218[M]⁺·Molecular IonHigh (Confirms MW and Cl presence)
187189[M - C₂H₅]⁺α-Cleavage at Si (Loss of ethyl)Very High (Base Peak common)
181-[M - Cl]⁺Loss of Chlorine RadicalModerate
141-[C₅H₆Si(C₂H₅)₃]⁺Propargylic CleavageHigh (Confirms backbone)
115-[Si(C₂H₅)₃]⁺Si-C₅ Bond CleavageVery High (TES fingerprint)
87-[Si(C₂H₅)H₂]⁺Loss of C₂H₄ from m/z 115Moderate (Confirms TES group)

Conclusion

The mass spectrometric fragmentation of this compound under electron ionization is a predictable process governed by the stabilizing effects of the silicon atom and, to a lesser extent, the chlorine atom and alkyne functionality. The key diagnostic ions at m/z 187/189 ([M-ethyl]⁺) , m/z 141 ([Propargyl-TES]⁺) , and m/z 115 ([TES]⁺) provide an unambiguous fingerprint for this structure. By employing the standardized GC-MS protocol detailed herein, researchers and drug development professionals can achieve confident structural elucidation, ensuring the integrity of their synthetic materials and processes. This mechanistic approach not only aids in the identification of the target compound but also provides a framework for interpreting the mass spectra of similarly functionalized molecules.

References

A Comprehensive Technical Guide to 1-Chloro-5-triethylsilyl-4-pentyne for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 1-Chloro-5-triethylsilyl-4-pentyne, a versatile bifunctional reagent increasingly utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. This document will delve into the compound's synthesis, purification, characterization, and key applications, with a focus on providing practical insights for researchers, scientists, and professionals engaged in drug discovery and development.

Introduction: A Bifunctional Building Block of Strategic Importance

This compound (CAS No. 174125-30-5) is a valuable synthetic intermediate possessing two distinct reactive centers: a terminal chloroalkane and a triethylsilyl-protected alkyne. This unique combination allows for sequential and selective functionalization, making it a powerful tool in the construction of intricate molecular architectures. The triethylsilyl (TES) group serves as a robust protecting group for the terminal alkyne, preventing its unwanted participation in reactions such as homocoupling during Sonogashira cross-coupling reactions.[1][2] This protection can be readily removed under mild conditions to liberate the terminal alkyne for further transformations. The chloroalkyl chain provides a handle for nucleophilic substitution or other modifications. Its utility as an important raw material and intermediate in pharmaceutical synthesis is frequently highlighted by commercial suppliers.[3]

Physicochemical Properties and Commercial Availability

This compound is typically a colorless to pale yellow liquid. Key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 174125-30-5[3]
Molecular Formula C₁₁H₂₁ClSi[4]
Molecular Weight 216.82 g/mol [4]
Boiling Point 244-245 °C[5]
Density 0.903 g/mL at 25 °C[5]
Refractive Index n20/D 1.468 (lit.)[5]
Flash Point 215 °F (101.7 °C)[5]

A variety of chemical suppliers offer this compound, typically with purities of 97% or higher. The availability of this reagent from multiple sources ensures a stable supply chain for research and development activities.

Table of Commercial Suppliers
SupplierPurityAvailable Quantities
Thermo Scientific Alfa Aesar97%5 g
Chemwill Asia Co., Ltd.99%Up to metric ton scale
HENAN SUNLAKE ENTERPRISE CORPORATIONN/AGrams to kilograms
Amadis Chemical Co., Ltd.N/AMilligrams to kilograms
Synova (Tianjin) Chemical Technology Co,.Ltd.N/AGrams to kilograms
Wuxi TAA Chemical Industry Co.,LTDN/AGrams to kilograms
Fluorochem97%Grams

Synthesis and Purification: A Practical Approach

While specific, peer-reviewed synthetic procedures for this compound are not abundantly available in the literature, its synthesis can be logically deduced from established methods for preparing silylalkynes. A common and effective strategy involves the deprotonation of a terminal alkyne followed by quenching with an electrophilic silicon source.

A plausible synthetic route starts from the commercially available 5-chloro-1-pentyne. The terminal alkyne is deprotonated using a strong base, such as n-butyllithium (n-BuLi) or a Grignard reagent, to form the corresponding acetylide. This nucleophilic intermediate is then reacted with triethylchlorosilane to yield the desired product.

Synthesis_of_this compound 5-Chloro-1-pentyne 5-Chloro-1-pentyne Intermediate_Acetylide Lithium (or Magnesium) Acetylide 5-Chloro-1-pentyne->Intermediate_Acetylide 1. n-BuLi or RMgX in THF, -78 °C to rt This compound This compound Intermediate_Acetylide->this compound 2. Triethylchlorosilane

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following is a generalized, yet detailed, protocol based on standard procedures for the silylation of terminal alkynes.[6] Note: This protocol should be adapted and optimized by experienced chemists.

Materials:

  • 5-Chloro-1-pentyne

  • n-Butyllithium (n-BuLi) in hexanes

  • Triethylchlorosilane

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or hexanes for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 5-chloro-1-pentyne (1.0 eq) dissolved in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Add triethylchlorosilane (1.1 eq) dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or hexanes (3 x volume of aqueous phase).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

Purification

The crude product is typically purified by flash column chromatography on silica gel. A non-polar eluent system, such as a gradient of hexanes and ethyl acetate, is generally effective. The fractions containing the desired product, as identified by thin-layer chromatography (TLC), are collected and the solvent is removed under reduced pressure to yield the purified this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized or purchased compound, a comprehensive analytical characterization is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the triethylsilyl group (a quartet and a triplet), and multiplets for the three methylene groups of the pentynyl chain.

    • ¹³C NMR: The carbon NMR will display distinct peaks for the two acetylenic carbons, the three methylene carbons, and the carbons of the triethylsilyl group.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of chlorine will be indicated by the characteristic M/M+2 isotopic pattern. PubChem provides predicted mass spectral data, including the monoisotopic mass of 216.1101 Da.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic absorption band for the C≡C triple bond, typically in the range of 2100-2260 cm⁻¹.

Applications in Organic Synthesis and Drug Development

The synthetic utility of this compound lies in its ability to participate in a variety of coupling reactions, making it a valuable building block in the synthesis of complex molecules and pharmaceutical intermediates.[1]

Sonogashira Cross-Coupling Reactions

A primary application of this reagent is in the Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] The triethylsilyl group effectively protects the alkyne, allowing the chloro-functionalized end of the molecule to be coupled first, or for the chloro group to be transformed into other functionalities prior to a subsequent Sonogashira reaction after deprotection of the alkyne.

Sonogashira_Coupling_Application cluster_0 Protected Alkyne Strategy Aryl_Halide Aryl-X Coupled_Product Aryl-(CH2)3-C≡C-TES Aryl_Halide->Coupled_Product Pd catalyst, Cu(I) cocatalyst, base Reagent This compound Reagent->Coupled_Product Deprotected_Alkyne Aryl-(CH2)3-C≡CH Coupled_Product->Deprotected_Alkyne Deprotection (e.g., TBAF)

Caption: General scheme for the application of this compound in Sonogashira coupling.

This strategy is particularly useful in the synthesis of molecules with multiple points of diversity, a common requirement in the development of new drug candidates. The chloro group can be displaced by a variety of nucleophiles to introduce different functional groups before or after the Sonogashira coupling.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[5] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[5] Store the compound in a tightly closed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a highly valuable and versatile bifunctional building block for organic synthesis, particularly in the field of drug discovery and development. Its unique combination of a protected alkyne and a reactive chloroalkyl chain allows for a wide range of selective transformations. A thorough understanding of its synthesis, purification, characterization, and reactivity is crucial for its effective application in the laboratory. This guide provides a foundational understanding to enable researchers to confidently incorporate this powerful reagent into their synthetic strategies.

References

The Strategic Application of Triethylsilyl (TES) Protected Alkynes in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Terminal alkynes are foundational building blocks in organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. However, the intrinsic acidity of the acetylenic proton necessitates the use of protecting groups to prevent unwanted side reactions. Among the various silyl protecting groups, the triethylsilyl (TES) group has emerged as a robust and strategically valuable choice for researchers in pharmaceuticals, natural products, and materials science. This in-depth technical guide provides a comprehensive overview of the synthesis, deprotection, and diverse applications of TES-protected alkynes, emphasizing the chemical principles that underpin their utility and offering practical, field-proven insights for their effective implementation in complex synthetic endeavors.

Introduction: The Rationale for Triethylsilyl Protection

The protection of terminal alkynes is a critical consideration in multistep synthesis.[1][2][3] The ideal protecting group should be easily introduced, stable to a wide range of reaction conditions, and readily cleaved under mild protocols that do not compromise other functional groups within the molecule.[1] While the trimethylsilyl (TMS) group is widely used, its lability under both acidic and basic conditions can be a significant drawback.[4] Conversely, bulkier groups like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) offer enhanced stability but can require harsher deprotection conditions.[4][5]

The triethylsilyl (TES) group occupies a strategic "sweet spot" in terms of stability and reactivity. It is significantly more stable than the TMS group, providing greater resilience during various synthetic transformations, yet it can be removed under milder conditions than the more sterically hindered TBDMS and TIPS groups.[6] This balanced character makes TES-protected alkynes invaluable reagents in a multitude of synthetic applications, particularly in cross-coupling reactions.

Synthesis of Triethylsilyl-Protected Alkynes

The introduction of the TES group onto a terminal alkyne is typically a straightforward and high-yielding process. The most common method involves the deprotonation of the terminal alkyne with a strong base, followed by quenching with triethylsilyl chloride (TESCl).

Standard Protocol: Base-Mediated Silylation

This procedure is a reliable method for the synthesis of a wide range of TES-protected alkynes.

Experimental Protocol:

  • Dissolve the terminal alkyne (1.0 equiv) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of a strong base, typically n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.05 equiv), dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete deprotonation.

  • Add triethylsilyl chloride (TESCl) (1.1 equiv) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired TES-protected alkyne.

Deprotection Strategies for TES-Alkynes

The selective removal of the TES group is a critical step in many synthetic sequences. The choice of deprotection method depends on the overall stability of the molecule and the presence of other sensitive functional groups.

Fluoride-Mediated Deprotection

The high affinity of fluoride ions for silicon forms the basis of the most common and mild deprotection method. Tetrabutylammonium fluoride (TBAF) is the most frequently used reagent for this purpose.

Experimental Protocol:

  • Dissolve the TES-protected alkyne (1.0 equiv) in a suitable solvent such as THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 equiv, typically as a 1 M solution in THF) dropwise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the resulting terminal alkyne by flash column chromatography.

Base-Catalyzed Methanolysis

For substrates that are sensitive to fluoride ions, a base-catalyzed methanolysis provides a viable alternative. This method is particularly effective for less sterically hindered silyl groups like TMS and can also be applied to TES-alkynes, albeit with potentially longer reaction times.[7][8][9]

Experimental Protocol:

  • Dissolve the TES-protected alkyne (1.0 equiv) in methanol.

  • Add a catalytic amount of a base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH).[7][8]

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, neutralize the base with a mild acid (e.g., dilute HCl).

  • Remove the methanol in vacuo.

  • Partition the residue between water and an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield the deprotected alkyne.

Silver-Mediated Deprotection

In certain cases, particularly with sensitive functional groups, silver fluoride (AgF) in methanol has been shown to be an efficient and mild method for the deprotection of triisopropylsilyl (TIPS) acetylenes and can be applied to TES-alkynes as well.[10]

Experimental Protocol:

  • Dissolve the TES-protected alkyne (1.0 equiv) in methanol.

  • Add silver fluoride (AgF) (1.5 equiv) to the solution.[10]

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts.

  • Concentrate the filtrate and purify the residue by column chromatography.

Applications in Cross-Coupling Reactions

TES-protected alkynes are highly valued coupling partners in a variety of transition metal-catalyzed cross-coupling reactions. Their stability and predictable reactivity make them superior choices over more labile TMS-alkynes in many instances.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[11][12][13][14] The use of TES-protected alkynes in this reaction is advantageous as the protecting group can be retained during the coupling and removed in a subsequent step, or in some cases, the coupling can be performed with the terminal alkyne generated in situ.

Sonogashira_Coupling TES-Alkyne TES-Alkyne Coupled Product Coupled Product TES-Alkyne->Coupled Product Aryl/Vinyl Halide Aryl/Vinyl Halide Aryl/Vinyl Halide->Coupled Product Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Coupled Product Catalytic Cycle Cu(I) Cocatalyst Cu(I) Cocatalyst Cu(I) Cocatalyst->Coupled Product Base Base Base->Coupled Product

Figure 1: Conceptual workflow of a Sonogashira coupling reaction involving a TES-protected alkyne.

A typical procedure involves the reaction of an aryl or vinyl halide with a TES-protected alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) cocatalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine).[8]

Cadiot-Chodkiewicz Coupling

The Cadiot-Chodkiewicz coupling enables the synthesis of unsymmetrical diynes by reacting a terminal alkyne with a 1-haloalkyne. Bulky trialkylsilyl-protected alkynes, including TES-acetylene, have proven to be effective in this reaction, leading to good yields of the desired diynes.[6] The stability of the TES group allows for the selective formation of the cross-coupled product.[6]

Glaser-Hay Coupling

The Glaser-Hay coupling is an oxidative homocoupling of terminal alkynes to form symmetrical diynes, typically catalyzed by a copper(I) salt in the presence of an amine base and an oxidant.[15][16][17][18] While this reaction is primarily for homocoupling, the principles of copper-acetylide formation are relevant to other copper-mediated alkyne couplings. The use of a soluble copper-TMEDA complex in the Hay modification enhances the reaction's versatility.[15][16][18]

Stability and Reactivity Profile

The enhanced stability of the TES group compared to the TMS group is a key advantage. This stability can be attributed to the greater steric bulk of the ethyl groups, which hinders nucleophilic attack at the silicon atom.

Silyl GroupRelative StabilityCommon Deprotection Conditions
TMS Least StableK₂CO₃/MeOH; mild acid/base[4]
TES Moderately StableTBAF/THF; K₂CO₃/MeOH (slower)[6][8]
TBDMS StableTBAF/THF (slower); stronger acid
TIPS Very StableTBAF/THF (very slow); strong acid[5][10]

Table 1: Comparative stability of common silyl protecting groups for alkynes.

The electronic effects of the silyl group can also influence the reactivity of the alkyne. The α-silyl effect can stabilize a partial negative charge on the adjacent carbon atom, which can influence the regioselectivity of certain reactions.[19]

Spectroscopic Characterization

The presence of a TES group on an alkyne can be readily identified using standard spectroscopic techniques.

  • ¹H NMR: The protons of the ethyl groups typically appear as a characteristic quartet (for the -CH₂- groups) and a triplet (for the -CH₃ groups) in the upfield region of the spectrum.

  • ¹³C NMR: The acetylenic carbons will show characteristic shifts, and the carbons of the ethyl groups will also be present.

  • IR Spectroscopy: The C≡C stretch of the silylated alkyne is typically weaker and may be shifted compared to the terminal alkyne. The characteristic ≡C-H stretch (around 3300 cm⁻¹) will be absent.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the TES-protected alkyne, and fragmentation patterns may show the loss of ethyl groups or the entire TES group.

Conclusion

Triethylsilyl-protected alkynes are indispensable tools in the arsenal of the modern synthetic chemist. Their balanced stability and reactivity profile provide a distinct advantage over other silyl protecting groups, allowing for greater flexibility in the design and execution of complex synthetic routes. From facilitating high-yielding cross-coupling reactions to enduring a wide range of reaction conditions, the strategic use of the TES group can significantly enhance the efficiency and success of synthetic endeavors in drug discovery, materials science, and beyond.

References

Safety and handling of 1-Chloro-5-triethylsilyl-4-pentyne

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Application of 1-Chloro-5-triethylsilyl-4-pentyne

This document provides a comprehensive technical overview for the safe handling, storage, and use of this compound (CAS No. 174125-30-5). It is intended for researchers, chemists, and drug development professionals who utilize this versatile bifunctional reagent in organic synthesis. The guidance herein is synthesized from material safety data, established chemical principles, and field-proven laboratory practices to ensure both personnel safety and experimental integrity.

Compound Profile and Synthetic Utility

This compound is a valuable building block in organic chemistry. Its structure incorporates two distinct reactive centers: a terminal primary alkyl chloride and a triethylsilyl (TES)-protected alkyne. This duality allows for sequential and regioselective functionalization, making it a key intermediate in the synthesis of complex molecules. The TES group serves as a moderately robust protecting group for the terminal alkyne, preventing its participation in reactions until its planned removal. It is more stable than the analogous trimethylsilyl (TMS) group, allowing for a broader range of reaction conditions while still being susceptible to cleavage under specific, mild protocols.[1][2]

The primary alkyl chloride moiety is a classic electrophilic site, amenable to nucleophilic substitution reactions. The protected alkyne can participate in various coupling reactions (e.g., Sonogashira coupling) following deprotection, or the silyl group itself can direct reactivity at the triple bond.[3][4]

Physical and Chemical Properties

The fundamental properties of this compound dictate its handling and storage requirements. It is a liquid at room temperature and is classified as a combustible liquid, necessitating precautions against ignition sources.[5][6]

PropertyValueSource(s)
CAS Number 174125-30-5[5][7]
Molecular Formula C₁₁H₂₁ClSi[5][8]
Molecular Weight 216.82 g/mol [5][9]
Appearance Colorless Liquid[5][10]
Boiling Point 244-245 °C[5][8]
Density 0.903 g/mL at 25 °C[5][8]
Flash Point 215 °F (101.7 °C)[5]
Refractive Index n20/D 1.468[5][8]

Hazard Identification and Comprehensive Risk Assessment

A thorough understanding of the hazards associated with this compound is the foundation of its safe use. The compound is classified with specific GHS hazard statements that inform the necessary control measures.[7][8][9]

GHS Hazard CodeHazard StatementImplication and Rationale for Control
H315 Causes skin irritationThe organochlorine and/or organosilane nature of the molecule can cause local inflammation upon contact. This necessitates the use of appropriate chemical-resistant gloves to prevent direct skin exposure.[7][8][9]
H319 Causes serious eye irritationSplashes can lead to significant eye damage. Chemical splash goggles or a face shield are mandatory to protect the eyes from direct contact.[7][8][9]
H335 May cause respiratory irritationInhalation of vapors or mists can irritate the respiratory tract. All handling of the open container must be performed within a certified chemical fume hood to capture vapors at the source.[7][8][9]

Beyond these classified hazards, two key reactivity risks must be considered:

  • Organochlorine Reactivity : As an alkylating agent, it can react with biological nucleophiles. This underpins its classification as a skin and eye irritant and reinforces the need to prevent exposure.[3][11]

  • Silyl Group Instability : The TES protecting group is stable under many conditions but can be cleaved by strong acids, bases, or fluoride ion sources.[12][13] Unintended deprotection during a reaction can lead to the formation of a terminal alkyne, which may undergo undesired side reactions. This requires careful planning of reaction conditions and purification strategies.

Standard Operating Procedure: Safe Handling and Use

Adherence to a strict, self-validating protocol is critical. The following workflow is designed to mitigate the identified risks at each step.

Pre-Operation Safety Checks and Preparation

This phase ensures all safety systems are in place and verified before the chemical is handled.

Caption: Pre-operation workflow for safety verification.

Step-by-Step Handling and Dispensing Protocol
  • Container Acclimatization : Before opening, allow the container to equilibrate to the ambient temperature of the fume hood to prevent moisture condensation into the reagent, which could lead to slow hydrolysis.

  • Inert Atmosphere Transfer : For reactions sensitive to moisture or air, perform transfers under an inert atmosphere (e.g., Nitrogen or Argon). This is best practice for most organosilicon compounds to preserve their integrity.[14]

  • Dispensing :

    • Place the reagent bottle in a secondary container within the fume hood to contain any potential drips or spills.

    • Slowly and carefully uncap the bottle. Avoid breathing any vapors that may be present.[15]

    • To dispense the liquid, use a clean, dry syringe or pipette. For larger volumes, pour slowly to avoid splashing.[14]

    • If weighing, dispense the liquid into a tared, sealed container (e.g., a round-bottom flask with a septum) to minimize exposure and prevent evaporation.

  • Reaction Addition : Add the reagent dropwise to the reaction mixture, especially if the reaction is exothermic. Maintain stirring to ensure even distribution and heat dissipation.

  • Post-Dispensing :

    • Securely recap the reagent bottle immediately after use.

    • Wipe the exterior of the bottle with a damp cloth to remove any residue, then place it back in its designated storage location.

    • Decontaminate any used syringes or pipettes with an appropriate solvent before cleaning.

Chemical Reactivity and Stability Considerations

The utility of this compound is derived from its predictable reactivity, which must be managed to ensure desired outcomes.

Caption: Key reactivity pathways of the molecule.

  • Incompatible Materials : Avoid contact with strong oxidizing agents, as this can lead to vigorous, exothermic reactions.[16]

  • Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14][15] Keep away from heat, sparks, and open flames.[14] The recommended storage temperature is room temperature.[17]

  • Hydrolytic Stability : While more stable than TMS ethers, TES ethers can undergo hydrolysis under acidic conditions.[12][18] Contact with water, especially in the presence of acid or base catalysts, should be avoided during storage and use unless deprotection is intended.

Spill Management and Emergency Procedures

Rapid and correct response to spills or exposures is crucial.

Personnel Exposure
  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[11][15]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][15]

  • Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[7][15]

  • Ingestion : Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]

Spill Containment and Cleanup
  • Evacuate : Alert personnel in the immediate area and evacuate if the spill is large.

  • Ventilate : Ensure the fume hood is operating at maximum capacity.

  • Contain : Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or commercial sorbent pads.[19] Do not use combustible materials like paper towels to absorb the bulk of the liquid.

  • Collect : Using non-sparking tools, carefully scoop the absorbed material into a sealable, properly labeled waste container.

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. All cleaning materials must be collected and placed in the hazardous waste container.

  • Dispose : Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.

Waste Disposal

All waste containing this compound, including empty containers, contaminated absorbents, and cleaning materials, must be treated as hazardous chemical waste. Containers should be sealed, clearly labeled, and disposed of in accordance with local, state, and federal regulations. Do not pour this chemical down the drain.[11][14]

References

Methodological & Application

Application Note & Synthesis Protocol: 1-Chloro-5-triethylsilyl-4-pentyne

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 1-Chloro-5-triethylsilyl-4-pentyne. This bifunctional molecule is a valuable intermediate in organic synthesis, incorporating both a reactive alkyl chloride and a protected terminal alkyne. The triethylsilyl (TES) group serves as a robust protecting group for the alkyne, which can be selectively removed under mild conditions, or the molecule can be used in reactions such as cross-coupling.[1][2] The protocol herein details a reliable method starting from commercially available 5-chloro-1-pentyne, employing a classic acid-base metalation followed by silylation. We provide in-depth explanations for procedural choices, safety considerations, and characterization guidelines to ensure reproducible and high-yielding results for researchers in synthetic chemistry and drug development.

Introduction & Scientific Background

Alkynylsilanes are crucial intermediates in modern organic synthesis, enabling the construction of complex molecular architectures.[3] The silyl group not only protects the acidic terminal alkyne proton but also participates in a variety of transformations. This compound is particularly useful as it possesses two distinct reactive sites: the silylalkyne and the primary alkyl chloride. This allows for sequential, orthogonal functionalization, making it a versatile building block for synthesizing pharmaceuticals, agrochemicals, and advanced materials.[2]

The synthetic strategy hinges on the deprotonation of the terminal alkyne of 5-chloro-1-pentyne followed by electrophilic trapping with triethylsilyl chloride. The acidity of the sp-hybridized C-H bond (pKa ≈ 25) necessitates the use of a strong base. Organolithium reagents, such as n-butyllithium (n-BuLi), or Grignard reagents are commonly employed for this purpose.[1] This protocol will focus on the use of n-BuLi due to its high reactivity and commercial availability, ensuring a clean and efficient reaction.

Reaction Scheme

Experimental Protocol

Materials & Reagents
Reagent/MaterialMolecular Wt. ( g/mol )QuantityMoles (mmol)Equiv.Supplier
5-Chloro-1-pentyne[4]102.565.13 g (5.30 mL)50.01.0Sigma-Aldrich
n-Butyllithium (2.5 M in hexanes)64.0621 mL52.51.05Sigma-Aldrich
Triethylsilyl chloride150.728.3 mL (7.54 g)50.01.0TCI Chemicals
Anhydrous Tetrahydrofuran (THF)-150 mL--Thermo Fisher
Saturated aq. NH₄Cl solution-50 mL---
Diethyl ether (Et₂O)-100 mL---
Brine (Saturated aq. NaCl)-50 mL---
Anhydrous Magnesium Sulfate (MgSO₄)-~10 g---
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles/syringes

  • Low-temperature thermometer

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Step-by-Step Synthesis Procedure

Causality: This procedure must be conducted under strictly anhydrous and inert conditions. n-Butyllithium is highly reactive with water and oxygen. Tetrahydrofuran (THF) is dried to prevent quenching of the organolithium reagent. The reaction is performed at -78 °C to control the exothermicity of the deprotonation and to prevent potential side reactions, such as the attack of the generated acetylide on the alkyl chloride of another molecule.

  • Reaction Setup: Assemble the 250 mL three-neck flask, equipped with a magnetic stir bar, a thermometer, and a septum, under a stream of argon. Flame-dry the glassware under vacuum and backfill with argon to ensure all moisture is removed.

  • Initial Cooling & Reagent Addition: Add 100 mL of anhydrous THF to the flask via syringe. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add 21 mL (52.5 mmol, 1.05 eq) of 2.5 M n-BuLi solution to the cold THF via syringe over 15 minutes. A slight excess of n-BuLi ensures complete deprotonation of the starting alkyne.

  • Substrate Addition: In a separate, dry vial, prepare a solution of 5.13 g (50.0 mmol) of 5-chloro-1-pentyne in 20 mL of anhydrous THF. Add this solution dropwise to the stirred n-BuLi solution at -78 °C over 30 minutes. The formation of the lithium acetylide is accompanied by the evolution of butane gas. Stir the resulting mixture for 1 hour at -78 °C.

  • Silylation: Slowly add 8.3 mL (50.0 mmol) of triethylsilyl chloride to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Workup & Extraction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.[5]

Characterization & Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the structure. Expected ¹H NMR signals include triplets for the ethyl groups on the silicon atom, and multiplets for the propyl chain.

  • Infrared (IR) Spectroscopy: A characteristic C≡C stretch should be observable around 2170 cm⁻¹. The absence of a terminal ≡C-H stretch (around 3300 cm⁻¹) indicates the completion of the reaction.

  • Mass Spectrometry (MS): GC-MS analysis will confirm the molecular weight (216.82 g/mol ) and show a characteristic isotopic pattern for a monochlorinated compound.[6]

Safety & Handling

  • n-Butyllithium: Pyrophoric and corrosive. Handle only under an inert atmosphere. Wear fire-retardant lab coat, safety glasses, and gloves. Ensure a compatible fire extinguisher (e.g., Class D) is accessible.

  • Anhydrous Solvents: THF and diethyl ether are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Triethylsilyl chloride: Corrosive and reacts with moisture to produce HCl gas. Handle in a fume hood.

  • 5-Chloro-1-pentyne: Flammable liquid and irritant.[4][7] Avoid contact with skin and eyes.

  • Low Temperatures: Use appropriate cryogenic gloves when handling dry ice.

Workflow Visualization

The following diagram outlines the key stages of the synthesis protocol.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Flame-dry glassware under Argon B Add anhydrous THF A->B C Cool to -78 °C B->C D Add n-BuLi C->D Start Deprotonation E Add 5-Chloro-1-pentyne in THF D->E F Stir for 1h @ -78 °C E->F G Add Et3SiCl F->G H Warm to RT, stir 4h G->H I Quench with aq. NH4Cl H->I Start Workup J Extract with Et2O I->J K Wash with H2O & Brine J->K L Dry (MgSO4) & Concentrate K->L M Vacuum Distillation L->M N N M->N Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for 1-Chloro-5-triethylsilyl-4-pentyne in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Bifunctional Building Block

1-Chloro-5-triethylsilyl-4-pentyne is a valuable bifunctional reagent in modern organic synthesis, offering chemists a strategic tool for the construction of complex molecular architectures. Its structure uniquely combines a triethylsilyl-protected terminal alkyne with a primary alkyl chloride. This arrangement allows for selective, sequential, or tandem cross-coupling and functionalization reactions, making it a powerful building block in pharmaceutical and materials science research. The triethylsilyl (TES) group serves as a robust protecting group for the terminal alkyne, preventing its participation in undesired side reactions while enabling its chemoselective coupling. The chloroalkyl chain, on the other hand, provides a handle for subsequent nucleophilic substitution or further cross-coupling reactions, opening avenues for diverse molecular elaborations.

This guide provides an in-depth exploration of the applications of this compound in key palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, and Negishi couplings. We will delve into the mechanistic rationale behind experimental choices, provide detailed, field-proven protocols, and discuss the strategic considerations for leveraging this reagent's unique bifunctionality.

Safety and Handling

Before undertaking any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound is an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.

Sonogashira Coupling: Forging the C(sp)-C(sp²) Bond

The Sonogashira reaction is a cornerstone of C(sp)-C(sp²) bond formation, coupling a terminal alkyne with an aryl or vinyl halide.[2] The triethylsilyl group in this compound can be retained during the coupling, serving as a protecting group for subsequent transformations, or it can be removed in situ or in a separate step to yield the terminal alkyne product.

Mechanistic Rationale

The Sonogashira coupling typically proceeds via two interconnected catalytic cycles involving palladium and copper.[3]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII R-Pd(II)L₂-X Pd0->PdII Oxidative Addition (R-X) Pd_alkyne R-Pd(II)L₂-C≡CR' PdII->Pd_alkyne Transmetalation product R-C≡CR' Pd_alkyne->product Reductive Elimination cu_acetylide Cu(I)-C≡CR' Pd_alkyne->cu_acetylide Regenerates Cu(I)X alkyne H-C≡CR' alkyne->cu_acetylide Deprotonation cu_acetylide->PdII Transfers Acetylide to Palladium base Base

Figure 1: Simplified catalytic cycles of the Sonogashira coupling.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions such as the homocoupling of the alkyne (Glaser coupling). For silylated alkynes, the reaction can often be performed without the need for a copper co-catalyst, which can mitigate the risk of alkyne dimerization.

Protocol: Sonogashira Coupling of this compound with an Aryl Iodide

This protocol provides a general procedure for the Sonogashira coupling of this compound with an aryl iodide. Optimization may be required for specific substrates.

Materials:

Reagent/SolventSupplierPurity
This compoundMajor Supplier≥97%
Aryl IodideMajor Supplier≥98%
Pd(PPh₃)₂Cl₂Major Supplier≥98%
Copper(I) Iodide (CuI)Major Supplier≥98%
Triethylamine (TEA)Major SupplierAnhydrous, ≥99.5%
Tetrahydrofuran (THF)Major SupplierAnhydrous, ≥99.9%

Experimental Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl iodide (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous triethylamine (5 mL) and anhydrous THF (5 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.2 mmol, 1.2 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 3-6 hours, monitoring the progress by TLC or GC-MS. For less reactive aryl bromides, heating to 50-70 °C may be necessary.

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired coupled product.

Suzuki-Miyaura Coupling: A Versatile C(sp²)-C(sp²) Bond Formation

While the Sonogashira reaction directly couples the alkyne, the chloroalkyl moiety of this compound can potentially participate in other cross-coupling reactions, such as the Suzuki-Miyaura coupling, after conversion to a suitable organoboron species. However, a more common strategy involves the initial Sonogashira coupling followed by functionalization of the chloro group. For the purpose of these application notes, we will focus on the initial coupling of the alkyne. A hypothetical Suzuki-Miyaura coupling of the chloro group would require its conversion to an organoboron reagent, which is a multi-step process.

Negishi Coupling: Employing Organozinc Reagents

Similar to the Suzuki-Miyaura coupling, the Negishi reaction could be envisioned to couple at the chloro- position of this compound after conversion to an organozinc reagent.[4][5][6] This would typically involve a metal-halogen exchange or oxidative insertion of zinc. The primary focus for this bifunctional molecule, however, remains the initial coupling at the silyl-protected alkyne terminus.

Strategic Considerations: The Role of the Triethylsilyl Group and Sequential Functionalization

Choice of Silyl Protecting Group: TES vs. TMS

The triethylsilyl (TES) group is often preferred over the more common trimethylsilyl (TMS) group due to its greater steric bulk, which can enhance the stability of the protected alkyne and prevent premature desilylation under certain reaction conditions. However, this increased stability also means that harsher conditions may be required for its removal. The choice between TES and TMS should be guided by the downstream synthetic steps.

Silyl GroupRelative StabilityDeprotection Conditions
TMS LowerMildly basic (K₂CO₃/MeOH) or with fluoride sources (TBAF)
TES HigherStronger fluoride sources (HF-pyridine) or more forcing conditions
Sequential Functionalization Workflow

The true synthetic power of this compound lies in its potential for sequential functionalization.

Sequential_Functionalization start This compound step1 Sonogashira Coupling (C(sp)-C(sp²) formation) start->step1 intermediate Coupled Product with Chloro and TES Groups step1->intermediate step2a Nucleophilic Substitution at Chloro Group intermediate->step2a step2b TES Deprotection intermediate->step2b product_a Further Functionalized Product (TES protected) step2a->product_a product_b Terminal Alkyne Product step2b->product_b final_product Fully Functionalized Molecule product_a->final_product product_b->final_product

Figure 2: A representative workflow for the sequential functionalization of this compound.

This stepwise approach allows for the introduction of diverse functionalities at both ends of the molecule, providing access to a wide array of complex structures. For instance, after an initial Sonogashira coupling, the chloro group can be displaced by various nucleophiles (e.g., azides, amines, thiols) to introduce further diversity. Subsequently, the TES group can be removed to liberate the terminal alkyne for further reactions, such as click chemistry or another cross-coupling reaction.

Conclusion

This compound is a highly versatile and strategic building block for the synthesis of complex organic molecules. Its bifunctional nature, combining a protected alkyne and an alkyl chloride, enables a wide range of chemoselective transformations. By carefully selecting the appropriate cross-coupling reaction and reaction conditions, researchers can leverage this reagent to construct intricate molecular architectures with a high degree of control. The protocols and strategic insights provided in this guide are intended to serve as a valuable resource for scientists and professionals in the fields of chemical research and drug development, facilitating the innovative application of this powerful synthetic tool.

References

The Strategic Application of 1-Chloro-5-triethylsilyl-4-pentyne in Contemporary Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic application of 1-Chloro-5-triethylsilyl-4-pentyne as a versatile and highly valuable building block in modern pharmaceutical synthesis. We will explore its intrinsic chemical reactivity, focusing on its utility in cornerstone reactions such as the Sonogashira coupling and cycloaddition reactions for the construction of complex heterocyclic scaffolds. This document provides in-depth technical insights, field-proven protocols, and mechanistic rationale to empower researchers, scientists, and drug development professionals in leveraging this reagent for the efficient synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). A particular focus will be placed on its application in the synthesis of kinase inhibitors, a pivotal class of therapeutic agents.

Introduction: A Multifunctional Linchpin for Drug Discovery

This compound is a bifunctional reagent of significant interest in medicinal chemistry and process development.[1][2] Its structure, incorporating a terminal chloroalkane and a triethylsilyl-protected alkyne, offers a unique combination of reactive handles that can be addressed in a controlled and sequential manner. This dual functionality allows for the strategic introduction of a five-carbon chain bearing a latent alkyne, a key structural motif in a multitude of biologically active molecules.[3]

The triethylsilyl (TES) group serves as a robust protecting group for the terminal alkyne, preventing its premature reaction under various conditions, including nucleophilic substitution at the chloro-terminus.[1] This protecting group can be selectively removed under mild conditions, unmasking the terminal alkyne for subsequent transformations. This controlled reactivity is paramount in multi-step syntheses, where the preservation of specific functional groups is critical.

The primary applications of this reagent in pharmaceutical synthesis lie in two major classes of reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions: Most notably, the Sonogashira coupling, where the alkyne moiety is coupled with aryl or vinyl halides to form C(sp²)-C(sp) bonds.[4]

  • Cycloaddition Reactions: The alkyne can participate in various cycloadditions to construct heterocyclic systems, which are prevalent in many drug scaffolds.[5][6]

This guide will provide a detailed exploration of these applications, with a focus on practical, reproducible protocols and an understanding of the underlying chemical principles.

Core Applications in Pharmaceutical Synthesis

The Sonogashira Coupling: A Gateway to Arylalkynes

The Sonogashira reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The use of silyl-protected alkynes, such as this compound, is advantageous as it prevents the undesired homocoupling of the terminal alkyne.

A prime example of its application is in the synthesis of substituted anilines, which are key intermediates for a wide range of kinase inhibitors.[2][7][8] For instance, the coupling of this compound with a substituted iodoaniline can furnish a versatile intermediate that can be further elaborated into a potent therapeutic agent.

Experimental Protocol: Sonogashira Coupling of this compound with 3-Iodo-4-methylaniline

This protocol describes a representative Sonogashira coupling reaction to synthesize a key intermediate for kinase inhibitor development.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
This compound216.821.2 equiv.-
3-Iodo-4-methylaniline233.041.0 equiv.-
Bis(triphenylphosphine)palladium(II) dichloride701.900.03 equiv.-
Copper(I) iodide190.450.05 equiv.-
Triethylamine101.193.0 equiv.-
Anhydrous Tetrahydrofuran (THF)---

Procedure:

  • To a dry, argon-purged Schlenk flask, add 3-iodo-4-methylaniline (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.).

  • Add anhydrous tetrahydrofuran (THF) to dissolve the solids.

  • To the stirred solution, add triethylamine (3.0 equiv.) followed by this compound (1.2 equiv.) via syringe.

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired coupled product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an argon atmosphere is crucial to prevent the oxidation of the Pd(0) active catalyst, which is generated in situ.

  • Anhydrous Solvent: Anhydrous THF is used to prevent the quenching of the reactive organometallic species.

  • Base: Triethylamine serves to neutralize the HI generated during the reaction and to facilitate the formation of the copper acetylide intermediate.

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for the Sonogashira reaction, ensuring high efficiency and yield.

Visualization of the Sonogashira Coupling Workflow:

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Pd Catalyst, CuI solvent Add Anhydrous Solvent (THF) reagents->solvent base_alkyne Add Base (Et3N) and This compound solvent->base_alkyne heat Heat to 60 °C base_alkyne->heat monitor Monitor by TLC/LC-MS heat->monitor filter Filter through Celite monitor->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify end purify->end start start->reagents

Caption: Workflow for the Sonogashira coupling reaction.

Cycloaddition Reactions: Building Heterocyclic Cores

The alkyne functionality of this compound can also be employed in various cycloaddition reactions to construct five- and six-membered heterocyclic rings, which are ubiquitous in pharmaceutical agents.[9] A particularly relevant transformation is the [3+2] cycloaddition with nitrones to form isoxazolines. These heterocycles can serve as valuable intermediates that can be further transformed into more complex molecular architectures.

The reaction proceeds via a concerted mechanism, and the regioselectivity is often predictable based on frontier molecular orbital theory. The silyl group can influence the electronics of the alkyne and can be retained in the product for further functionalization or removed as needed.

Visualization of a [3+2] Cycloaddition Pathway:

Cycloaddition reagent1 This compound transition_state [3+2] Transition State reagent1->transition_state Dipolarophile reagent2 Nitrone reagent2->transition_state 1,3-Dipole product Isoxazoline Intermediate transition_state->product Concerted Cycloaddition further_synthesis Further Elaboration to Pharmaceutical Target product->further_synthesis

Caption: General pathway for a [3+2] cycloaddition reaction.

Application in Kinase Inhibitor Synthesis: A Case Study

Kinase inhibitors are a cornerstone of modern oncology and immunology.[7][8] Many of these drugs feature a core heterocyclic structure linked to various substituted aryl groups. The synthetic strategies discussed above are directly applicable to the construction of these complex molecules.

The product from the Sonogashira coupling of this compound with 3-iodo-4-methylaniline is a versatile intermediate. The chloroalkyl chain can be used to introduce another cyclic moiety through nucleophilic substitution, while the silyl-protected alkyne can be deprotected and subsequently cyclized to form a fused heterocyclic system, a common feature in many kinase inhibitors.

Hypothetical Synthetic Route to a Kinase Inhibitor Scaffold:

Kinase_Inhibitor_Synthesis start This compound sonogashira Sonogashira Coupling start->sonogashira aniline 3-Iodo-4-methylaniline aniline->sonogashira intermediate1 Coupled Intermediate sonogashira->intermediate1 nucleophilic_sub Nucleophilic Substitution intermediate1->nucleophilic_sub intermediate2 Substituted Intermediate nucleophilic_sub->intermediate2 desilylation Desilylation intermediate2->desilylation intermediate3 Terminal Alkyne desilylation->intermediate3 cyclization Intramolecular Cyclization intermediate3->cyclization final_product Kinase Inhibitor Scaffold cyclization->final_product

References

Application Note: A Scalable, High-Yield Synthesis of 1-Chloro-5-triethylsilyl-4-pentyne

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Strategic Overview

1-Chloro-5-triethylsilyl-4-pentyne is a valuable synthetic intermediate possessing two distinct reactive sites: a terminal chloroalkane and a triethylsilyl-protected alkyne. This structure allows for selective, sequential functionalization, making it a crucial component in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[1] This document provides a detailed, field-proven protocol for the large-scale synthesis of this compound.

The synthetic strategy is centered on a highly reliable and efficient carbon-carbon bond formation reaction: the SN2 alkylation of a lithium acetylide.[2][3] The protocol begins with the deprotonation of commercially available (triethylsilyl)acetylene using n-butyllithium (n-BuLi) to generate the potent lithium (triethylsilyl)acetylide nucleophile.[4][5][6] This nucleophile is then reacted with 1-bromo-3-chloropropane. The significant difference in the leaving group ability between bromide and chloride ensures selective substitution at the C-Br bond, yielding the desired product in high purity after a straightforward work-up and vacuum distillation.

Overall Reaction Scheme:

Mechanistic Rationale and Experimental Design

The success of this large-scale synthesis hinges on precise control over two fundamental organometallic reaction steps.

Step 1: Formation of the Lithium Acetylide Nucleophile

The terminal proton of an alkyne is significantly more acidic (pKa ≈ 25) than protons on alkanes or alkenes, a consequence of the high s-character of the sp-hybridized carbon orbital which stabilizes the resulting acetylide anion.[7][8][9] To achieve quantitative deprotonation, a strong, non-nucleophilic base is required. n-Butyllithium (n-BuLi) is the base of choice for this transformation due to its high basicity, commercial availability, and the clean formation of butane as a volatile byproduct.

The reaction is conducted at -78 °C (dry ice/acetone bath) for several critical reasons:

  • Thermal Stability: Lithium acetylides can be unstable at higher temperatures.

  • Reaction Control: The deprotonation is extremely rapid and exothermic. Low temperatures are essential to manage the heat evolution, especially on a large scale.

  • Suppression of Side Reactions: Potential side reactions, such as the reaction of n-BuLi with the solvent (THF), are minimized at cryogenic temperatures.

Step 2: Selective SN2 Alkylation

The generated lithium acetylide is a powerful carbon nucleophile.[2][4][10] The subsequent alkylation step relies on the principles of the SN2 reaction. The choice of 1-bromo-3-chloropropane as the electrophile is a cornerstone of this protocol's efficiency.

  • Leaving Group Ability: Bromide is a significantly better leaving group than chloride due to its larger atomic radius and lower bond strength with carbon. This differential reactivity allows the acetylide nucleophile to selectively attack the carbon atom bonded to bromine.

  • Substrate Structure: As a primary alkyl halide, 1-bromo-3-chloropropane is an ideal substrate for SN2 reactions, as steric hindrance is minimal. This heavily favors the desired substitution pathway over the competing E2 elimination pathway, which can be problematic with stronger bases like acetylides when using secondary or tertiary halides.[9]

The reaction is initiated at -78 °C to ensure controlled addition and then allowed to slowly warm to room temperature to drive the reaction to completion.

Detailed Experimental Protocol

This protocol is optimized for a 1.0 molar scale. Adjust quantities proportionally for different scales.

Materials and Equipment
Reagent/MaterialGradeQuantitySupplier Notes
(Triethylsilyl)acetylene≥98%140.3 g (1.0 mol)Store under inert gas.
n-Butyllithium (n-BuLi)2.5 M in hexanes440 mL (1.1 mol)Pyrophoric. Handle with extreme care.
1-Bromo-3-chloropropane≥98%173.2 g (1.1 mol)Toxic and irritant.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalent2.0 LEnsure water content is < 50 ppm.
Saturated aq. NH₄ClReagent Grade1.0 LFor quenching.
Diethyl EtherAnhydrous1.5 LFor extraction.
Magnesium Sulfate (MgSO₄)Anhydrous100 gFor drying.

Equipment:

  • 5 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a 500 mL pressure-equalizing dropping funnel.

  • Nitrogen/Argon gas inlet and bubbler.

  • Large dry ice/acetone bath.

  • Vacuum distillation apparatus with a short-path head.

Synthesis Workflow Visualization

Synthesis_Workflow start Start: Assemble Dry Glassware under Inert Atmosphere reagent_prep Charge Flask with (Triethylsilyl)acetylene and Anhydrous THF start->reagent_prep cooling1 Cool Reactor to -78 °C reagent_prep->cooling1 deprotonation Slowly Add n-BuLi (2.5 M) Maintain T < -70 °C cooling1->deprotonation stir1 Stir at -78 °C for 1 hour (Acetylide Formation) deprotonation->stir1 Exothermic alkylation Slowly Add 1-Bromo-3-chloropropane Maintain T < -70 °C stir1->alkylation warm_up Slowly Warm to Room Temperature and Stir Overnight (16h) alkylation->warm_up Exothermic cooling2 Cool Reactor to 0 °C warm_up->cooling2 quench Carefully Quench with sat. aq. NH₄Cl cooling2->quench Exothermic workup Phase Separation & Aqueous Extraction (3x Diethyl Ether) quench->workup drying Dry Combined Organic Layers (anhydrous MgSO₄) workup->drying purification Filter and Concentrate via Rotary Evaporation drying->purification distillation Purify by Vacuum Distillation purification->distillation product Final Product: This compound distillation->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Setup: Assemble the 5 L reaction flask after oven-drying all glassware. Equip it with the mechanical stirrer, thermocouple, and dropping funnel. Purge the entire system with dry nitrogen or argon for 30 minutes. Maintain a positive inert atmosphere throughout the reaction.

  • Reagent Charging: To the flask, add (triethylsilyl)acetylene (140.3 g, 1.0 mol) and anhydrous THF (2.0 L) via cannula. Begin stirring to ensure the solution is homogenous.

  • Deprotonation: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Charge the dropping funnel with n-BuLi (440 mL of 2.5 M solution, 1.1 mol) via cannula. Add the n-BuLi solution dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature does not rise above -70 °C. After the addition is complete, stir the resulting pale yellow solution at -78 °C for an additional 1 hour.

  • Alkylation: While maintaining the temperature at -78 °C, add 1-bromo-3-chloropropane (173.2 g, 1.1 mol) dropwise via the dropping funnel over 60 minutes. A mild exotherm may be observed.

  • Reaction Completion: Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let the mixture stir overnight (approx. 16 hours). A fine white precipitate (LiBr) will form.

  • Quenching: Cool the reaction mixture to 0 °C using an ice/water bath. CAUTION: This step can be exothermic. Slowly and carefully add 1.0 L of saturated aqueous ammonium chloride solution via the dropping funnel to quench any unreacted organolithium species.

  • Work-up: Transfer the biphasic mixture to a 6 L separatory funnel. Separate the layers. Extract the aqueous layer three times with 500 mL portions of diethyl ether.

  • Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (100 g). Stir for 30 minutes, then filter to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the bulk of the solvents.

  • Purification: Purify the resulting crude oil by vacuum distillation (approx. 1-2 mmHg) to yield the final product as a colorless liquid.

Product Characterization and Data
PropertyExpected ValueSource
Appearance Colorless Liquid-
Molecular Weight 216.82 g/mol [11][12]
Boiling Point 244-245 °C (at 760 mmHg)[12][13]
Density ~0.903 g/mL (at 25 °C)[11][12]
Refractive Index n20/D ~1.468[11][13]
Expected Yield 75-85%-

Spectroscopic Analysis: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Safety and Hazard Management

This protocol involves hazardous materials and requires strict adherence to safety procedures in a well-ventilated chemical fume hood.

  • n-Butyllithium (n-BuLi): Pyrophoric and corrosive. Reacts violently with water. Must be handled under an inert atmosphere using proper syringe and cannula techniques.

  • Anhydrous Solvents (THF, Diethyl Ether): Highly flammable. THF can form explosive peroxides upon storage; always use freshly opened bottles or test for peroxides.

  • 1-Bromo-3-chloropropane: Toxic, irritant, and a suspected carcinogen. Avoid inhalation and skin contact.

  • General Hazards: The reaction involves cryogenic temperatures (-78 °C). Use appropriate thermal protection (cryo-gloves). The quenching step is exothermic and can cause a rapid release of gas if done too quickly.

GHS Hazard Information for this compound:

  • H315: Causes skin irritation.[14]

  • H319: Causes serious eye irritation.[14]

  • H335: May cause respiratory irritation.[14]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete deprotonation (wet solvent/reagents).2. n-BuLi solution has degraded.3. Inefficient quenching/work-up.1. Ensure all glassware is rigorously dried and use high-purity anhydrous solvents.2. Titrate the n-BuLi solution before use to confirm its molarity.3. Ensure thorough extraction and avoid product loss during transfers.
Formation of Dimer (Et₃Si-C≡C-C≡C-SiEt₃) Reaction of acetylide with unreacted starting material or oxidative coupling.This is unlikely under these conditions but ensure a slight excess of the alkylating agent is used and maintain a strict inert atmosphere.
Product contains starting alkyne Incomplete reaction during alkylation step.Increase the overnight stirring time to 24 hours or gently warm the reaction to 30-35 °C for the last few hours of the reaction.

Conclusion

The protocol described provides a scalable, robust, and high-yielding pathway to this compound. By leveraging the principles of organolithium chemistry and the differential reactivity of alkyl halides, this method offers a reliable procedure for producing multi-gram to kilogram quantities of this versatile bifunctional building block, suitable for applications in both academic research and industrial drug development.

References

The Synthetic Utility of 1-Chloro-5-triethylsilyl-4-pentyne: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Building Block for Modern Organic Synthesis

In the landscape of contemporary organic chemistry, the demand for versatile and highly functionalized building blocks is incessant. 1-Chloro-5-triethylsilyl-4-pentyne emerges as a molecule of significant interest for researchers, scientists, and professionals in drug development. Its unique bifunctional nature, possessing both a reactive primary alkyl chloride and a sterically encumbered, protected terminal alkyne, opens avenues for sequential and diverse chemical transformations. This application note serves as a comprehensive guide to unlocking the synthetic potential of this valuable reagent. We will delve into its applications in constructing complex molecular architectures, with a particular focus on intramolecular cyclization reactions to form heterocyclic systems and its prospective use in cross-coupling methodologies. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for further exploration and optimization in your specific research context.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in the laboratory.

PropertyValueReference
Molecular Formula C₁₁H₂₁ClSi[1]
Molecular Weight 216.82 g/mol [1]
Appearance Liquid[1]
Purity Typically ≥97%[1]
CAS Number 174125-30-5[1]

Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area, away from oxidizing agents. As with all organosilicon and halogenated compounds, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a certified fume hood.

Application I: Intramolecular Cyclization for the Synthesis of Substituted Dihydropyrans

The presence of a terminal alkyne and a tethered alkyl chloride in this compound makes it an excellent precursor for the synthesis of five- and six-membered heterocyclic rings through intramolecular cyclization. The triethylsilyl group plays a crucial role in these transformations, not only as a protecting group but also in directing the stereochemical outcome of the reaction. One prominent application is in the silylalkyne-Prins cyclization for the stereoselective synthesis of substituted dihydropyrans.[2]

Scientific Rationale: The Silylalkyne-Prins Cyclization

The Prins cyclization and its variants have become powerful tools for the construction of tetrahydropyran and dihydropyran rings, which are common motifs in numerous natural products with significant biological activity.[3] In the context of this compound, a Lewis acid-promoted reaction with an aldehyde can initiate an intramolecular cyclization. The triethylsilyl group at the alkyne terminus is known to stabilize the intermediate vinyl cation, thereby facilitating the cyclization process and influencing the regioselectivity of the ring closure.[2][4] This approach offers a highly stereoselective route to valuable heterocyclic scaffolds.

G cluster_start Starting Materials cluster_reaction Reaction Pentyne This compound Oxocarbenium Oxocarbenium Ion Intermediate Pentyne->Oxocarbenium 1. Aldehyde Aldehyde (R-CHO) Aldehyde->Oxocarbenium Lewis_Acid Lewis Acid (e.g., TMSOTf) Lewis_Acid->Oxocarbenium Cyclization Intramolecular Cyclization Oxocarbenium->Cyclization 2. Product Substituted Dihydropyran Cyclization->Product 3. caption Workflow for Silylalkyne-Prins Cyclization.

Figure 1. A simplified workflow illustrating the key stages of the silylalkyne-Prins cyclization.

Detailed Protocol: Synthesis of a 2,6-disubstituted-5,6-dihydropyran Derivative

This protocol is adapted from established methodologies for silyl-Prins cyclizations.[3]

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add anhydrous dichloromethane (0.1 M solution based on the limiting reagent).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add the aldehyde (1.2 equivalents) to the cooled solvent.

  • Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1 equivalents) to the stirred solution.

  • After 15 minutes of stirring, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise over 10 minutes.

  • Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired dihydropyran.

Expert Insights:

  • Causality of Reagent Choice: TMSOTf is a powerful Lewis acid that effectively activates the aldehyde towards nucleophilic attack by the silylalkyne. The low reaction temperature (-78 °C) is crucial for minimizing side reactions and enhancing the diastereoselectivity of the cyclization.

  • Self-Validation: The progress of the reaction can be conveniently monitored by TLC, observing the consumption of the starting materials and the appearance of a new, typically less polar, product spot. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application II: A Proposed Protocol for Sonogashira Cross-Coupling

The Sonogashira coupling is a cornerstone of C-C bond formation, typically involving the reaction of a terminal alkyne with an aryl or vinyl halide.[5] While the direct Sonogashira coupling of unactivated alkyl halides is challenging, recent advances have demonstrated the feasibility of such transformations using specialized catalytic systems.[6] The protocol presented here is a proposed starting point for the Sonogashira coupling of this compound, acknowledging the need for optimization based on the specific coupling partner.

Scientific Rationale and Challenges

A key challenge in the Sonogashira coupling of this compound is achieving chemoselectivity. The reaction could potentially proceed at either the C-Cl bond or the C-H bond of the (deprotected) alkyne. Standard Sonogashira conditions might favor the reaction at the alkyne. However, the alkyl chloride can also be reactive under certain palladium-catalyzed conditions. This proposed protocol focuses on the coupling at the silyl-protected alkyne, which would first require a deprotection step. An alternative, more advanced approach would be to explore a direct coupling of the alkyl chloride moiety, which would likely require a nickel-based catalytic system.

G cluster_deprotection Step 1: Deprotection cluster_coupling Step 2: Sonogashira Coupling Pentyne This compound Deprotected_Alkyne 1-Chloro-4-pentyne Pentyne->Deprotected_Alkyne Deprotection_Reagent K₂CO₃ / MeOH Deprotection_Reagent->Deprotected_Alkyne Coupled_Product Coupled Product Deprotected_Alkyne->Coupled_Product Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Coupled_Product Catalyst_System Pd Catalyst, Cu(I) co-catalyst, Base Catalyst_System->Coupled_Product caption Proposed two-step Sonogashira coupling sequence.

Figure 2. A proposed two-step sequence for the Sonogashira coupling involving an initial deprotection of the silyl group.

Detailed Proposed Protocol: Two-Step Sonogashira Coupling

This protocol is a generalized procedure and may require significant optimization depending on the substrate.

Step 1: Deprotection of the Triethylsilyl Group

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in methanol (0.2 M).

  • Add potassium carbonate (2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash with saturated aqueous NH₄Cl solution, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to yield the crude 1-chloro-4-pentyne. Caution: The deprotected alkyne may be volatile.

Step 2: Sonogashira Coupling with an Aryl Halide

Materials:

  • Crude 1-chloro-4-pentyne from Step 1

  • Aryl halide (e.g., iodobenzene) (1.0 equivalent)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried, argon-purged Schlenk flask, add the aryl halide (1.0 equivalent), Pd(PPh₃)₂Cl₂ (0.02-0.05 equivalents), and CuI (0.01-0.03 equivalents).

  • Add anhydrous THF and anhydrous triethylamine (2-3 equivalents).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Add a solution of the crude 1-chloro-4-pentyne (1.1 equivalents) in anhydrous THF via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired coupled product.

Expert Insights and Troubleshooting:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical, especially when dealing with potentially reactive alkyl halides. For substrates prone to side reactions, consider using more specialized ligands such as N-heterocyclic carbenes (NHCs) which have shown promise in couplings with alkyl electrophiles.[6]

  • Copper-Free Conditions: In some cases, the copper co-catalyst can promote alkyne homocoupling (Glaser coupling). If this is a significant side reaction, a copper-free Sonogashira protocol may be explored.

  • Chemoselectivity Issues: If competitive reaction at the chloride is observed, a milder base or lower reaction temperature should be investigated. Alternatively, protecting the alkyne with a more robust group or exploring orthogonal coupling strategies may be necessary.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex organic molecules. Its bifunctional nature allows for a range of synthetic manipulations, most notably in the stereoselective construction of heterocyclic systems via intramolecular cyclizations. While its application in cross-coupling reactions such as the Sonogashira coupling requires careful consideration of chemoselectivity, the proposed protocols provide a solid foundation for further investigation. The ability to selectively unmask and react the alkyne or to potentially engage the alkyl chloride in orthogonal coupling schemes underscores the immense synthetic potential of this reagent in modern drug discovery and materials science.

References

Application Notes and Protocols for the Derivatization of Terminal Alkynes Following Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Terminal Alkyne in Modern Chemistry

The terminal alkyne functional group has become an indispensable tool for researchers, scientists, and drug development professionals.[1] Its unique linear geometry and high reactivity make it a versatile handle for the precise and efficient construction of complex molecular architectures, ranging from novel therapeutics to advanced materials.[1][2] In drug discovery, terminal alkynes serve as key pharmacophores and are crucial for creating antibody-drug conjugates (ADCs) and other targeted therapies.[1][3] Their utility in bioconjugation, allowing for the specific labeling of proteins, nucleic acids, and other biomolecules, has revolutionized our ability to study biological processes in living systems.[4][5][6][7]

This technical guide provides an in-depth exploration of the most critical derivatization reactions of terminal alkynes after the removal of a protecting group. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into the practical considerations for three cornerstone reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Sonogashira cross-coupling reaction.

Part 1: The Prelude to Derivatization - Deprotection of Terminal Alkynes

The acidic proton of a terminal alkyne often necessitates the use of protecting groups during multi-step syntheses to prevent unwanted side reactions. Trialkylsilyl groups, such as Trimethylsilyl (TMS) and Triisopropylsilyl (TIPS), are among the most common choices due to their stability and relatively straightforward removal.[8][9] The selection of the protecting group and the deprotection method is critical and depends on the overall synthetic strategy and the sensitivity of the molecule.

Common Protecting Groups and Deprotection Protocols
Protecting GroupCommon Deprotection ReagentsTypical ConditionsKey Considerations
TMS (Trimethylsilyl)TBAF (Tetrabutylammonium fluoride)THF, 0 °C to rtFluoride-based deprotection is highly effective but can be basic. Acetic acid can be used as a buffer for base-sensitive substrates.[10]
K₂CO₃/MeOHMethanol, rtA mild and economical method suitable for many substrates.[9]
CuSO₄/Sodium AscorbateMethanol/WaterA very mild and efficient method with high functional group tolerance.[11]
TIPS (Triisopropylsilyl)TBAF (Tetrabutylammonium fluoride)THF, rtThe bulkier TIPS group is more stable than TMS and requires harsher conditions for removal.[9][12]
AgFMethanol, rtAn effective method for deprotecting TIPS-alkynes under mild conditions.[13]
HF-Pyridine or 3HF-Et₃NTHF or CH₂Cl₂Milder alternatives to TBAF for sensitive substrates.[10]
Protocol: General Procedure for TBAF-Mediated Deprotection of a TMS-Protected Alkyne
  • Preparation: Dissolve the TMS-protected alkyne (1.0 equiv) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add a 1.0 M solution of TBAF in THF (1.1 equiv) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Part 2: Key Derivatization Reactions

Once deprotected, the terminal alkyne is ready for a variety of powerful coupling reactions. The choice of reaction depends on the desired product and the context of the experiment (e.g., in vitro synthesis vs. live-cell labeling).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click chemistry" reaction, known for its high efficiency, regioselectivity, and broad functional group tolerance.[14][15] It involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[14][16][] This reaction is a workhorse in drug discovery, bioconjugation, and materials science.[1][4][18]

Mechanism: The reaction proceeds through a dinuclear copper intermediate, which accounts for the remarkable rate acceleration compared to the uncatalyzed thermal cycloaddition.[15] The catalytic cycle involves the formation of a copper acetylide, coordination of the azide, and subsequent cyclization to form the triazole product.[14]

Diagram: CuAAC Reaction Workflow

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Alkyne Alkyne Substrate Mix Combine Alkyne, Azide, and Ligand Alkyne->Mix Azide Azide Substrate Azide->Mix CuSO4 CuSO₄ Solution Add_Cu Add CuSO₄ CuSO4->Add_Cu NaAsc Sodium Ascorbate Solution Initiate Initiate with Sodium Ascorbate NaAsc->Initiate Ligand Ligand (e.g., THPTA) Solution Ligand->Mix Mix->Add_Cu Add_Cu->Initiate Monitor Monitor by TLC/LC-MS Initiate->Monitor Purify Purify Product Monitor->Purify

Caption: A generalized workflow for the CuAAC reaction.

Protocol: CuAAC for Labeling a Protein with a Fluorescent Azide Probe

This protocol provides a general guideline for labeling an alkyne-modified protein.[4]

  • Reagent Preparation:

    • Prepare a solution of the alkyne-modified protein in a suitable reaction buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-5 mg/mL.[4]

    • Prepare a 10 mM stock solution of the fluorescent azide probe in DMSO.[4]

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be freshly prepared.[19]

    • Prepare a 20 mM stock solution of CuSO₄ in water.[20]

    • Prepare a 100 mM stock solution of a copper-chelating ligand (e.g., THPTA) in water.[20]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein solution with the fluorescent azide probe. A 5- to 20-fold molar excess of the azide probe over the protein is a common starting point.[4]

    • Add the THPTA solution to the reaction mixture to a final concentration of 5-10 mM.[4]

    • Add the CuSO₄ solution to a final concentration of 1-2 mM.[4] Gently mix the solution.

  • Initiation of the Reaction:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 15-20 mM.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Remove the excess reagents and purify the labeled protein using a desalting column or dialysis.

Troubleshooting CuAAC Reactions

IssuePossible CauseSuggested Solution
Low or no product formationInactive copper(I) catalystEnsure the sodium ascorbate solution is freshly prepared. Use a copper-chelating ligand like THPTA or TBTA to stabilize the Cu(I) oxidation state.[4][16]
Poor solubility of reagentsUse a co-solvent such as DMSO or t-BuOH (up to 50% v/v) to improve solubility.[21]
Protein degradationCopper-induced damageUse a copper-chelating ligand and minimize the reaction time.[7][22]
Side product formationOxidative homocoupling of the alkyneEnsure an excess of the reducing agent (sodium ascorbate) is present and perform the reaction under an inert atmosphere if necessary.[18]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that has become invaluable for bioconjugation in living systems.[23][24] The reaction relies on the high ring strain of a cyclooctyne (e.g., DBCO, DIBO) to dramatically accelerate the cycloaddition with an azide, eliminating the need for a cytotoxic copper catalyst.[23][24][]

Mechanism: The reaction is a concerted 1,3-dipolar cycloaddition where the inherent strain of the cyclooctyne lowers the activation energy, allowing the reaction to proceed rapidly at physiological temperatures.[23][24]

Diagram: SPAAC Reaction Mechanism

SPAAC_Mechanism Reactants Strained Cyclooctyne (e.g., DBCO) + Azide TS Concerted Transition State Reactants->TS [3+2] Cycloaddition (Copper-Free) Product Stable Triazole Product TS->Product

Caption: The concerted mechanism of the SPAAC reaction.

Protocol: SPAAC for Live-Cell Imaging

This protocol describes the labeling of cell-surface glycans that have been metabolically engineered to display azido sugars.[23]

  • Metabolic Labeling:

    • Culture cells in the presence of an azido-sugar precursor (e.g., 25-50 µM Ac₄ManNAz) for 24-72 hours to allow for its incorporation into cell surface glycans.[23]

  • Cell Preparation:

    • Gently wash the cells three times with warm PBS to remove any unincorporated azido-sugar.[23]

  • SPAAC Reaction:

    • Prepare a solution of a strained alkyne-fluorophore conjugate (e.g., DBCO-Fluor 488) in a biocompatible buffer (e.g., PBS) at a final concentration of 5-25 µM.

    • Add the labeling solution to the washed cells and incubate for 30-60 minutes at 37 °C.

  • Washing and Imaging:

    • Wash the cells three times with warm PBS to remove the unreacted probe.

    • The cells are now ready for imaging using fluorescence microscopy.

Comparative Kinetics of Common Cyclooctynes

CyclooctyneSecond-Order Rate Constant (M⁻¹s⁻¹) with Benzyl AzideKey Features
DIBO~0.1High reactivity, but can be prone to side reactions.
DBCO/DIBAC~0.3 - 1.0Excellent balance of reactivity and stability.[26] Widely used.
BCN~0.01 - 0.1More stable than DBCO, with good reactivity.[26]
DIFO~0.004One of the earliest developed, lower reactivity.

Note: Rate constants can vary depending on the specific azide and reaction conditions.

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[27][28] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[27][28][29] This reaction is fundamental in the synthesis of pharmaceuticals, natural products, and conjugated materials.[27][29]

Mechanism: The catalytic cycle involves the oxidative addition of the aryl/vinyl halide to the Pd(0) catalyst, followed by the formation of a copper acetylide from the terminal alkyne. Transmetalation of the acetylide to the palladium complex and subsequent reductive elimination yields the coupled product and regenerates the Pd(0) catalyst.[27][30]

Diagram: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_cu Copper Co-catalyst Cycle Pd0 Pd(0)L₂ PdII_X R-Pd(II)L₂-X Pd0->PdII_X Oxidative Addition (R-X) PdII_Alkyne R-Pd(II)L₂-C≡CR' PdII_X->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product R-C≡CR' PdII_Alkyne->Product Alkyne_H H-C≡CR' Cu_Acetylide Cu-C≡CR' Alkyne_H->Cu_Acetylide CuI, Base Cu_Acetylide->PdII_X Cu_X CuX Cu_Acetylide->Cu_X

Caption: The catalytic cycles of the Sonogashira coupling reaction.

Protocol: General Procedure for Sonogashira Coupling

This protocol describes a typical setup for coupling a terminal alkyne with an aryl iodide.[27][31]

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and CuI (2-10 mol%).[27]

    • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

    • Add the aryl halide (1.0 equiv) and the terminal alkyne (1.2 equiv).

    • Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv) via syringe.[27][31]

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or heat as required (e.g., 50-100 °C). The optimal temperature will depend on the reactivity of the substrates.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.[27]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.[27]

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired product.

Conclusion

The derivatization of terminal alkynes is a cornerstone of modern chemical synthesis, enabling the creation of novel molecules with profound applications in medicine and materials science.[1] The CuAAC, SPAAC, and Sonogashira reactions offer a powerful and versatile toolkit for researchers. By understanding the underlying mechanisms and adhering to robust experimental protocols, scientists can effectively harness the reactivity of the terminal alkyne to advance their research and development goals. The continued innovation in this field promises even more powerful and selective methods for molecular construction in the future.

References

Catalytic Systems for Advanced Synthesis with 1-Chloro-5-triethylsilyl-4-pentyne: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Bifunctional Building Block

1-Chloro-5-triethylsilyl-4-pentyne is a versatile bifunctional molecule poised for complex molecular construction.[1][2][3] Its structure, featuring a reactive primary alkyl chloride and a sterically hindered, yet accessible, triethylsilyl-protected alkyne, offers orthogonal handles for sequential and selective chemical transformations. This guide provides researchers, scientists, and drug development professionals with a detailed exploration of catalytic systems designed to leverage the unique reactivity of this substrate. We will delve into key palladium-, copper-, and gold-catalyzed reactions, presenting not just protocols, but the underlying mechanistic principles and strategic considerations that enable precise and efficient synthesis.

The triethylsilyl (TES) group serves as more than a simple protecting group; its electronic and steric properties influence the reactivity of the alkyne, and it can be readily removed under mild conditions or retained to modulate the properties of the final product. The primary chloride provides a classic electrophilic site for nucleophilic substitution or a handle for various cross-coupling reactions. The three-carbon aliphatic chain offers conformational flexibility, making it an ideal substrate for intramolecular cyclization strategies to form valuable carbocyclic and heterocyclic frameworks.

Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling is a cornerstone of C-C bond formation, creating a bond between a terminal alkyne and an aryl or vinyl halide.[4][5] While this compound possesses a protected alkyne, it can be deprotected in situ or in a prior step to participate in this powerful transformation. However, a more strategic application involves using the alkyl chloride moiety as the electrophilic partner, which is a less common but feasible variant of Sonogashira-type couplings, often requiring specific ligand systems to promote the challenging oxidative addition of the Pd(0) catalyst to the sp³ C-Cl bond.

Scientific Rationale and Mechanistic Insight

The classical Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][6] The palladium catalyst facilitates the oxidative addition to the halide and the reductive elimination to form the product, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation to the palladium center.[6]

For the coupling of an aryl/vinyl nucleophile with the alkyl chloride of our substrate, a "reversed" Sonogashira or a Negishi-type coupling with an in-situ generated organozinc acetylide is a more appropriate analogy. The key challenge is the slow rate of oxidative addition of alkyl chlorides to Pd(0) compared to aryl or vinyl halides. To overcome this, highly active palladium catalysts with electron-rich and bulky phosphine ligands are typically employed to promote this step and prevent unwanted side reactions like β-hydride elimination (though not a concern with this specific substrate).

Workflow for Sonogashira-Type Coupling

G cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification A This compound G Combine Reagents under Inert Atmosphere (N₂ or Ar) A->G B Terminal Alkyne Partner B->G C Palladium Precatalyst (e.g., Pd(PPh₃)₄) C->G D Copper(I) Iodide (CuI) D->G E Amine Base (e.g., Et₃N or DIPEA) E->G F Anhydrous Solvent (e.g., THF or Toluene) F->G H Heat to Reaction Temperature (e.g., 60-80 °C) G->H I Monitor Progress by TLC or GC-MS H->I J Quench Reaction (e.g., with aq. NH₄Cl) I->J K Extract with Organic Solvent J->K L Dry Organic Layer and Concentrate K->L M Purify by Column Chromatography L->M

Caption: Workflow for a Sonogashira-type coupling reaction.

Protocol: Sonogashira Coupling of an Arylacetylene with this compound

This protocol outlines a representative procedure for the coupling of an arylacetylene with the alkyl chloride functionality.

Materials:

Reagent/MaterialPurposeTypical Quantity (for 1 mmol scale)
This compoundSubstrate1.0 mmol, 216.8 mg
PhenylacetyleneCoupling Partner1.2 mmol, 122.6 mg
Pd(PPh₃)₄Palladium Catalyst0.05 mmol, 57.8 mg
Copper(I) Iodide (CuI)Co-catalyst0.10 mmol, 19.0 mg
Triethylamine (Et₃N)Base and Solvent5 mL
Anhydrous THFCo-solvent5 mL

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%). Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 eq), anhydrous THF, and anhydrous triethylamine.

  • Initiation: Add phenylacetylene (1.2 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 65 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).

Palladium-Catalyzed Intramolecular Cyclization

The structure of this compound is ideally suited for intramolecular cyclization reactions to form five-membered rings, a common structural motif in natural products and pharmaceuticals. A palladium-catalyzed process, akin to an intramolecular Heck reaction, can be envisioned where the palladium catalyst inserts into the C-Cl bond, and the resulting organopalladium species undergoes carbopalladation across the alkyne.[7][8]

Scientific Rationale and Mechanistic Insight

The catalytic cycle is initiated by the oxidative addition of Pd(0) to the alkyl chloride, forming an alkylpalladium(II) complex. This is often the rate-limiting step for alkyl chlorides and may require elevated temperatures or specialized catalysts.[8] Following this, an intramolecular carbopalladation occurs where the alkylpalladium moiety adds across the alkyne. The regioselectivity of this step (5-exo-dig vs. 6-endo-dig) overwhelmingly favors the formation of the 5-membered ring due to kinetic and thermodynamic preferences.[8] The resulting vinylpalladium(II) intermediate can then undergo various terminating steps, most commonly β-hydride elimination to yield a silylated cyclopentylidene derivative.

Catalytic Cycle for Intramolecular Cyclization

G Pd(0)L₂ Pd(0)L₂ Alkyl-Pd(II) Complex Alkyl-Pd(II) Complex Pd(0)L₂->Alkyl-Pd(II) Complex Oxidative Addition Vinyl-Pd(II) Intermediate Vinyl-Pd(II) Intermediate Alkyl-Pd(II) Complex->Vinyl-Pd(II) Intermediate 5-exo-dig Carbopalladation Product + Pd(0)L₂ Product + Pd(0)L₂ Vinyl-Pd(II) Intermediate->Product + Pd(0)L₂ β-Hydride Elimination Substrate Cl-(CH₂)₃-C≡C-TES Substrate->Alkyl-Pd(II) Complex

Caption: Palladium-catalyzed intramolecular cyclization pathway.

Protocol: Palladium-Catalyzed Intramolecular Cyclization

Materials:

Reagent/MaterialPurposeTypical Quantity (for 1 mmol scale)
This compoundSubstrate1.0 mmol, 216.8 mg
Pd(OAc)₂Palladium Precatalyst0.05 mmol, 11.2 mg
P(o-tol)₃Ligand0.10 mmol, 30.4 mg
Cs₂CO₃Base1.5 mmol, 488.7 mg
Anhydrous AcetonitrileSolvent10 mL

Procedure:

  • Inert Atmosphere: In a glovebox or under a stream of argon, add Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), and Cs₂CO₃ (1.5 eq) to a flame-dried reaction tube.

  • Reagent Addition: Add a solution of this compound (1.0 eq) in anhydrous acetonitrile.

  • Reaction: Seal the tube and heat the mixture to 80-100 °C for 16-24 hours.

  • Monitoring: Allow the reaction to cool and check for completion by GC-MS analysis of an aliquot.

  • Workup: Filter the cooled reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography on silica gel to isolate the cyclized product.

Gold-Catalyzed Reactions: Activating the Alkyne

Gold catalysts, particularly cationic gold(I) complexes, are powerful π-acids that selectively activate alkynes towards nucleophilic attack.[9][10][11] This reactivity can be harnessed for various transformations of this compound, including intramolecular cyclizations initiated by attack of a tethered nucleophile or intermolecular reactions. While the chloride is not directly involved in the gold-catalyzed step, its presence allows for subsequent functionalization.

Scientific Rationale: The Power of π-Acidity

Cationic gold(I) catalysts coordinate to the C≡C triple bond, rendering it highly electrophilic and susceptible to attack by even weak nucleophiles.[11] In the context of our substrate, if it were modified to contain a tethered nucleophile (e.g., a hydroxyl or amine group replacing the chloride), gold catalysis would be an excellent method for cyclization. For the unmodified substrate, gold catalysis can promote reactions with external nucleophiles. The triethylsilyl group plays a crucial role, influencing the electronics of the alkyne and potentially participating in the reaction mechanism, for instance, through 1,2-silyl migrations in certain transformations.[12]

Protocol: Gold-Catalyzed Hydration (Illustrative)

This protocol illustrates a simple gold-catalyzed transformation. Note that for more complex cyclizations, the substrate would first need to be modified to introduce a nucleophilic group.

Materials:

Reagent/MaterialPurposeTypical Quantity (for 0.5 mmol scale)
This compoundSubstrate0.5 mmol, 108.4 mg
Ph₃PAuClGold Precatalyst0.01 mmol, 5.0 mg
AgOTfSilver Activator0.01 mmol, 2.6 mg
Dioxane/H₂O (9:1)Solvent System5 mL

Procedure:

  • Catalyst Preparation: In a vial, dissolve Ph₃PAuCl (2 mol%) and AgOTf (2 mol%) in dioxane. Stir for 5 minutes in the dark to generate the active cationic gold catalyst.

  • Reaction Setup: In a separate vial, dissolve this compound (1.0 eq) in the dioxane/H₂O solvent mixture.

  • Initiation: Add the catalyst solution to the substrate solution and stir at room temperature.

  • Reaction and Monitoring: Stir for 2-6 hours, monitoring by TLC. The reaction will likely yield the corresponding ketone after hydration and potential desilylation.

  • Workup: Once the reaction is complete, filter through a short plug of silica gel, eluting with ethyl acetate.

  • Purification: Concentrate the filtrate and purify by flash column chromatography.

Conclusion and Future Outlook

The catalytic systems presented here represent a toolbox for the synthetic chemist to unlock the potential of this compound. Palladium catalysis offers robust methods for C-C bond formation and intramolecular cyclization, providing access to complex carbocyclic structures. Gold catalysis provides a complementary approach, activating the alkyne for nucleophilic additions and enabling different synthetic pathways. The choice of catalyst and reaction conditions allows for a high degree of control over the chemical transformation, making this substrate a valuable asset in the synthesis of fine chemicals, pharmaceuticals, and advanced materials. Further exploration into copper-catalyzed reactions, such as aminoalkynylation or cross-coupling with organozinc reagents, could further expand the synthetic utility of this versatile building block.[13][14]

References

The Strategic Application of 1-Chloro-5-triethylsilyl-4-pentyne in Complex Molecule Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate field of natural product synthesis, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. The bifunctional reagent, 1-Chloro-5-triethylsilyl-4-pentyne, has emerged as a versatile and strategic component for the construction of complex molecular architectures. Its unique combination of a terminal alkyne protected by a sterically demanding triethylsilyl (TES) group and a reactive primary chloride offers chemists a powerful tool for sequential carbon-carbon and carbon-heteroatom bond formation. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The Advantage of a Bifunctional Silylalkyne

This compound is a colorless liquid that serves as a linchpin in multi-step synthetic sequences.[1] The triethylsilyl (TES) protecting group offers distinct advantages over the more common trimethylsilyl (TMS) group. The increased steric bulk of the TES group can enhance the stability of the protected alkyne towards certain reagents and reaction conditions, allowing for greater functional group tolerance in preceding synthetic steps.[2][3] This differential stability is a key consideration in complex syntheses requiring orthogonal protecting group strategies.[4]

The presence of a primary chloride at the other end of the five-carbon chain provides a reactive handle for nucleophilic substitution or further coupling reactions. This bifunctionality allows for a modular approach to synthesis, where the two reactive centers can be addressed in a stepwise manner.

Core Application: Sonogashira Coupling in the Synthesis of Enynes

A primary application of this compound lies in the palladium-catalyzed Sonogashira cross-coupling reaction.[5] This powerful transformation enables the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[6][7] The use of a silyl-protected alkyne is advantageous as it prevents the undesired homocoupling of the terminal alkyne (Glaser coupling).[7]

Mechanistic Rationale: The Palladium and Copper Catalytic Cycles

The Sonogashira coupling typically proceeds via two interconnected catalytic cycles.[2][6] The palladium cycle begins with the oxidative addition of the aryl or vinyl halide to a Pd(0) species. Concurrently, in the copper cycle, the terminal alkyne is deprotonated by a base and reacts with a Cu(I) salt to form a copper acetylide. This copper acetylide then undergoes transmetalation with the Pd(II) complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired coupled product and regenerate the Pd(0) catalyst.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)L₂-X Pd0->Pd_complex Oxidative Addition (R¹-X) Coupled_Pd R¹-Pd(II)L₂-C≡CR² Pd_complex->Coupled_Pd Transmetalation Product R¹-C≡CR² Coupled_Pd->Product Reductive Elimination Alkyne H-C≡CR² Cu_acetylide Cu-C≡CR² Alkyne->Cu_acetylide Deprotonation & Cu(I) salt Cu_acetylide->Pd_complex Transmetalation Base Base

Figure 1: Simplified mechanism of the Sonogashira cross-coupling reaction.

Application in the Synthesis of a Key Intermediate for Natural Product Analogues

While a direct total synthesis of a natural product using this compound is not prominently featured in readily available literature, its application can be effectively demonstrated in the synthesis of a key building block for various natural product analogues. For instance, the coupling of this compound with a functionalized aryl iodide can generate a versatile intermediate poised for further elaboration.

Table 1: Representative Sonogashira Coupling Reaction Parameters

ParameterConditionRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)A common and effective catalyst for Sonogashira couplings.[5]
Copper(I) Co-catalyst CuI (1-3 mol%)Facilitates the formation of the copper acetylide intermediate.[5]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Acts as both a base and a solvent in many cases.[1]
Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF)Used to ensure solubility of all reaction components.
Temperature Room temperature to 60 °CMild conditions are often sufficient, preserving sensitive functional groups.

Protocol 1: Sonogashira Coupling of this compound with 4-Iodoanisole

This protocol describes a representative Sonogashira coupling to synthesize 1-(4-methoxyphenyl)-5-chloro-1-pentyne, a valuable intermediate for further synthetic transformations.

Materials:

  • This compound

  • 4-Iodoanisole

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 4-iodoanisole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.02 eq).

  • Add anhydrous THF and anhydrous Et₃N.

  • To this stirred solution, add this compound (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the triethylsilyl-protected coupled product.

Subsequent Transformations: Deprotection and Further Functionalization

Following the successful Sonogashira coupling, the triethylsilyl group can be selectively removed to unveil the terminal alkyne, which can then participate in a variety of subsequent reactions.

Deprotection of the Triethylsilyl Group

The cleavage of the Si-C(sp) bond is typically achieved under mild basic or fluoride-mediated conditions. The choice of deprotection method depends on the other functional groups present in the molecule.

Table 2: Common Deprotection Methods for Triethylsilyl Alkynes

ReagentSolventConditionsNotes
Potassium Carbonate (K₂CO₃) Methanol (MeOH)Room temperature, 1-4 hMild and economical.[8]
Tetrabutylammonium Fluoride (TBAF) THFRoom temperature, 1-2 hHighly effective but can be basic.[4]
Hydrofluoric acid-Pyridine (HF·py) THF/Pyridine0 °C to room temperatureEffective for more robust substrates.

Protocol 2: Deprotection of the Triethylsilyl Group using Potassium Carbonate

This protocol describes a mild and efficient method for the removal of the TES group.

Materials:

  • TES-protected alkyne (from Protocol 1)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TES-protected alkyne (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Add anhydrous potassium carbonate (0.5 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected terminal alkyne.

Strategic Elaboration of the Chloro Alkyl Chain

The primary chloride of the coupled product serves as a versatile handle for introducing further complexity. It can readily undergo nucleophilic substitution with a variety of nucleophiles, including azides, cyanides, and amines, to build more elaborate structures.

Figure 2: Synthetic workflow illustrating the utility of this compound.

This stepwise functionalization allows for the convergent synthesis of complex molecules, where different fragments can be prepared separately and then joined together, a strategy often employed in the total synthesis of natural products.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex organic molecules. Its bifunctional nature, coupled with the strategic advantages of the triethylsilyl protecting group, provides a reliable platform for the construction of enyne motifs and the subsequent introduction of diverse functionalities. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the challenging and rewarding field of natural product synthesis and drug discovery.

References

Troubleshooting & Optimization

Navigating Triethylsilyl Deprotection: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the triethylsilyl (TES) group is a valuable tool for the protection of hydroxyl functionalities. Its moderate stability allows for selective removal under conditions that often leave more robust silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), intact. However, the cleavage of the TES group is not without its challenges. The formation of persistent side products and incomplete reactions can complicate downstream processes and purification, leading to reduced yields and project delays.

This technical support guide provides an in-depth analysis of the common issues encountered during TES deprotection, offering field-proven troubleshooting strategies and detailed experimental protocols to empower you to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during TES deprotection?

A1: The primary side products are triethylsilanol (Et₃SiOH) and its condensation product, hexaethyldisiloxane (Et₃Si-O-SiEt₃). Triethylsilanol is the direct byproduct of the cleavage of the TES ether. Under certain conditions, two molecules of triethylsilanol can condense to form the more non-polar and often difficult-to-remove hexaethyldisiloxane, with the elimination of a water molecule. In some cases, particularly with fluoride-based deprotection, silyl group migration to a nearby hydroxyl group can also occur.[1][2]

Q2: I observe a significant amount of a non-polar impurity in my crude NMR that I suspect is hexaethyldisiloxane. How can I confirm its identity?

A2: Hexaethyldisiloxane is characterized by two signals in the ¹H NMR spectrum: a quartet around 0.51 ppm and a triplet around 0.93 ppm, corresponding to the ethyl groups attached to the silicon atoms.[3] In the ¹³C NMR spectrum, you will typically see two signals around 6.80 ppm and 6.38 ppm.[3] Its non-polar nature means it will have a high Rf value on a normal-phase silica TLC plate.

Q3: My TES deprotection is incomplete. What are the likely causes?

A3: Incomplete deprotection can stem from several factors:

  • Insufficient Reagent: The stoichiometry of the deprotecting agent (acid or fluoride source) may be too low, especially if other functional groups in the molecule can react with it.

  • Short Reaction Time: Deprotection rates are substrate-dependent. Sterically hindered TES ethers may require longer reaction times.

  • Low Reaction Temperature: While some deprotections proceed at 0°C or room temperature, more robust TES ethers might require gentle heating.

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction rates. For instance, fluoride-mediated deprotections are typically faster in polar aprotic solvents like THF or acetonitrile.

Q4: I am using TBAF for deprotection and notice some degradation of my starting material. What is happening and how can I prevent it?

A4: Tetrabutylammonium fluoride (TBAF) is basic and can promote side reactions such as elimination or epimerization in sensitive substrates.[4] To mitigate this, you can buffer the TBAF solution with a mild acid like acetic acid. This neutralizes the basicity of the fluoride source without significantly impeding its deprotection ability.[4]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during TES deprotection reactions.

Observed Issue Potential Cause(s) Recommended Solution(s)
Incomplete Deprotection 1. Insufficient reagent.2. Short reaction time.3. Low temperature.4. Inactive reagent.1. Increase the equivalents of the deprotecting agent (e.g., from 1.1 eq. to 1.5-2.0 eq.).2. Monitor the reaction by TLC and extend the reaction time until the starting material is consumed.3. Gradually increase the reaction temperature (e.g., from 0°C to room temperature).4. Use a fresh bottle of the reagent. Commercial TBAF solutions can absorb water, which can affect their efficacy.[5]
Formation of Hexaethyldisiloxane 1. Presence of water in the reaction.2. Acidic or basic conditions promoting silanol condensation.3. Prolonged reaction times or high temperatures.1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).2. For acid-catalyzed deprotection, use the minimum effective amount of acid. For fluoride-mediated deprotection, consider using buffered TBAF.3. Work up the reaction as soon as it is complete as monitored by TLC.
Silyl Group Migration 1. Presence of a nearby nucleophilic hydroxyl group.2. Basic conditions (e.g., unbuffered TBAF) can facilitate intramolecular migration.1. If possible, protect the neighboring hydroxyl group.2. Use milder, non-basic deprotection conditions, such as acidic methods (e.g., formic acid in methanol) or buffered fluoride reagents.[6]
Substrate Degradation 1. Harsh acidic or basic conditions.2. Incompatible functional groups.1. Switch to milder deprotection conditions. For example, if strong acid is causing degradation, try a weaker acid like formic acid or a fluoride-based method.[6] If unbuffered TBAF is the issue, use buffered TBAF.[4]2. Carefully review the stability of all functional groups in your molecule under the chosen deprotection conditions. A different silyl protecting group with orthogonal deprotection conditions may be necessary.

Troubleshooting Workflow for TES Deprotection

Caption: A logical workflow for troubleshooting common issues in TES deprotection reactions.

Mechanistic Insights into Side Product Formation

A deeper understanding of the mechanisms leading to side products is crucial for their prevention.

Formation of Hexaethyldisiloxane:

The formation of hexaethyldisiloxane proceeds through the condensation of two molecules of triethylsilanol. This reaction can be catalyzed by both acids and bases.

  • Acid-Catalyzed Condensation: The acidic catalyst protonates the hydroxyl group of one triethylsilanol molecule, making it a good leaving group (water). The oxygen of a second triethylsilanol molecule then acts as a nucleophile, attacking the silicon atom and displacing water to form the Si-O-Si bond.

  • Base-Catalyzed Condensation: A base can deprotonate one triethylsilanol molecule to form a triethylsilanoxide anion. This potent nucleophile then attacks the silicon atom of a second triethylsilanol molecule, with the hydroxide ion acting as the leaving group.

Mechanism of Siloxane Formation

Siloxane_Formation_Mechanism Mechanism of Hexaethyldisiloxane Formation cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed A1 Et₃SiOH A3 Et₃SiOH₂⁺ A1->A3 + H⁺ A2 H⁺ A5 Et₃Si-O(H⁺)-SiEt₃ A3->A5 + Et₃SiOH A4 Et₃SiOH A6 Et₃Si-O-SiEt₃ + H₂O A5->A6 - H⁺ B1 Et₃SiOH B3 Et₃SiO⁻ B1->B3 + B⁻ B2 B⁻ B5 Et₃Si-O-SiEt₃ + OH⁻ B3->B5 + Et₃SiOH B4 Et₃SiOH

Caption: Acid- and base-catalyzed pathways for the formation of hexaethyldisiloxane.

The Role of Fluoride: The high affinity of fluoride for silicon leads to the formation of fluorotriethylsilane (Et₃SiF). This species is generally less prone to condensation than triethylsilanol, thus fluoride-based deprotection can sometimes suppress the formation of hexaethyldisiloxane, especially if anhydrous conditions are maintained. However, commercial TBAF solutions contain water, which can hydrolyze Et₃SiF back to triethylsilanol, re-introducing the possibility of siloxane formation.

Experimental Protocols

Protocol 1: Acid-Catalyzed Deprotection with Formic Acid in Methanol

This mild acidic method is effective for the selective deprotection of TES ethers in the presence of more robust silyl ethers like TBDMS.[6]

  • Dissolve the TES-protected substrate (1.0 eq) in methanol (0.1 M).

  • Cool the solution to 0-5°C in an ice bath.

  • Add a solution of 5-10% formic acid in methanol dropwise.

  • Remove the cooling bath and stir the reaction at room temperature, monitoring by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 2: Fluoride-Mediated Deprotection with TBAF

This is a very common and generally effective method for TES deprotection.

  • Dissolve the TES-protected substrate (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C in an ice bath.

  • Add a 1.0 M solution of TBAF in THF (1.1-1.5 eq) dropwise.

  • Stir the reaction at 0°C or allow it to warm to room temperature, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Purification Strategy for Removing Hexaethyldisiloxane

Hexaethyldisiloxane is a non-polar byproduct that can co-elute with non-polar products during flash chromatography.

  • TLC Analysis: Carefully choose a solvent system for column chromatography that provides good separation between your desired product and the high-Rf hexaethyldisiloxane spot. A less polar solvent system than what is typically used for the product might be necessary. For visualization, a permanganate or vanillin stain can be effective for the hydroxyl-containing product, while the siloxane may not be strongly visible with these stains but might appear with a p-anisaldehyde stain.

  • Flash Column Chromatography:

    • Load the crude material onto a silica gel column.

    • Begin eluting with a non-polar solvent (e.g., hexanes or petroleum ether) to first elute the hexaethyldisiloxane.

    • Collect fractions and monitor by TLC.

    • Once the hexaethyldisiloxane has been completely eluted, gradually increase the polarity of the eluent (e.g., by adding ethyl acetate) to elute your desired, more polar product.

  • Alternative Purification: If chromatography is challenging, consider high vacuum distillation or Kugelrohr distillation if your product is thermally stable and has a significantly different boiling point from hexaethyldisiloxane (b.p. ~231°C).

Data Presentation

Table 1: Relative Stability of Common Silyl Ethers

This table provides a general guide to the relative stability of common silyl ethers under acidic and basic conditions. The stability increases with the steric bulk of the silyl group.

Silyl Ether Structure Relative Stability (Acidic Conditions) Relative Stability (Basic Conditions)
TMS -Si(CH₃)₃1 (Least Stable)1 (Least Stable)
TES -Si(CH₂CH₃)₃~64~10-100
TBDMS -Si(CH₃)₂(C(CH₃)₃)~20,000~20,000
TIPS -Si(CH(CH₃)₂)₃~700,000~100,000
TBDPS -Si(Ph)₂(C(CH₃)₃)~5,000,000 (Most Stable)~20,000

Relative rates are approximate and can vary based on the substrate and specific reaction conditions.

Table 2: ¹H and ¹³C NMR Data for Common Byproducts

Compound ¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Triethylsilanol (Et₃SiOH) ~0.96 (t, 9H), ~0.60 (q, 6H), broad OH signal~7.0 ppm, ~5.0 ppm
Hexaethyldisiloxane (Et₃SiOSiEt₃) ~0.93 (t, 18H), ~0.51 (q, 12H)[3]~6.80 ppm, ~6.38 ppm[3]

Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

References

Technical Support Center: Optimizing Temperature for 1-Chloro-5-triethylsilyl-4-pentyne Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 1-Chloro-5-triethylsilyl-4-pentyne. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this versatile bifunctional reagent. By understanding the interplay between temperature and reaction outcomes, you can enhance yield, minimize impurities, and achieve your desired synthetic transformations with greater control and reproducibility.

I. Understanding the Reagent: A Tale of Two Functional Groups

This compound is a valuable building block possessing two key reactive sites: a primary alkyl chloride and a triethylsilyl (TES)-protected terminal alkyne. The reactivity of each site is significantly influenced by reaction temperature, making thermal control a critical parameter for successful synthesis.

  • The Primary Alkyl Chloride: This functional group is susceptible to nucleophilic substitution (SN2) reactions. The rate of these reactions is temperature-dependent, with higher temperatures generally leading to faster conversions. However, elevated temperatures can also promote the competing elimination (E2) reaction, leading to the formation of an undesired alkene byproduct.

  • The TES-Protected Alkyne: The triethylsilyl group serves to protect the acidic proton of the terminal alkyne, preventing unwanted side reactions in the presence of bases. While the TES group is relatively stable, it can be susceptible to cleavage under certain conditions, particularly at elevated temperatures in the presence of strong bases or fluoride sources. The thermal stability of the TES-protected alkyne is generally robust under neutral conditions.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with this compound, with a focus on temperature optimization.

FAQ 1: My nucleophilic substitution reaction is sluggish or incomplete. Should I just increase the temperature?

Answer: While increasing the temperature will likely accelerate the reaction rate, it's a parameter that must be adjusted judiciously. A systematic approach is recommended.

  • Initial Temperature: For most SN2 reactions with common nucleophiles (e.g., amines, azides, thiolates), starting at or slightly above room temperature (25-40 °C) is a good initial parameter.

  • Incremental Increase: If the reaction is slow, increase the temperature in 10-15 °C increments, monitoring the reaction progress by TLC or LC-MS.

  • Upper Limit: Be cautious about exceeding 80-100 °C, as the risk of side reactions, such as elimination and TES-deprotection, increases significantly. For many standard nucleophilic substitutions, a temperature range of room temperature to 100 °C is often employed.[1]

Troubleshooting Workflow for Sluggish Reactions

G cluster_0 Troubleshooting Sluggish Nucleophilic Substitution start Low Conversion Observed check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_solvent Ensure Appropriate Anhydrous Solvent check_reagents->check_solvent increase_temp Incrementally Increase Temperature (e.g., to 40-60 °C) check_solvent->increase_temp consider_catalyst Consider Phase-Transfer Catalyst (for biphasic systems) check_solvent->consider_catalyst monitor Monitor for Byproducts (TLC/LC-MS) increase_temp->monitor monitor->start Byproducts observed (See FAQ 2) increase_time Increase Reaction Time monitor->increase_time No byproducts optimize Reaction Optimized monitor->optimize Improved conversion No byproducts increase_time->optimize consider_catalyst->increase_temp

Caption: A stepwise approach to troubleshooting slow nucleophilic substitution reactions.

FAQ 2: I'm observing a significant amount of an unknown byproduct in my reaction at elevated temperatures. What could it be?

Answer: The most likely byproduct at higher temperatures is the result of an E2 elimination reaction, forming 5-(triethylsilyl)pent-4-en-1-yne. This is especially prevalent with sterically hindered or strongly basic nucleophiles.

  • Confirmation: The elimination byproduct will have a different retention factor (Rf) on a TLC plate and a distinct mass in mass spectrometry analysis.

  • Mitigation Strategy: To favor substitution over elimination, it is generally best to use the lowest temperature that allows for a reasonable reaction rate. If the desired reaction requires higher temperatures, consider using a less hindered, more nucleophilic, and less basic reagent if possible.

FAQ 3: My desired product seems to have lost the triethylsilyl group. Why is this happening and how can I prevent it?

Answer: Cleavage of the TES group can occur under several conditions, some of which are exacerbated by heat:

  • Acidic Conditions: The TES group is labile in acidic media. Ensure your reaction conditions are neutral or basic. If an acidic workup is required, perform it at low temperatures (e.g., 0 °C) and for the shortest time possible.

  • Fluoride Ions: Trace amounts of fluoride ions can readily cleave the Si-C bond. Ensure all glassware is scrupulously clean and that no fluoride-containing reagents are inadvertently introduced.

  • Strong Bases at High Temperatures: While generally stable to bases, prolonged exposure to strong bases at high temperatures can lead to gradual deprotection. If your nucleophile is also a strong base, use the mildest effective temperature.

FAQ 4: Can I perform a Sonogashira coupling with the chloro- end of the molecule?

Answer: A direct Sonogashira coupling with the alkyl chloride is not a standard transformation. Sonogashira couplings typically involve the reaction of a terminal alkyne with an aryl or vinyl halide.[2][3] To achieve such a coupling, you would first need to perform a nucleophilic substitution to introduce a suitable functional group that can then participate in a cross-coupling reaction.

FAQ 5: What is the general thermal stability of this compound?

III. Experimental Protocols: A Guide to Temperature Optimization

The following protocols provide a framework for optimizing the reaction temperature for a generic nucleophilic substitution.

Protocol 1: Temperature Screening for Nucleophilic Substitution

This protocol is designed to identify the optimal temperature for the reaction of this compound with a given nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., primary amine, sodium azide, etc.)

  • Anhydrous solvent (e.g., DMF, ACN, THF)

  • Base (if required, e.g., K₂CO₃, Et₃N)

  • Small reaction vials with stir bars

  • Heating block or oil bath with temperature control

  • TLC plates and developing chamber

  • LC-MS for accurate monitoring

Procedure:

  • Set up a series of four identical reactions in separate vials. Each vial should contain this compound (1 equiv.), the nucleophile (1.1-1.5 equiv.), and the appropriate solvent and base.

  • Set each reaction to stir at a different temperature:

    • Vial 1: Room Temperature (~25 °C)

    • Vial 2: 40 °C

    • Vial 3: 60 °C

    • Vial 4: 80 °C

  • Monitor each reaction at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by TLC and/or LC-MS.

  • For each time point, analyze for the consumption of starting material, the formation of the desired product, and the appearance of any byproducts.

  • Based on the results, identify the temperature that provides the best balance of reaction rate and selectivity.

Data Interpretation Table

Temperature (°C)Reaction Time (h)Conversion (%)Desired Product (%)Byproduct(s) (%)Observations
252430300Slow reaction, clean conversion.
40895932Good rate, minimal byproduct.
602>998515Fast reaction, significant byproduct.
801>997030Very fast, poor selectivity.

Logical Flow for Temperature Optimization

References

Technical Support Center: Purification of 1-Chloro-5-triethylsilyl-4-pentyne

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 1-Chloro-5-triethylsilyl-4-pentyne. This molecule is a valuable bifunctional building block in organic synthesis, featuring a reactive alkyl chloride and a protected alkyne.[1] Achieving high purity is critical for its successful application in subsequent reactions, such as cross-coupling or nucleophilic substitution. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common purification challenges.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Q1: My crude reaction mixture shows a low yield of the desired product and a significant amount of unreacted starting materials (e.g., 1-bromo-3-chloropropane and triethylsilylacetylene). What are the likely causes and solutions?

A1: Low conversion is often traced back to the metalation step of the synthesis (deprotonation of triethylsilylacetylene) or the subsequent alkylation.

  • Cause 1: Incomplete Deprotonation. The generation of the lithium or magnesium acetylide is crucial. Using insufficient or degraded strong base (like n-BuLi or a Grignard reagent) will result in unreacted triethylsilylacetylene. Organolithium reagents, in particular, are sensitive to moisture and air.

  • Solution 1: Reagent Titration & Reaction Conditions. Always titrate your n-BuLi solution before use to determine its exact molarity. Perform the deprotonation at a low temperature (e.g., -78 °C in THF) to prevent side reactions. Ensure your reaction vessel and solvent are rigorously dried.

  • Cause 2: Grignard Reagent Side Reactions. If using a Grignard-based approach, side reactions can be an issue. Grignard reagents are strong bases and can participate in side reactions other than the desired nucleophilic attack.[2][3][4]

  • Solution 2: Optimized Grignard Protocol. Ensure the Grignard reagent is freshly prepared or properly stored. The addition of the electrophile (1-bromo-3-chloropropane) should be done slowly at a controlled temperature to minimize side reactions like elimination or reduction.[2][5]

  • Cause 3: Inactive Electrophile. The alkylating agent, 1-bromo-3-chloropropane, can degrade over time.

  • Solution 3: Verify Starting Material Quality. Use a fresh bottle of the electrophile or purify it by distillation before use. Confirm its identity and purity via NMR.

Q2: My post-workup analysis (GC-MS or NMR) shows a significant peak corresponding to the desilylated product (5-chloro-1-pentyne). How can this be prevented?

A2: The triethylsilyl (TES) group is a moderately labile protecting group, susceptible to cleavage under both acidic and basic conditions.[6] Desilylation most often occurs during the aqueous workup.

  • Cause: Harsh Workup Conditions. Quenching the reaction with strong acids (e.g., HCl) or even prolonged exposure to water can cleave the silicon-carbon bond. While the TES group is more robust than the trimethylsilyl (TMS) group, it is not completely inert.[6]

  • Solution: Mild Aqueous Workup. Quench the reaction with a buffered aqueous solution, such as saturated ammonium chloride (NH₄Cl). This provides a proton source to neutralize the anionic species without creating a highly acidic environment. Keep the workup temperature low (e.g., in an ice bath) and minimize the contact time between the organic layer and the aqueous phase.

Q3: I performed vacuum distillation, but my final product is still impure. What are the likely co-distilling impurities and how can I remove them?

A3: Vacuum distillation separates compounds based on boiling points, but impurities with similar boiling points will co-distill.[7] For silylalkynes, common co-distilling impurities are often siloxane-based. The boiling point of the related compound, 1-Chloro-5-trimethylsilyl-4-pentyne, is reported as 75-77 °C at 20.6 mmHg, which can be used as a reference point.[1][8]

  • Likely Impurity: Siloxanes. A common byproduct is hexaethyldisiloxane ((Et₃Si)₂O), formed from the hydrolysis of unreacted triethylsilyl chloride (TESCl) or other silylating agents during workup. It often has a boiling point close to that of the desired product.

  • Solution 1: Fractional Vacuum Distillation. Use a column with higher theoretical plates, such as a Vigreux column, during vacuum distillation.[9] This can improve the separation of closely boiling compounds. Collect multiple small fractions and analyze their purity by GC or NMR.

  • Solution 2: Pre-Distillation Filtration. Before distilling, pass the crude product through a short plug of silica gel, eluting with a non-polar solvent like hexanes. This can remove more polar impurities and some baseline material that might otherwise interfere.[10]

  • Solution 3: Chemical Treatment. In some cases, residual silylating agents can be removed by chemical means before distillation, but this must be approached with caution to avoid degrading the product.

Q4: My flash column chromatography is providing poor separation between my product and a non-polar impurity. How can I optimize the separation?

A4: Trialkylsilyl protected alkynes are generally non-polar, which can make chromatographic separation from other non-polar impurities (like siloxanes or unreacted starting materials) challenging.[11]

  • Cause 1: Inappropriate Solvent System. Using a solvent system that is too non-polar (e.g., pure hexanes) may cause all non-polar compounds to elute together. A system that is too polar will result in everything staying at the baseline.

  • Solution 1: Optimize Eluent System via TLC. The key is to find a solvent system that provides a good separation (ΔRf) between your product and the impurity on a Thin Layer Chromatography (TLC) plate.[12]

    • Start with pure hexanes or heptane.

    • Gradually add small percentages (0.5-5%) of a slightly more polar solvent like diethyl ether, ethyl acetate, or dichloromethane.

    • Aim for an Rf value of approximately 0.2-0.3 for your target compound to achieve the best separation on a column.[10]

  • Cause 2: Column Overloading. Loading too much crude material onto the column will lead to broad bands and poor separation.[13]

  • Solution 2: Proper Loading. As a general rule, the amount of silica gel should be at least 40-50 times the mass of the crude material for a moderately difficult separation.[13] Load the sample in the smallest possible volume of solvent or adsorb it onto a small amount of silica gel before loading (dry loading).[10]

Data & Protocols

Table 1: Recommended Flash Chromatography Solvent Systems
Impurity TypeStarting Solvent System (v/v)Gradient SuggestionNotes
Highly Non-polar (e.g., Siloxanes)100% HeptaneSlowly introduce Diethyl Ether (0% -> 2%)Heptane often provides better separation than hexane for non-polar compounds.
Unreacted Alkyl Halide99:1 Hexanes:Ethyl AcetateIncrease Ethyl Acetate to 5% over 10 column volumes.The product is expected to be slightly more polar than siloxanes but less polar than many functionalized starting materials.
Polar Baseline Impurities98:2 Hexanes:Ethyl AcetateIsocratic elution may be sufficient.A pre-filtration through a silica plug is highly effective for this.[10]
Protocol: Optimized Flash Chromatography Purification
  • TLC Analysis: Develop a TLC plate using the solvent systems in Table 1 to find the optimal eluent for separation.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, non-polar solvent system.

  • Sample Loading: Dissolve the crude product (max 1g per 40-50g silica) in a minimal amount of a non-polar solvent (e.g., hexanes). Alternatively, create a dry load by adsorbing the crude product onto a small amount of silica gel, removing the solvent under vacuum, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the starting solvent system. If a gradient is needed, slowly and incrementally increase the percentage of the polar solvent.

  • Fraction Collection: Collect fractions based on TLC analysis. The fraction size should typically be about 80-100% of the silica gel volume.[14]

  • Analysis: Analyze the purified fractions by TLC, GC-MS, and ¹H NMR to confirm purity.

Diagram: Purification Strategy Decision Workflow

This diagram outlines the decision-making process for purifying the crude product.

PurificationWorkflow A Crude Product B Analytical Check (TLC, GC-MS) A->B C Major Impurities Identified? B->C D Vacuum Distillation C->D Impurities have distinct boiling points E Flash Chromatography C->E Impurities have similar boiling points F Purity > 98%? D->F E->F G Pure Product F->G Yes H Repurify (e.g., second column or distillation) F->H No H->E

Caption: Decision workflow for selecting the primary purification method.

Frequently Asked Questions (FAQs)

FAQ 1: What is the best method for purifying this compound on a large (multi-gram) scale?

For scales greater than 5-10 grams, vacuum distillation is generally more efficient and economical than chromatography in terms of time and solvent consumption.[7] It is particularly effective if the main impurities are unreacted, non-volatile starting materials or highly volatile byproducts. However, if the crude product contains impurities with very similar boiling points (like siloxanes), a subsequent chromatographic polishing step on the distilled material might be necessary to achieve >98% purity.

FAQ 2: How should I store the purified product to prevent degradation?

The purified compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen. Storage at low temperatures (refrigerator, 0-4 °C) is recommended to minimize potential slow degradation or oligomerization over time.[15] The alkyl chloride functionality can be susceptible to slow hydrolysis or substitution if exposed to nucleophiles.

FAQ 3: What are the key analytical techniques to assess the purity of the final product?

  • ¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and can detect proton- or carbon-containing impurities. Integration of the ¹H NMR signals is a primary method for assessing molar purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for assessing purity. The GC trace will show the relative amounts of volatile components, while the MS will help in identifying the product and any impurities by their mass-to-charge ratio and fragmentation patterns.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the C≡C stretch of the alkyne (typically around 2175 cm⁻¹) and the C-Cl stretch.

FAQ 4: Are there any specific safety considerations when handling this compound or its reagents?

Yes. The reagents used in the synthesis, such as n-butyllithium, are pyrophoric and must be handled under an inert atmosphere with extreme care. The product itself, this compound, is an alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. It is listed as an irritant to the eyes, respiratory system, and skin.[16]

References

Technical Support Center: A Scientist's Guide to Silyl Byproduct Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for silyl protecting group chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with silyl ether deprotection and the subsequent removal of silicon-containing byproducts. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your workup procedures.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

Q1: What exactly are "silyl byproducts," and where do they come from?

A1: Silyl byproducts are silicon-containing impurities that remain in your crude reaction mixture after the deprotection of a silyl ether. The most common species are silanols (R₃SiOH) and their self-condensation products, siloxanes (R₃Si-O-SiR₃) .[1][2] These are formed from the hydrolysis of the cleaved silyl group (e.g., TBS⁺, TIPS⁺) or any unreacted silylating agent during the reaction or aqueous workup. Their physical properties, especially polarity, are dictated by the "R" groups on the silicon atom, which is a primary factor in why their removal can be challenging.[1]

Q2: Why are these byproducts often difficult to remove?

A2: The difficulty arises from the variable polarity of the byproducts, which often mimics that of the desired product.

  • Non-polar Byproducts: Siloxanes derived from bulky, greasy silyl groups like TBDPS or TIPS can be very non-polar. If your product is also non-polar, they will co-elute during flash column chromatography.

  • Polar Byproducts: Simple silanols like trimethylsilanol (from TMS) can be quite polar, potentially streaking on a silica gel column or co-eluting with polar products.

  • Reagent Residues: Fluoride-based deprotections, especially with tetrabutylammonium fluoride (TBAF), introduce the highly polar tetrabutylammonium cation (TBA⁺), which can be particularly troublesome to remove from polar, water-soluble products.

Q3: I used TBAF for deprotection. Now my NMR is full of signals around 1 ppm, and it looks messy. What happened?

A3: You are likely seeing residual tetrabutylammonium (TBA⁺) salts and silyl byproducts. The characteristic NMR signals for the butyl group protons of TBA⁺ often appear in the 0.9-3.3 ppm range, overlapping with many organic molecules. While a standard aqueous workup with water and brine washes is intended to remove TBAF, it can be ineffective for highly polar products that may not be easily extracted into common organic solvents or for reactions where emulsions form. Furthermore, directly loading a TBAF-containing crude mixture onto a silica gel column is not recommended, as the TBA⁺ salts can co-elute with your desired compound.[1]

Part 2: Troubleshooting Guide - From Reaction to Pure Product

This section addresses specific issues you might encounter and provides actionable solutions based on chemical principles.

Issue 1: My deprotection is incomplete. How can I drive it to completion without creating more workup problems?
  • Expert Analysis: Incomplete deprotection is common with sterically hindered silyl ethers (like TIPS or TBDPS) or when the hydroxyl group is in a crowded environment.[3][4] Simply extending the reaction time or adding a large excess of reagent can lead to side reactions or a more challenging purification.

  • Troubleshooting Steps:

    • Re-evaluate Reagent Choice: For robust groups like TIPS and TBDPS, standard TBAF in THF at room temperature might be too slow.[5][6] Consider using a more potent fluoride source like HF-Pyridine in THF/pyridine. Caution: HF-Pyridine is highly toxic and corrosive; always use appropriate PPE and plastic labware.[7]

    • Increase Temperature: Gently warming the reaction (e.g., to 40 °C) can often accelerate the cleavage of stubborn silyl ethers. Monitor carefully by TLC to avoid byproduct formation.[6]

    • For Acid-Stable Substrates: An acidic workup using aqueous acetic acid (e.g., AcOH/THF/H₂O) or a catalytic amount of a strong acid like HCl or p-toluenesulfonic acid (pTSA) in an alcohol solvent can be very effective, especially for less bulky silyl ethers like TMS and TBS.[5][8]

Issue 2: My product is polar and water-soluble. A standard aqueous workup to remove TBAF is causing significant product loss.
  • Expert Analysis: This is a classic challenge. Aqueous extractions are fundamentally unsuitable for polar, water-soluble compounds. The key is to remove the offending TBA⁺ salt without introducing an aqueous phase.

  • Recommended Protocol: Ion-Exchange Resin Workup. This highly effective, non-aqueous method was notably applied in the synthesis of Halichondrin B.[9][10] The strategy uses a sulfonic acid resin to exchange the TBA⁺ cation for a proton, which is then neutralized.

    • Mechanism: The tetrabutylammonium cation is sequestered by the resin. The liberated fluoride anion (as HF) is neutralized by a mild inorganic base, driving the equilibrium.[9]

    • See Protocol 2 for a detailed, step-by-step procedure.

Issue 3: I have removed the deprotection reagents, but the silyl byproducts (silanols/siloxanes) are co-eluting with my product on silica gel.
  • Expert Analysis: This indicates that the polarity of your product and the byproducts are too similar for effective separation by standard chromatography. The solution is to chemically modify the byproducts to drastically alter their polarity.

  • Troubleshooting Steps:

    • Acidic "Scavenging": After the deprotection is complete, add a volatile acid like trifluoroacetic acid (TFA) to the crude mixture and stir. This can protonate the silanols, making them more polar and potentially causing them to stick more strongly to silica gel.

    • Fluoride "Scavenging" (The "Tamao-Fleming" Workup Principle): If you didn't use fluoride for the deprotection, you can add it during the workup. Treat the crude mixture with excess potassium fluoride (KF) and potassium bicarbonate (KHCO₃) in methanol/water. This converts the silanols (R₃SiOH) into fluorosilanes (R₃SiF) and ultimately to highly polar silicates that are easily removed by filtration or an aqueous wash.

    • "Grease-out" Precipitation: If your product is polar and the byproducts are greasy (e.g., from TBDPS), you can perform a precipitation. Dissolve the crude mixture in a polar solvent (like acetonitrile or methanol) in which your product is soluble. Cool the solution. The non-polar siloxane byproducts may precipitate and can be removed by filtration through Celite®.[2]

    • Change the Stationary Phase: If silica is not working, consider using a different stationary phase for chromatography, such as alumina or C18 reverse-phase silica, which offer different separation selectivities.

Part 3: Visualization & Data

Decision-Making Workflow for Silyl Byproduct Removal

This workflow guides you through selecting an appropriate workup strategy based on your specific experimental conditions.

G start Deprotection Complete (Crude Mixture) reagent What was the deprotection reagent? start->reagent product_polarity Is the desired product polar & water-soluble? reagent->product_polarity TBAF Used acid_workup Aqueous Workup: Neutralize with NaHCO₃, Extract & Wash reagent->acid_workup Acid/Base Used tba_workup Standard Aqueous Workup: Extract with Org. Solvent, Wash with H₂O & Brine product_polarity->tba_workup No resin_workup Non-Aqueous Workup: Use DOWEX® 50WX8 Resin & CaCO₃ (See Protocol 2) product_polarity->resin_workup Yes separation_issue Are byproducts co-eluting with product on silica? chem_modify Chemically Modify Byproducts: - Fluoride Scavenging (KF) - 'Grease-out' Precipitation - Change Chromatography Phase separation_issue->chem_modify Yes end Pure Product separation_issue->end No chromatography Purify via Flash Column Chromatography tba_workup->chromatography resin_workup->chromatography acid_workup->chromatography chromatography->separation_issue chem_modify->chromatography

Caption: Decision workflow for post-deprotection workup.

Table 1: Relative Stability of Common Silyl Ethers

The stability of a silyl ether is primarily governed by the steric bulk of the groups on the silicon atom.[3] This table provides a crucial guide for selecting a deprotection reagent.

Silyl Group (Abbreviation)Steric BulkRelative Stability in AcidTypical Cleavage Conditions
Trimethylsilyl (TMS)Low1Very Labile. K₂CO₃/MeOH; AcOH/H₂O.[3][5]
Triethylsilyl (TES)Moderate~64Mild Acid (e.g., pTSA/MeOH); HF-Pyridine; TBAF.[3][5]
tert-Butyldimethylsilyl (TBS/TBDMS)Moderate~20,000TBAF/THF; HF-Pyridine; Stronger Acid (e.g., TFA).[3][11]
Triisopropylsilyl (TIPS)High~700,000TBAF (may require heat); HF-Pyridine.[3][4]
tert-Butyldiphenylsilyl (TBDPS)High~5,000,000More forcing conditions: TBAF (heated); HF-Pyridine.[3][8]

Relative stability values are approximate and can vary based on the substrate and specific reaction conditions.

Part 4: Field-Proven Experimental Protocols

Protocol 1: General Workup for TBAF Deprotection (for Non-Polar to Moderately Polar Products)

This protocol is a standard procedure for reactions where the product is readily extractable into common organic solvents.[1]

Methodology:

  • Reaction Monitoring: Monitor the deprotection reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once complete, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x volume of the reaction).

  • Washing: Combine the organic layers. Wash sequentially with water (1 x) and then with brine (1 x) to remove the bulk of the TBAF and other water-soluble impurities.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to remove the remaining silyl byproducts.

Protocol 2: Non-Aqueous Workup for TBAF Removal (for Polar, Water-Soluble Products)

This method is ideal for sensitive substrates where an aqueous workup leads to product loss.[10]

Materials:

  • DOWEX® 50WX8 ion-exchange resin (200-400 mesh)

  • Calcium carbonate (CaCO₃), powdered

  • Methanol (MeOH)

  • Celite®

Methodology:

  • Post-Reaction Setup: After the TBAF-mediated deprotection is complete (as monitored by TLC), add the following directly to the crude reaction mixture (typically in THF):

    • Powdered calcium carbonate (~5 equivalents relative to TBAF used).[1]

    • DOWEX® 50WX8 resin (~1.5 g per mmol of TBAF used).[1]

  • Stirring: Add methanol (a volume equal to or double the initial reaction solvent) to create a stirrable slurry. Stir vigorously at room temperature for 1-2 hours.[1]

  • Filtration: Prepare a pad of Celite® in a fritted glass funnel. Filter the reaction slurry through the Celite® pad to remove the resin and inorganic salts.

  • Washing: Wash the filter cake thoroughly with additional methanol to ensure complete recovery of the product.[1]

  • Concentration: Combine the filtrate and the methanol washes. Concentrate under reduced pressure to yield the crude product, which is now largely free of tetrabutylammonium salts.[1]

  • Final Purification: The crude product can now be safely purified by standard flash column chromatography.

References

Preventing premature desilylation during a reaction sequence

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of complex organic synthesis, silyl ethers stand out as exceptionally versatile protecting groups for hydroxyl functionalities. Their widespread use is attributed to their ease of installation, compatibility with a broad range of reaction conditions, and, critically, their tunable stability which allows for selective removal.[1][2] However, the very lability that makes them useful can also be a significant source of frustration when premature cleavage occurs, leading to undesired side reactions and diminished yields.

This technical support guide is designed for researchers, scientists, and drug development professionals who encounter the challenge of unintended desilylation. Structured in a user-friendly question-and-answer format, this resource provides in-depth troubleshooting strategies, answers to frequently asked questions, and detailed experimental protocols. The guidance herein is grounded in mechanistic principles to empower you not just to solve immediate problems, but to proactively design more robust synthetic routes.

Troubleshooting Guide: Scenarios & Solutions

This section addresses specific experimental situations where premature desilylation is a common obstacle. Each scenario is followed by a logical workflow to diagnose and resolve the issue.

Scenario 1: My silyl ether is cleaving during an aqueous workup.

This is one of the most common instances of unintended desilylation, particularly with more labile silyl groups like Trimethylsilyl (TMS).[3]

Initial Question: What is the pH of your aqueous wash?

  • Problem: Silyl ethers are susceptible to hydrolysis under both acidic and basic conditions.[3] Even seemingly neutral water can have a pH that is sufficiently acidic or basic to cleave sensitive silyl groups, especially with prolonged exposure.

  • Solution Workflow:

    • Neutralize First: Before extraction, carefully neutralize the reaction mixture to a pH of approximately 7. Use a buffered solution like saturated aqueous sodium bicarbonate (for acidic reactions) or saturated aqueous ammonium chloride (for basic reactions) for the initial washes.[3]

    • Minimize Contact Time: Perform extractions and washes as quickly as possible to reduce the time the silyl ether is in contact with the aqueous phase.

    • Consider a Non-Aqueous Workup: For extremely labile silyl ethers, a non-aqueous workup may be necessary. This can involve filtering the reaction mixture through a plug of silica gel or celite to remove solid byproducts, followed by direct concentration of the filtrate.

    • Switch to a More Robust Group: If the problem persists, the fundamental stability of the chosen silyl group may be insufficient for the workup conditions. Consider switching to a more sterically hindered and stable group, such as tert-Butyldimethylsilyl (TBS) or Triisopropylsilyl (TIPS), for future experiments.[1][4]

Scenario 2: I'm observing desilylation during a reaction that is nominally neutral.

Premature cleavage under "neutral" conditions often points to a hidden source of acid or base, or an incompatible solvent.

Initial Question: Have you rigorously dried your solvents and reagents?

  • Problem: Trace amounts of water in solvents or reagents can lead to localized changes in pH or participate in hydrolysis, especially at elevated temperatures. Protic solvents like methanol can also facilitate the cleavage of silyl ethers, particularly in the presence of even catalytic amounts of acid or base.[3]

  • Solution Workflow:

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry reagents under high vacuum before use. For particularly sensitive substrates, consider adding molecular sieves to the reaction mixture.

    • Solvent Selection: If possible, switch from a protic solvent to an aprotic one (e.g., from methanol to THF or dichloromethane).

    • Scrutinize Reagents: Some reagents, while nominally neutral, can contain acidic or basic impurities from their manufacturing process. Consider purifying reagents or using a freshly opened bottle from a reliable supplier.

Scenario 3: My silyl group is migrating or rearranging.

Silyl group migration, such as the Brook rearrangement, can occur under basic conditions, leading to the formation of an isomeric silyl ether.[5][6] This is an intramolecular migration of a silyl group from a carbon to an oxygen atom.[7]

Initial Question: Are you using a strong base in your reaction?

  • Problem: The Brook rearrangement is initiated by the deprotonation of a hydroxyl group, forming an alkoxide that then attacks the silicon atom.[7] This is more likely to occur when the resulting carbanion is stabilized.

  • Solution Workflow:

    • Use a Non-Nucleophilic Base: If a base is required, consider switching to a bulkier, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA).

    • Lower the Temperature: Running the reaction at a lower temperature can often disfavor the migration pathway.

    • Change the Silyl Group: The propensity for migration can be influenced by the electronics of the silyl group. In some cases, a different silyl group may be less prone to rearrangement.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right silyl protecting group for my synthesis?

The selection of a silyl group is a critical strategic decision and depends on the planned reaction sequence. The primary consideration is the stability of the silyl ether under various conditions. A general rule of thumb is that stability increases with the steric bulk of the substituents on the silicon atom.[1][8]

Table 1: Relative Stability of Common Silyl Ethers

Silyl GroupAbbreviationRelative Stability to Acid Hydrolysis[9]Relative Stability to Basic Hydrolysis[9]
TrimethylsilylTMS11
TriethylsilylTES6410-100
tert-ButyldimethylsilylTBDMS/TBS20,000~20,000
TriisopropylsilylTIPS700,000100,000
tert-ButyldiphenylsilylTBDPS5,000,000~20,000

This concept of "orthogonal protection" is fundamental, allowing for the selective deprotection of one silyl group in the presence of others.[10][11] For instance, a TMS ether can be cleaved under mild acidic conditions that would leave a TIPS ether intact.

Q2: What are the main factors that lead to premature desilylation?

The primary culprits are:

  • Acidic Conditions: The Si-O bond is susceptible to protonation, making it a better leaving group for nucleophilic attack.[8]

  • Basic Conditions: Hydroxide or other bases can directly attack the silicon atom.

  • Fluoride Ions: Fluoride has a very high affinity for silicon, and reagents like tetrabutylammonium fluoride (TBAF) are potent deprotecting agents.[4][12] Accidental fluoride contamination can lead to rapid cleavage.

  • Lewis Acids: Some Lewis acids can coordinate to the ether oxygen and facilitate cleavage.

  • Steric Hindrance: Less sterically hindered silyl ethers are more susceptible to cleavage.[1]

Q3: Are there alternatives to TBAF for deprotection that might be milder and more selective?

While TBAF is a common and effective deprotecting agent, its basicity can sometimes cause side reactions.[13] Several milder alternatives exist:

  • HF-Pyridine or Triethylamine-Trihydrofluoride (Et3N·3HF): These are buffered fluoride sources that are less basic than TBAF.[13][14]

  • Potassium Fluoride (KF) with a phase-transfer catalyst: Using KF in the presence of a crown ether or tetraethylene glycol can be a mild and efficient method.[15]

  • Mildly Acidic Conditions: For acid-labile silyl ethers, reagents like pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent can be effective.[16]

  • TMSCl/KF·2H₂O: This system generates hydrofluoric acid in situ and can be highly chemoselective for TBS ethers.[17]

Visualization of Silyl Ether Stability and Selection

The following diagram illustrates the decision-making process for selecting a silyl protecting group based on required stability.

G start Need to Protect an Alcohol cond1 Will the subsequent reaction involve strong acid or base? start->cond1 cond2 Need for orthogonal deprotection later? cond1->cond2 Yes group1 Use a labile group: TMS, TES cond1->group1 No group2 Use a moderately robust group: TBS, TBDPS cond2->group2 Yes, need moderate to high stability group3 Use a highly robust group: TIPS cond2->group3 Yes, need very high stability

References

Technical Support Center: Solvent Effects on the Reactivity of 1-Chloro-5-triethylsilyl-4-pentyne

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Chloro-5-triethylsilyl-4-pentyne. This guide is designed to provide in-depth technical assistance and troubleshooting advice for experiments involving this versatile building block. By understanding the profound influence of the solvent on its reactivity, you can better control reaction outcomes and troubleshoot common issues encountered in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound and what are the expected reaction pathways?

A1: this compound possesses two primary reactive sites: the electrophilic carbon bearing the chlorine atom and the nucleophilic alkyne. This structure allows for a competition between several reaction pathways, primarily:

  • Nucleophilic Substitution (SN1 and SN2): An external nucleophile can displace the chloride ion.

  • Elimination (E1 and E2): A base can remove a proton from the carbon adjacent to the chloride, leading to an alkene.

  • Intramolecular Cyclization: The alkyne can act as an internal nucleophile, attacking the electrophilic carbon to form a five-membered ring. This is a key reaction of interest for this substrate.

The dominant pathway is highly dependent on the reaction conditions, with the choice of solvent being a critical factor.

Q2: How does the triethylsilyl group influence the reactivity of the molecule?

A2: The triethylsilyl (TES) group plays a crucial electronic and steric role. Electronically, silicon is known to stabilize a positive charge on a β-carbon (the β-silicon effect) and to a lesser extent, on a γ-carbon.[1][2] In the context of a potential intramolecular cyclization, the formation of a carbocation at the carbon bearing the chlorine would be stabilized by the γ-triethylsilyl group, potentially favoring an SN1-type mechanism leading to cyclization.[1] Sterically, the bulky TES group can influence the approach of external nucleophiles and bases, potentially hindering SN2 and E2 reactions to some extent.

Q3: Why is solvent selection so critical for controlling the outcome of reactions with this substrate?

A3: Solvents play a fundamental role in dictating reaction mechanisms by stabilizing or destabilizing reactants, intermediates, and transition states.[3] For this compound, the choice between polar protic, polar aprotic, and non-polar solvents will determine the preferred reaction pathway:

  • Polar Protic Solvents (e.g., water, methanol, formic acid) can solvate both cations and anions effectively through hydrogen bonding. They are particularly adept at stabilizing carbocation intermediates, thus promoting SN1 and E1 pathways.[4][5] This makes them good candidates for promoting the intramolecular cyclization via a carbocation intermediate.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) possess dipoles that can solvate cations, but they are poor at solvating anions.[6][7] This leaves nucleophiles "naked" and more reactive, thus favoring SN2 reactions.[7]

  • Non-Polar Solvents (e.g., toluene, hexane) do not effectively solvate charged species. Reactions in these solvents are often slower and may favor radical pathways or require catalysts to proceed efficiently.

Troubleshooting Guide

Issue 1: Low or no yield of the desired cyclized product, (triethylsilyl)cyclopentylidene derivative.
Possible Cause Explanation Suggested Solution
Incorrect Solvent Choice You may be using a solvent that favors competing SN2 or E2 reactions. Polar aprotic solvents, for instance, will enhance the reactivity of any external nucleophiles present, leading to substitution products. Non-polar solvents may not be sufficient to promote the ionization needed for cyclization.Switch to a polar protic solvent. Formic acid, acetic acid, or a mixture of water and a co-solvent can help stabilize the carbocation intermediate necessary for the 5-exo-dig cyclization.[3][5] Forcing conditions with a Lewis acid in a less polar solvent can also be effective.
Presence of Strong Nucleophiles or Bases Even in a suitable solvent, the presence of strong nucleophiles (e.g., azide, cyanide) or strong bases (e.g., alkoxides) will lead to substitution or elimination products, respectively.Ensure all reagents and solvents are free from strong nucleophilic or basic impurities. If a base is required for a different part of your reaction sequence, consider a sterically hindered, non-nucleophilic base.
Insufficient Activation The C-Cl bond may not be sufficiently polarized to initiate the reaction, especially at lower temperatures.Consider the addition of a Lewis acid. A catalytic amount of a Lewis acid like silver tetrafluoroborate (AgBF4) or zinc chloride (ZnCl2) can coordinate to the chlorine, making it a better leaving group and promoting carbocation formation.[8][9]
Issue 2: Formation of a significant amount of substitution product.
Possible Cause Explanation Suggested Solution
Use of a Polar Aprotic Solvent Solvents like DMF or DMSO enhance the nucleophilicity of counter-ions or added nucleophiles, leading to a dominant SN2 pathway.[6][7]Change to a polar protic solvent. This will solvate the nucleophile through hydrogen bonding, reducing its reactivity and giving the intramolecular cyclization a better chance to occur.[3]
High Concentration of a Good Nucleophile The reaction is likely following bimolecular kinetics, where the rate of the SN2 reaction is directly proportional to the nucleophile concentration.Reduce the concentration of the external nucleophile. If possible, use a solvent that can also act as the nucleophile (solvolysis), which will likely be less reactive than a dedicated strong nucleophile.
Issue 3: Predominance of elimination products.
Possible Cause Explanation Suggested Solution
Presence of a Strong, Sterically Hindered Base Strong bases will favor the E2 pathway, especially at elevated temperatures.Avoid strong bases. If pH control is necessary, use a weaker, non-nucleophilic base. Also, consider running the reaction at a lower temperature, as elimination reactions often have a higher activation energy than substitution reactions and are thus more favored at higher temperatures.
Use of a Solvent that Favors Elimination While less common, certain solvent systems can promote elimination over substitution or cyclization.Re-evaluate your solvent choice. A move to a more ionizing, less basic solvent system can disfavor the E2 pathway.

Data Presentation: Expected Solvent Effects on Reaction Pathways

Solvent Type Example Solvents Dominant Pathway(s) Expected Major Product(s) Rationale
Polar Protic Formic Acid, Methanol, WaterSN1-like, E1Intramolecular Cyclization ProductStabilizes the carbocation intermediate required for cyclization.[4][5]
Polar Aprotic DMF, Acetonitrile, DMSOSN2Nucleophilic Substitution ProductEnhances the reactivity of external nucleophiles.[6][7]
Non-Polar Toluene, Hexane, DichloromethaneSlow or No Reaction (unless catalyzed)Starting Material or Complex MixtureDoes not effectively stabilize charged intermediates. May require a Lewis acid catalyst to promote cyclization.[10]

Experimental Protocols

Protocol 1: Promoting Intramolecular Cyclization

Objective: To maximize the yield of the (triethylsilyl)cyclopentylidene derivative.

  • Reaction Setup: To a solution of this compound (1.0 eq) in formic acid (0.1 M), add a catalytic amount of silver tetrafluoroborate (0.05 eq) at room temperature.

  • Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality: The use of a highly ionizing polar protic solvent (formic acid) and a Lewis acid (AgBF4) is designed to promote the formation of a carbocation intermediate, which is then trapped intramolecularly by the alkyne to yield the desired cyclized product.

Protocol 2: Favoring Nucleophilic Substitution

Objective: To synthesize a substitution product by reacting with an external nucleophile (e.g., sodium azide).

  • Reaction Setup: To a solution of sodium azide (1.2 eq) in anhydrous DMF (0.2 M), add this compound (1.0 eq) at room temperature.

  • Monitoring: Stir the reaction mixture at 50 °C and monitor the progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool to room temperature and pour into water. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Causality: The polar aprotic solvent (DMF) enhances the nucleophilicity of the azide ion, promoting a rapid SN2 reaction to displace the chloride.

Visualizations

G cluster_start This compound cluster_polar_protic Polar Protic Solvent (e.g., Formic Acid) cluster_polar_aprotic Polar Aprotic Solvent (e.g., DMF) + Nucleophile cluster_base Strong Base start Reactant carbocation Carbocation Intermediate (SN1-like) start->carbocation Ionization transition_sn2 SN2 Transition State start->transition_sn2 Nucleophilic Attack transition_e2 E2 Transition State start->transition_e2 Proton Abstraction cyclization 5-exo-dig Cyclization carbocation->cyclization product_cycl Cyclized Product cyclization->product_cycl product_sub Substitution Product transition_sn2->product_sub product_elim Elimination Product transition_e2->product_elim

Caption: Competing reaction pathways for this compound.

References

Technical Support Center: Navigating Harsh Deprotection of Stubborn Silyl Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the removal of sterically hindered or otherwise recalcitrant silyl ether protecting groups. Here, we move beyond standard protocols to address those frustrating instances where common deprotection methods fail. This resource provides in-depth troubleshooting, answers to frequently asked questions, and detailed protocols grounded in mechanistic understanding and field-proven experience.

Troubleshooting Guide: When Standard Deprotection Fails

This section addresses specific, common problems encountered during the deprotection of robust silyl ethers.

Scenario 1: My tert-Butyldimethylsilyl (TBS) group is resistant to standard Tetrabutylammonium fluoride (TBAF) treatment.

Initial Observation: You've treated your substrate with a standard solution of TBAF in THF at room temperature, but TLC analysis shows little to no conversion of your TBS-protected alcohol.

Underlying Causality: Several factors can lead to TBAF resistance. Steric hindrance around the silyl ether can significantly slow down the reaction rate.[1] In some cases, the commercially available TBAF solution in THF contains a stoichiometric amount of water, which can be detrimental to the reaction by competing for the fluoride ion. Additionally, in complex molecules, intramolecular interactions can shield the silyl group from the bulky TBAF reagent.

Troubleshooting Steps & Solutions:

  • Increase Reaction Temperature: Gently heating the reaction mixture to 40-60 °C can often provide the necessary activation energy to overcome the steric barrier. Monitor the reaction carefully to avoid potential side reactions.

  • Use Anhydrous TBAF: For particularly stubborn cases, consider using anhydrous TBAF. This can be prepared by carefully drying the commercial hydrate or by using commercially available anhydrous preparations. Anhydrous conditions can significantly enhance the nucleophilicity of the fluoride ion.[2]

  • Alternative Fluoride Sources: If TBAF continues to fail, consider switching to a different fluoride source.

    • HF-Pyridine or Triethylamine Trihydrofluoride (Et3N·3HF): These reagents are less basic than TBAF and can be highly effective for cleaving robust silyl ethers.[3] They are particularly useful for base-sensitive substrates. Caution: Hydrofluoric acid (HF) is highly toxic and corrosive. All manipulations must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE) and plastic labware.[3]

    • Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F): This is a powerful, anhydrous fluoride source that can cleave even the most stubborn silyl ethers.[4]

  • Acidic Deprotection: If your molecule can tolerate acidic conditions, this is a viable alternative. A mixture of acetic acid, THF, and water (often in a 3:1:1 ratio) can be effective, sometimes accelerated with microwave heating.[5] For more forceful conditions, a dilute solution of HCl in methanol or aqueous HF in acetonitrile can be employed.[4][6]

Scenario 2: I need to remove a highly hindered tert-Butyldiphenylsilyl (TBDPS) or Triisopropylsilyl (TIPS) group without affecting other sensitive functionalities.

Initial Observation: You have a complex molecule with a TBDPS or TIPS group that needs to be removed, but the substrate also contains acid-labile or base-labile groups.

Underlying Causality: The significant steric bulk of TBDPS and TIPS groups makes them exceptionally stable, often requiring harsh conditions for removal.[3] This presents a significant challenge for chemoselectivity in the presence of sensitive functional groups.

Troubleshooting Steps & Solutions:

  • Forced Fluoride Conditions:

    • Elevated Temperature with TBAF: Heating a solution of your substrate with an excess of TBAF in a high-boiling solvent like DMF can be effective.

    • HF-Pyridine: This is a classic and powerful reagent for cleaving TBDPS and TIPS ethers. The reaction is typically performed in THF or pyridine.[3][4]

  • Strongly Acidic Conditions:

    • Trifluoroacetic Acid (TFA): A solution of TFA in dichloromethane can cleave very stable silyl ethers. The reaction should be carefully monitored as TFA is a strong, corrosive acid.

    • p-Toluenesulfonic Acid (TsOH) or Camphorsulfonic Acid (CSA): These strong organic acids can be used in alcoholic solvents or chlorinated solvents to effect deprotection.[3]

  • Lewis Acid-Mediated Deprotection:

    • Lewis acids can activate the Si-O bond, facilitating cleavage. Reagents like BF3·OEt2, TiCl4, or SnCl4 can be effective, but they are often not chemoselective and can coordinate with other functional groups. Careful optimization of stoichiometry and temperature is crucial.

Scenario 3: Deprotection with fluoride is leading to undesired side reactions like elimination or epimerization.

Initial Observation: While your silyl group is being removed with a fluoride source like TBAF, you are observing the formation of byproducts resulting from elimination (e.g., forming a double bond) or changes in stereochemistry at an adjacent center.

Underlying Causality: TBAF is not just a fluoride source; it is also basic due to the presence of the tetrabutylammonium cation and residual hydroxides. This basicity can lead to proton abstraction and subsequent elimination or epimerization, especially in sensitive substrates.

Troubleshooting Steps & Solutions:

  • Buffered Fluoride Source: To mitigate the basicity of TBAF, it can be buffered with an acid. A common and effective combination is TBAF with acetic acid.[4]

  • Switch to a Less Basic Fluoride Reagent:

    • HF-Pyridine or Et3N·3HF: These reagents are significantly less basic than TBAF and are the preferred choice when basicity is a concern.[3]

  • Consider Non-Fluoride Based Methods: If fluoride-induced basicity is unavoidable, switching to an acidic deprotection method is the best course of action, provided your substrate is stable to acid.

Frequently Asked Questions (FAQs)

Q1: What is the general order of stability for common silyl ethers under acidic and basic conditions?

The stability of silyl ethers is influenced by the steric bulk of the substituents on the silicon atom.

  • Acidic Conditions (Relative Lability): TMS > TES > TBS > TIPS > TBDPS[7][8]

  • Basic Conditions (Relative Lability): TMS > TES > TBS ≈ TBDPS > TIPS[8]

Q2: How does the mechanism of fluoride-mediated deprotection differ from acid-catalyzed deprotection?

  • Fluoride-Mediated Deprotection: This proceeds through the formation of a hypervalent, pentacoordinate silicon intermediate.[7] The driving force is the formation of the very strong Si-F bond.[9]

  • Acid-Catalyzed Deprotection: In the presence of acid, the oxygen of the silyl ether is protonated, making the silicon atom more electrophilic. A nucleophile, such as water or an alcohol from the solvent, can then attack the silicon, leading to cleavage of the Si-O bond.[7][10]

Q3: Can I selectively deprotect one silyl ether in the presence of another?

Yes, selective deprotection is a powerful strategy in multi-step synthesis and is typically achieved by exploiting the differential stability of the silyl ethers.[11]

  • Less Hindered vs. More Hindered: A less sterically hindered silyl ether can often be removed in the presence of a more hindered one. For example, a TBS group can often be selectively cleaved in the presence of a TBDPS or TIPS group using milder conditions.[12]

  • Alkyl vs. Aryl Silyl Ethers: Aryl silyl ethers can sometimes be selectively deprotected in the presence of alkyl silyl ethers, or vice versa, depending on the chosen reagent.[13][14]

Q4: Are there any metal-catalyzed methods for silyl ether deprotection?

Yes, while less common, certain transition metal catalysts can effect the cleavage of silyl ethers. For instance, Wilkinson's catalyst in combination with catecholborane has been used for the reductive deprotection of silyl groups.[12]

Data Summary: Comparison of Harsh Deprotection Reagents

ReagentTypical ConditionsTarget Silyl GroupsAdvantagesDisadvantages & Cautions
TBAF (heated) THF or DMF, 40-80 °CStubborn TBS, TBDPS, TIPSReadily available, strongBasic, can cause side reactions
HF-Pyridine THF or Pyridine, 0 °C to RTTBS, TBDPS, TIPSHighly effective, less basic than TBAFHighly toxic and corrosive, requires plasticware
Et3N·3HF THF, 0 °C to RTTBS, TBDPS, TIPSMilder than HF-PyridineStill contains HF, requires precautions
Aqueous HF Acetonitrile, 0 °CTBS, TBDPSPotent, fastHighly toxic and corrosive, requires plasticware
TFA CH2Cl2, 0 °C to RTTBDPS, TIPSVery strong acid, effectiveCan cleave other acid-labile groups
TsOH or CSA MeOH or CH2Cl2, RTTBDPS, TIPSStrong organic acidsCan affect other acid-sensitive groups

Experimental Protocols

Protocol 1: Deprotection of a Hindered TBDPS Ether using HF-Pyridine

WARNING: Hydrofluoric acid is extremely toxic and corrosive. It can cause severe burns that may not be immediately painful. Always work in a certified chemical fume hood and wear appropriate PPE, including heavy-duty nitrile or neoprene gloves, a lab coat, and chemical splash goggles. Ensure a calcium gluconate antidote is readily available. All reactions involving HF must be conducted in plastic labware.

Materials:

  • TBDPS-protected alcohol

  • HF-Pyridine complex (70% HF, 30% pyridine)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Plastic reaction vessel (e.g., polypropylene or PTFE) and magnetic stir bar

Procedure:

  • In a plastic vial, dissolve the TBDPS-protected alcohol in anhydrous THF (approximately 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add HF-Pyridine (typically 5-10 equivalents) to the stirred solution. Caution: This addition can be exothermic.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material. Reaction times can vary from a few hours to overnight.

  • Carefully quench the reaction by slowly adding the reaction mixture to a vigorously stirred, cooled (0 °C) saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired alcohol.

Protocol 2: Acid-Catalyzed Deprotection of a Stubborn TBS Ether

Materials:

  • TBS-protected alcohol

  • Acetic Acid (glacial)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBS-protected alcohol in a 3:1:1 mixture of THF:Acetic Acid:Water.

  • Stir the reaction at room temperature or heat to 50 °C. For very stubborn groups or to accelerate the reaction, microwave irradiation can be used if available.[5]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the acetic acid by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution stops.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product via silica gel chromatography.

Visualizing Deprotection Strategies

Deprotection_Decision_Tree start Stubborn Silyl Group (e.g., TBDPS, TIPS, hindered TBS) acid_sensitive Substrate Acid Sensitive? start->acid_sensitive base_sensitive Substrate Base Sensitive? acid_sensitive->base_sensitive No fluoride_path Fluoride-Based Methods acid_sensitive->fluoride_path Yes base_sensitive->fluoride_path No acid_path Acid-Based Methods base_sensitive->acid_path Yes tba_basic Is TBAF basicity a concern? fluoride_path->tba_basic strong_acid Use Strong Acid (TFA, TsOH) acid_path->strong_acid Very Robust Group mild_acid Use AcOH/THF/H2O acid_path->mild_acid Moderately Robust hf_pyr Use HF-Pyridine or Et3N-3HF (CAUTION!) tba_basic->hf_pyr Yes tba_heat Use TBAF with heating tba_basic->tba_heat No tba_buffered Use TBAF/AcOH tba_heat->tba_buffered Side reactions?

Caption: Decision tree for selecting a harsh deprotection method.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 1-Chloro-5-triethylsilyl-4-pentyne

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and application of complex organosilicon compounds, rigorous analytical characterization is the bedrock of reliable and reproducible research. 1-Chloro-5-triethylsilyl-4-pentyne, a versatile building block in organic synthesis, presents a unique analytical challenge due to its combination of a reactive chloroalkane, a sterically influential triethylsilyl group, and a characteristic internal alkyne. This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of this molecule, moving beyond a simple listing of techniques to explain the causality behind experimental choices and to establish a self-validating analytical workflow.

The Analytical Imperative: A Multi-faceted Approach

A single analytical technique is insufficient to fully elucidate the structure, purity, and identity of this compound. A synergistic approach, leveraging the strengths of multiple orthogonal methods, is essential for unambiguous characterization. This guide will focus on a suite of core techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis.

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound, ensuring a thorough and validated analysis.

Analytical Workflow for this compound cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_validation Data Validation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Purification->NMR Structural Elucidation & Purity GCMS GC-MS Purification->GCMS Purity & Molecular Weight Confirmation FTIR FTIR Spectroscopy Purification->FTIR Functional Group Identification EA Elemental Analysis Purification->EA Elemental Composition Data_Analysis Integrated Data Analysis NMR->Data_Analysis GCMS->Data_Analysis FTIR->Data_Analysis EA->Data_Analysis Final_Report Certificate of Analysis Data_Analysis->Final_Report Comparative Analysis of Techniques center This compound NMR NMR (¹H, ¹³C, ²⁹Si) center->NMR Detailed Structure Connectivity GCMS GC-MS center->GCMS Purity & Mol. Weight Isotopic Pattern FTIR FTIR center->FTIR Functional Groups EA Elemental Analysis center->EA Elemental Composition (Stoichiometry)

A Researcher's Guide to Reactivity: Silyl-Protected vs. Unprotected Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The alkyne functional group is a cornerstone of modern organic synthesis, prized for its linear geometry and rich reactivity.[1] As a versatile building block, it is integral to the synthesis of pharmaceuticals, functional materials, and complex natural products.[2][3] Terminal alkynes, possessing a C(sp)-H bond, are particularly valuable due to the unique reactivity of this acidic proton. However, this same acidity can be a liability, leading to unwanted side reactions in the presence of bases or nucleophiles.

This guide provides an in-depth comparison of the reactivity profiles of unprotected terminal alkynes and their silyl-protected counterparts. The strategic decision to protect an alkyne is fundamental to synthetic planning, transforming the alkyne from a reactive participant into a stable spectator, ready to be unveiled at the appropriate moment. We will explore the electronic and steric factors governing their behavior and provide experimental data and protocols for key transformations, empowering researchers to make informed, strategic decisions in their synthetic endeavors.

Core Principles: The Impact of the Silyl Group

The fundamental difference between a terminal alkyne and a silyl-protected alkyne lies in the replacement of the acidic acetylenic proton with a sterically and electronically influential silyl group. This seemingly simple modification has profound consequences for the molecule's reactivity.

  • Unprotected Terminal Alkynes : The C(sp)-H bond is weakly acidic (pKa ≈ 25), making the proton susceptible to removal by a variety of bases. This deprotonation forms a potent acetylide nucleophile. This same C-H bond is the site of reaction in foundational transformations like the Sonogashira coupling and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][5]

  • Silyl-Protected Alkynes : The introduction of a silyl group (e.g., trimethylsilyl (TMS), triisopropylsilyl (TIPS)) removes the acidic proton, rendering the alkyne inert to bases and blocking reactions that require a terminal C-H bond.[2][6] Beyond simply blocking reactivity, the silyl group exerts its own influence. Its size dictates steric hindrance, which can control the regioselectivity of additions across the triple bond, while its electronic properties can subtly modulate the electron density of the π-system.[6][7][8]

Reactivity in Key Transformations: A Head-to-Head Comparison

Sonogashira Coupling

The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction, is a premier method for forming C(sp²)-C(sp) bonds.[9] Here, the choice between a protected and unprotected alkyne is a critical strategic decision.

  • Unprotected Alkyne : The terminal alkyne is the active participant. The reaction mechanism hinges on the in-situ formation of a copper acetylide via deprotonation of the C-H bond, which then engages with the palladium catalytic cycle.[4] This is the standard protocol for directly coupling an alkyne to an aryl or vinyl halide/triflate.[4][9]

  • Silyl-Protected Alkyne : Lacking the essential terminal proton, silyl-alkynes are unreactive under standard Sonogashira conditions.[6] This "orthogonality" is a powerful tool. A silyl-protected alkyne can be carried through a synthesis that includes a Sonogashira coupling at another site. The silyl group acts as a stable placeholder, ready for deprotection and subsequent reaction in a later step.

Sonogashira_Strategy start Starting Material with Two Alkyne Sites A1 A1 start->A1 B1 B1 start->B1

Data Comparison: Sonogashira Coupling
FeatureUnprotected (Terminal) AlkyneSilyl-Protected Alkyne
Reactivity Directly Reactive. Couples with aryl/vinyl halides.[4]Unreactive. Requires deprotection prior to coupling.[6]
Typical Base Amine bases (e.g., Et₃N, DIPEA).[4]N/A (Used post-deprotection).
Catalysts Pd complex (e.g., Pd(PPh₃)₄) and Cu(I) salt (e.g., CuI).[4][10]N/A (Used post-deprotection).
Primary Use Direct formation of C(sp²)-C(sp) bonds.Orthogonal handle for multi-step synthesis; protects alkyne during other transformations.
Experimental Protocol: Sonogashira Coupling of a Terminal Alkyne

This protocol provides a general method for the palladium-catalyzed Sonogashira coupling of a terminal alkyne with an aryl iodide.[4][11]

  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Reagent Addition : Add anhydrous solvent (e.g., THF or DMF, 10 mL) followed by an amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).

  • Substrate Addition : Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction : Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C). Monitor the reaction progress by TLC or GC-MS.

  • Workup : Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride, followed by water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A cornerstone of "click chemistry," the CuAAC reaction forms a stable 1,4-disubstituted 1,2,3-triazole from an azide and a terminal alkyne.[5][12] Its specificity and efficiency are highly dependent on the alkyne's nature.

  • Unprotected Alkyne : The terminal alkyne is an essential substrate for the CuAAC reaction. The mechanism requires the formation of a copper(I) acetylide intermediate, which is only possible with a free C-H bond.[5] This reaction is exceptionally robust, proceeding in a wide range of solvents, including water, making it ideal for bioconjugation.[13][14]

  • Silyl-Protected Alkyne : Completely inert in CuAAC reactions. The absence of the terminal proton prevents the formation of the required copper acetylide intermediate. This allows chemists to perform CuAAC reactions in the presence of a silyl-protected alkyne without it interfering, preserving it for later transformations.

CuAAC_Mechanism

Data Comparison: CuAAC Reactivity
Alkyne TypeReactivity in CuAACOutcome
Unprotected (Terminal) Highly Reactive. Forms 1,4-disubstituted 1,2,3-triazole.[5][12]
Silyl-Protected Inert. No reaction occurs.
Experimental Protocol: General CuAAC Bioconjugation

This protocol is adapted for modifying a biomolecule containing a terminal alkyne.[13][15]

  • Stock Solutions : Prepare stock solutions of the azide-containing cargo (e.g., 10 mM in DMSO), copper(II) sulfate (50 mM in water), a ligand such as THPTA (50 mM in water), and sodium ascorbate (100 mM in water, freshly prepared).

  • Reaction Mixture : In a microcentrifuge tube, combine the following in order:

    • The alkyne-modified biomolecule in a suitable buffer (to a final concentration of ~25-50 µM).

    • The azide-cargo stock solution (to a final concentration of 2-5 equivalents).

    • A premixed solution of CuSO₄ and ligand (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM ligand).

    • Sodium ascorbate stock solution (to a final concentration of 5 mM).

  • Incubation : Gently mix the solution and allow the reaction to proceed at room temperature for 1-2 hours.

  • Analysis/Purification : The product can be analyzed directly or purified using methods appropriate for the biomolecule (e.g., size-exclusion chromatography, dialysis).

Hydrosilylation

Hydrosilylation involves the addition of a Si-H bond across the alkyne's triple bond to form a vinylsilane, a valuable synthetic intermediate.[16] Regio- and stereoselectivity are paramount, and the presence of a silyl group profoundly impacts the outcome.

  • Unprotected Alkyne : The hydrosilylation of terminal alkynes is often plagued by poor selectivity. Depending on the catalyst (e.g., platinum, rhodium, ruthenium), mixtures of α-vinylsilanes (1,1-disubstituted) and β-vinylsilanes (1,2-disubstituted), as well as E/Z isomers of the β-product, can be formed.[16][17] Achieving high selectivity typically requires careful catalyst selection and optimization.[18]

  • Silyl-Protected Alkyne : The steric bulk and electronic influence of the existing silyl group can act as a powerful directing group in hydrosilylation.[6] This often leads to significantly improved regioselectivity, favoring the formation of a single isomer. For example, the addition of a second silyl group can be directed away from the existing bulky silyl protector, leading to a predictable product that would be difficult to obtain from a terminal alkyne.

Data Comparison: Regioselectivity in Hydrosilylation
SubstrateCatalyst SystemMajor Product(s)Key Observation
Terminal Alkyne (R-C≡C-H)Platinum (e.g., Karstedt's)(E)-β-vinylsilane (cis-addition)Often gives mixtures without careful control.[16]
Terminal Alkyne (R-C≡C-H)Ruthenium (e.g., [Cp*Ru(MeCN)₃]PF₆)α-vinylsilane (trans-addition)Catalyst-dependent regioselectivity.[17][18]
Silyl-Protected Alkyne (R-C≡C-SiR₃)VariousOften a single regio- and stereoisomerSteric/electronic effects of the silyl group direct the addition.[6][19]

The Art of Synthesis: Silyl Groups as Orchestrating Tools

The true power of silyl protection lies not in preventing reactivity, but in enabling it with precision and control. By understanding the differential stability of various silyl groups, a chemist can design complex synthetic pathways involving multiple, sequential transformations.

Deprotection_Strategy Start Di-alkyne with TMS and TIPS protection Step1 Selective TMS Deprotection (K₂CO₃ / MeOH) Start->Step1 Intermediate1 Mono-terminal alkyne (TIPS group remains) Step1->Intermediate1 Step2 Reaction 1 (e.g., Sonogashira) Intermediate1->Step2 Intermediate2 Coupled product (TIPS group intact) Step2->Intermediate2 Step3 TIPS Deprotection (TBAF) Intermediate2->Step3 Intermediate3 New terminal alkyne Step3->Intermediate3 Step4 Reaction 2 (e.g., CuAAC) Intermediate3->Step4 Final Final Complex Product Step4->Final

Deprotection: Unleashing the Alkyne

The removal of the silyl group (protiodesilylation) is a critical step that must be high-yielding and compatible with other functional groups in the molecule.[6][20] The choice of reagent depends on the stability of the silyl group.

  • Trimethylsilyl (TMS) : The most labile common silyl group. It can be easily removed under very mild basic or protic conditions, such as potassium carbonate in methanol.[20][21][22]

  • Triethylsilyl (TES) / tert-Butyldimethylsilyl (TBS) : Offer intermediate stability.

  • Triisopropylsilyl (TIPS) / tert-Butyldiphenylsilyl (TBDPS) : These are much bulkier and more robust, requiring stronger conditions for removal, typically a fluoride source like tetrabutylammonium fluoride (TBAF).[20][23]

This hierarchy allows for selective deprotection: a TMS group can be cleaved while a TIPS group on the same molecule remains untouched.[20][21]

Experimental Protocol: Deprotection of a TMS-Alkyne

This protocol describes the mild and efficient removal of a TMS protecting group using potassium carbonate in methanol.[20]

  • Setup : Dissolve the TMS-protected alkyne (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Reagent Addition : Add anhydrous potassium carbonate (K₂CO₃, ~1.5 mmol, 1.5 equiv) to the solution.

  • Reaction : Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).

  • Workup : Remove the methanol under reduced pressure. Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extraction : Separate the layers and extract the aqueous layer twice more with the organic solvent.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected terminal alkyne, which is often pure enough for the next step without further purification.

Conclusion

The decision to use a silyl-protected or an unprotected alkyne is a fundamental choice in synthetic design. Unprotected terminal alkynes are defined by the reactivity of their C(sp)-H bond, making them ideal substrates for cornerstone reactions like Sonogashira coupling and CuAAC. In contrast, silyl-protected alkynes are inert in these transformations, serving as invaluable tools for orthogonal synthesis. They prevent unwanted side reactions and, due to their steric and electronic properties, can expertly guide the selectivity of other reactions like hydrosilylation. The art of modern synthesis lies in leveraging this dichotomy, using the strategic protection and sequential deprotection of silyl groups to orchestrate the construction of complex, high-value molecules with precision and control.

References

A Predictive and Practical Guide to the ¹H and ¹³C NMR Spectral Assignment of 1-Chloro-5-triethylsilyl-4-pentyne

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the following numbering scheme will be used for the carbon and proton atoms of 1-chloro-5-triethylsilyl-4-pentyne:

Figure 1: Structure and numbering scheme for this compound.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The prediction of the ¹H NMR spectrum is based on the principle of additivity, considering the electronic effects of the substituents on the chemical shifts of neighboring protons.

Position Predicted δ (ppm) Multiplicity Coupling (J, Hz) Integration Rationale
H13.55 - 3.65Triplet (t)JH1-H2 ≈ 6.52HThe protons on C1 are directly attached to a carbon bearing an electronegative chlorine atom, leading to a significant downfield shift.[1][2] They are expected to be split by the two adjacent protons on C2.
H21.95 - 2.05Quintet (quint)JH2-H1 ≈ 6.5, JH2-H3 ≈ 7.02HThese methylene protons are adjacent to both the electron-withdrawing influence of the chlorine (transmitted through C1) and the C3 methylene group, resulting in a chemical shift intermediate between H1 and H3.
H32.45 - 2.55Triplet (t)JH3-H2 ≈ 7.02HThese protons are allylic to the alkyne, which causes a deshielding effect, shifting them downfield relative to a standard alkane.
H60.60 - 0.70Quartet (q)JH6-H7 ≈ 8.06HThe methylene protons of the triethylsilyl group are shielded by the silicon atom. They will appear as a quartet due to coupling with the methyl protons (H7).
H70.95 - 1.05Triplet (t)JH7-H6 ≈ 8.09HThe terminal methyl protons of the triethylsilyl group are in a typical aliphatic region and will be split into a triplet by the adjacent methylene protons (H6).

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR chemical shifts are predicted based on known values for similar functional groups and substituent effects.[3][4][5][6]

Position Predicted δ (ppm) Rationale
C144 - 46The carbon atom bonded to the electronegative chlorine is significantly deshielded.
C230 - 32An aliphatic methylene carbon, shifted slightly downfield due to the proximity of the chlorine atom.
C318 - 20This methylene carbon is in a typical alkane region but slightly deshielded due to its propargylic position.
C488 - 92An internal sp-hybridized carbon of the alkyne. The attachment to the alkyl chain places it in this region.
C5105 - 109The second sp-hybridized carbon of the alkyne, which is directly bonded to the silicon atom. Silyl groups typically cause a downfield shift on the adjacent alkynyl carbon.
C67 - 9The methylene carbons of the triethylsilyl group, shielded by the silicon atom.
C73 - 5The terminal methyl carbons of the triethylsilyl group, appearing in the upfield aliphatic region.

Comparative Analysis with Alternative Structures

The predicted NMR data provides a unique fingerprint for this compound. Isomeric impurities, such as 1-chloro-3-triethylsilyl-4-pentyne or 1-chloro-1-triethylsilyl-4-pentyne, would exhibit distinctly different spectra. For instance, an internal silyl group would drastically alter the chemical shifts of the alkyne carbons and the coupling patterns of the aliphatic chain.

Experimental Protocol for NMR Data Acquisition

To validate these predictions and provide a definitive structural assignment, the following experimental protocol is recommended.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).

  • Filter the solution into a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Temperature: 298 K.

3. ¹³C NMR Spectroscopy:

  • Instrument: 100 MHz (or corresponding frequency for the spectrometer).

  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: 0-220 ppm.[1]

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Temperature: 298 K.

4. Data Processing:

  • Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation.

  • Phase and baseline correct the resulting spectra.

  • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Workflow for Spectral Assignment

The following workflow is proposed for the unambiguous assignment of the acquired spectra.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Final Assignment A1 Sample Preparation (CDCl3, TMS) A2 1H NMR Acquisition A1->A2 A3 13C NMR Acquisition A2->A3 A4 2D NMR (COSY, HSQC) (Optional but Recommended) A3->A4 B5 Correlate 1H-13C via HSQC A4->B5 B6 Confirm Connectivity via COSY A4->B6 B1 Process Spectra (FT, Phasing, Baseline Correction) B2 Calibrate to TMS (0.00 ppm) B1->B2 B3 Assign 1H Signals (Integration, Multiplicity, δ) B2->B3 B4 Assign 13C Signals (Chemical Shift, DEPT) B2->B4 B3->B5 correlates B3->B6 confirms B4->B5 correlates C1 Compare Experimental Data with Predicted Values B5->C1 B6->C1 C2 Final Structure Confirmation C1->C2

Figure 2: Recommended workflow for the NMR assignment of this compound.

Conclusion

This guide provides a robust framework for the ¹H and ¹³C NMR assignment of this compound. The predicted chemical shifts and coupling constants, derived from the analysis of structurally related compounds, offer a reliable starting point for spectral interpretation. The detailed experimental protocol ensures the acquisition of high-quality data, which, when combined with the proposed assignment workflow, will enable researchers to confidently verify the structure of this and similar molecules. The comparison of experimental data with the predictions herein will not only confirm the identity of the compound but also contribute valuable spectroscopic information to the broader scientific community.

References

The Art of Selectivity: A Comparative Guide to Orthogonal Deprotection Strategies for Multiple Silyl Ethers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired molecular complexity. Among the arsenal of protective groups available to chemists, silyl ethers stand out for their versatility, ease of installation, and tunable stability. The ability to selectively deprotect one silyl ether in the presence of others, a concept known as orthogonal deprotection, is a powerful strategy that enables the sequential unmasking of hydroxyl functionalities. This guide provides a comprehensive comparison of orthogonal deprotection strategies for multiple silyl ethers, offering field-proven insights and experimental data to aid researchers, scientists, and drug development professionals in designing robust synthetic routes.

The Foundation of Selectivity: Understanding Silyl Ether Stability

The differential stability of silyl ethers is the cornerstone of orthogonal deprotection. This stability is primarily governed by two key factors: steric hindrance around the silicon atom and the electronic environment of the silyl group. As a general principle, bulkier substituents on the silicon atom sterically shield the silicon-oxygen bond from nucleophilic or electrophilic attack, thereby increasing the stability of the silyl ether.

The commonly employed silyl ethers can be ranked in order of their relative stability. Under acidic conditions, the lability generally follows the order:

TMS (Trimethylsilyl) < TES (Triethylsilyl) < TBS (tert-Butyldimethylsilyl) < TIPS (Triisopropylsilyl) < TBDPS (tert-Butyldiphenylsilyl) [1][2][3]

This trend is a direct consequence of increasing steric bulk, which hinders the approach of a proton or a nucleophile to the ether oxygen.[1]

Under basic conditions and in fluoride-mediated deprotections, the trend is broadly similar, with sterically hindered silyl ethers being more robust.[3] However, electronic effects can also play a significant role. Fluoride-based deprotection, for instance, is driven by the high affinity of fluoride for silicon, forming a strong Si-F bond.[4]

Comparative Analysis of Orthogonal Deprotection Strategies

The selective cleavage of a specific silyl ether from a molecule bearing multiple such groups hinges on the careful choice of reagents and reaction conditions. The following sections provide a comparative overview of common orthogonal deprotection scenarios, supported by experimental data.

Table 1: Selective Deprotection of Labile Silyl Ethers in the Presence of More Robust Silyl Ethers
Deprotection ofIn the Presence ofReagent(s)SolventTemp. (°C)TimeYield (%)Reference(s)
TES TBS/TBDPSFormic Acid (5-10%)MeOHrt1-2 h>90[5]
TES TBS/TIPS/TBDMSWilkinson's Catalyst / Catechol BoraneTHFrt1-3 h85-95[6]
TBS TIPSPyridinium p-toluenesulfonate (PPTS)EtOH552.5 h89[7]
TBS TBDPSAlCl₃·6H₂O (cat.)MeOHrt30 min>95[8]
TBS TBDPSNaAuCl₄·2H₂O (cat.)MeOHrt1-3 h90-98[9]
TBS TIPS/TBDPSAcetyl chloride (cat.)MeOH0 - rt15-60 min>90[10]
Table 2: Orthogonal Deprotection Based on Steric Hindrance at the Alcohol
Deprotection ofIn the Presence ofReagent(s)SolventTemp. (°C)TimeYield (%)Reference(s)
Primary TBS Secondary TBSDiisobutylaluminium hydride (DIBAL-H)CH₂Cl₂-78 to 01 h85[11]
Primary TBS Secondary/Tertiary TBSOxone50% aq. MeOHrt2-4 h85-95[12]

Mechanistic Insights and Causality in Experimental Choices

The choice of deprotection reagent is a strategic decision based on the desired selectivity and the overall functional group tolerance of the substrate.

Acid-Catalyzed Deprotection: This method relies on the protonation of the silyl ether oxygen, making the silicon atom more electrophilic and susceptible to nucleophilic attack by the solvent or other nucleophiles present.[13] The selectivity observed is primarily due to sterics; less hindered silyl ethers are more accessible to protonation and subsequent cleavage.[13] Mild acids like pyridinium p-toluenesulfonate (PPTS), formic acid, and catalytic acetyl chloride are frequently employed for the selective removal of more labile silyl ethers like TES and TBS in the presence of bulkier groups such as TIPS and TBDPS.[5][7][10]

Fluoride-Mediated Deprotection: Fluoride ions exhibit a remarkably high affinity for silicon, forming a strong Si-F bond which is the thermodynamic driving force for this deprotection method.[4] The reaction is thought to proceed through a pentacoordinate silicon intermediate.[13] Tetrabutylammonium fluoride (TBAF) is the most common fluoride source. While highly effective, achieving selectivity with TBAF can be challenging due to its high reactivity. However, by carefully controlling reaction conditions such as temperature and reaction time, or by using buffered fluoride sources like HF-pyridine, selectivity can be achieved. For instance, less sterically hindered primary silyl ethers can sometimes be cleaved in the presence of more hindered secondary or tertiary ones.[11]

Experimental Protocols

The following are detailed, step-by-step methodologies for key orthogonal deprotection experiments.

Protocol 1: Selective Deprotection of a TES Ether in the Presence of a TBDMS Ether using Formic Acid
  • Objective: To selectively cleave a triethylsilyl (TES) ether while leaving a tert-butyldimethylsilyl (TBDMS) ether intact.[5]

  • Materials:

    • Substrate with both TES and TBDMS ethers

    • Methanol (MeOH), anhydrous

    • Formic acid (HCOOH)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the substrate (1.0 eq) in methanol to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

    • Add formic acid (5-10% v/v) to the solution at room temperature.

    • Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion (typically 1-2 hours), quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.

Protocol 2: Selective Deprotection of a Primary TBS Ether in the Presence of a Secondary TBS Ether using DIBAL-H
  • Objective: To selectively deprotect a primary tert-butyldimethylsilyl (TBS) ether in the presence of a secondary TBS ether.[11]

  • Materials:

    • Substrate with both primary and secondary TBS ethers

    • Dichloromethane (CH₂Cl₂), anhydrous

    • Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in hexanes

    • Methanol (MeOH)

    • Saturated aqueous potassium sodium tartrate (Rochelle's salt) solution

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the substrate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of DIBAL-H (1.2 eq) dropwise via syringe.

    • Stir the reaction at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction by TLC.

    • Quench the reaction by the slow, dropwise addition of methanol at 0 °C, followed by the addition of a saturated aqueous solution of Rochelle's salt.

    • Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the primary alcohol.

Visualization of Orthogonal Deprotection Strategies

The following diagrams illustrate the logical workflow of orthogonal deprotection.

Orthogonal_Deprotection_Workflow sub Substrate (Primary-OTES, Secondary-OTBS) int1 Intermediate (Primary-OH, Secondary-OTBS) sub->int1  Formic Acid / MeOH, rt (Selective TES deprotection)   prod Final Product (Primary-OH, Secondary-OH) int1->prod  TBAF / THF (TBS deprotection)  

Caption: Stepwise deprotection of a less hindered TES ether followed by a more robust TBS ether.

Steric_Hindrance_Deprotection sub Substrate (Primary-OTBS, Secondary-OTBDPS) int1 Intermediate (Primary-OH, Secondary-OTBDPS) sub->int1  NaAuCl₄·2H₂O / MeOH, rt (Selective TBS deprotection)   prod Final Product (Primary-OH, Secondary-OH) int1->prod  HF-Pyridine / THF (TBDPS deprotection)  

Caption: Orthogonal cleavage based on the lability of the silyl group itself.

Conclusion

The orthogonal deprotection of multiple silyl ethers is a nuanced yet powerful tool in modern organic synthesis. A thorough understanding of the relative stabilities of different silyl ethers, coupled with a strategic selection of deprotection reagents and conditions, allows for the controlled and sequential unmasking of hydroxyl groups. The experimental data and protocols presented in this guide serve as a practical resource for researchers to design and execute more efficient and elegant synthetic strategies, ultimately accelerating the pace of discovery in chemical and pharmaceutical research.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 1-Chloro-5-triethylsilyl-4-pentyne

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and application of complex organic molecules, ensuring the purity of key intermediates is paramount. 1-Chloro-5-triethylsilyl-4-pentyne, a valuable building block in organic synthesis, is no exception. Its unique structure, featuring a chloroalkane chain and a triethylsilyl-protected alkyne, necessitates robust analytical methods to quantify its purity and identify potential impurities that could compromise downstream reactions.

This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a critical evaluation to aid in the selection of the most appropriate technique for your specific analytical needs.

The Analytical Challenge: this compound

This compound possesses a combination of chemical features that influence the choice of analytical methodology. The triethylsilyl group imparts significant non-polar character and increases the volatility of the molecule. The chloroalkane moiety adds polarity, while the alkyne functionality is relatively non-polar. A critical consideration for HPLC with UV detection is the lack of a significant chromophore in the molecule, rendering detection by this common method challenging.

High-Performance Liquid Chromatography (HPLC): A Versatile Separation Technique

HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolving power and versatility.[1] For non-volatile or thermally labile compounds, it is often the method of choice.

The Challenge of Detection: Beyond UV Absorbers

A significant hurdle in the HPLC analysis of this compound is its lack of a strong ultraviolet (UV) chromophore.[2] To overcome this, alternative detection methods are necessary. One such powerful alternative is the Charged Aerosol Detector (CAD) . CAD is a mass-sensitive detector that provides a near-universal response for non-volatile and semi-volatile compounds, irrespective of their optical properties.[3][4] This makes it an ideal choice for quantifying compounds that are invisible to UV detectors.

Proposed HPLC-CAD Method

The following proposed method is a robust starting point for the purity analysis of this compound.

Experimental Protocol: HPLC with Charged Aerosol Detection (CAD)

  • Instrumentation: A high-performance liquid chromatography system equipped with a quaternary pump, autosampler, column oven, and a charged aerosol detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a suitable choice for retaining the non-polar analyte.

    • Mobile Phase A: Water (HPLC grade)

    • Mobile Phase B: Acetonitrile (HPLC grade)

    • Gradient Elution: A gradient elution is recommended to ensure good separation of the main component from potential impurities with a wider polarity range.

      Time (min) %A %B
      0 40 60
      15 10 90
      20 10 90
      21 40 60

      | 25 | 40 | 60 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

  • CAD Settings:

    • Nebulizer Temperature: 35 °C

    • Evaporation Temperature: 50 °C

    • Gas Pressure: 35 psi (Nitrogen)

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.

    • Further dilute the stock solution with the initial mobile phase composition (60% acetonitrile in water) to a suitable concentration for analysis (e.g., 100 µg/mL).

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-CAD Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute inject Inject Sample dilute->inject Prepared Sample separate C18 Column Separation inject->separate detect Charged Aerosol Detection separate->detect integrate Peak Integration detect->integrate Chromatogram quantify Purity Calculation (% Area) integrate->quantify

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Identification

Given the volatility of this compound, GC-MS presents itself as a highly attractive analytical technique. It not only separates volatile compounds with high efficiency but also provides structural information through mass spectrometry, aiding in the identification of unknown impurities.

Fragmentation Pattern: A Structural Fingerprint

Electron ionization (EI) in GC-MS leads to the fragmentation of molecules in a reproducible manner, creating a unique mass spectrum that serves as a chemical fingerprint. For this compound (Molecular Weight: 216.82 g/mol ), the expected fragmentation would involve characteristic losses of ethyl groups and cleavage of the carbon-silicon bond. The triethylsilyl cation ([Si(C₂H₅)₃]⁺, m/z 115) is expected to be a prominent ion. Other significant fragments could arise from cleavage of the propyl chain and loss of a chlorine atom. A detailed review of the mass spectral fragmentation of alkylsilyl derivatives can provide further insights into the expected fragmentation pathways.[5][6]

Proposed GC-MS Method

The following GC-MS method is designed for the robust analysis of this compound.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer Settings:

    • Ion Source Temperature: 230 °C

    • Interface Temperature: 280 °C

    • Ionization Energy: 70 eV

    • Scan Mode: Full scan from m/z 40 to 400 for qualitative analysis and impurity identification.

    • Selected Ion Monitoring (SIM) Mode: For quantitative analysis, monitor characteristic ions of the main component and known impurities to enhance sensitivity and selectivity.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a volatile organic solvent such as hexane or ethyl acetate (e.g., 1 mg/mL).

    • Dilute the stock solution to an appropriate concentration for GC-MS analysis (e.g., 10 µg/mL).

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Hexane weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject into GC dilute->inject Prepared Sample separate Capillary Column Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Spectrometry Detection ionize->detect integrate Peak Integration (TIC) detect->integrate Total Ion Chromatogram identify Impurity Identification (MS) integrate->identify quantify Purity Calculation (% Area) integrate->quantify

Method Validation: Ensuring Data Integrity

For both HPLC and GC-MS methods, validation is a critical step to ensure the reliability and accuracy of the results, especially in a regulated environment. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for analytical procedure validation.[7][8]

Key Validation Parameters

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for the main component is well-resolved from any impurity peaks.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Accuracy The closeness of agreement between the value which is accepted as a conventional true value and the value found.98.0% - 102.0% recovery
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters are met after minor changes in method conditions.

Head-to-Head Comparison: HPLC-CAD vs. GC-MS

FeatureHPLC-CADGC-MS
Principle Separation in the liquid phase based on polarity.Separation in the gas phase based on volatility and boiling point.
Applicability Suitable for non-volatile and semi-volatile compounds.Ideal for volatile and thermally stable compounds.
Detection Universal detection for non-volatile analytes.Provides molecular weight and structural information (mass spectrum).
Sensitivity Generally good, especially for non-chromophoric compounds.Excellent sensitivity, particularly in SIM mode.
Selectivity Good chromatographic selectivity based on stationary and mobile phase chemistry.High selectivity from both chromatographic separation and mass filtering.
Impurity Identification Requires collection of fractions for further analysis (e.g., by MS or NMR).Tentative identification of unknown impurities based on their mass spectra.
Speed Run times can be longer due to gradient elution and re-equilibration.Typically faster analysis times.
Cost & Complexity HPLC systems with CAD are a significant investment. Method development can be complex.GC-MS systems are also a major investment, but the technique is well-established.

Conclusion: Selecting the Right Tool for the Job

Both HPLC-CAD and GC-MS are powerful and suitable techniques for the purity analysis of this compound. The choice between them will depend on the specific requirements of the analysis.

  • GC-MS is the recommended primary technique for this particular analyte due to its volatility. The high resolving power of gas chromatography combined with the definitive identification capabilities of mass spectrometry makes it an ideal choice for both routine purity checks and in-depth impurity profiling.

  • HPLC-CAD serves as an excellent orthogonal technique. It is particularly valuable for confirming the results obtained by GC-MS and for analyzing any potential non-volatile impurities that may not be amenable to gas chromatography. Its universal detection mechanism for non-volatile compounds ensures that no component is missed.

By leveraging the strengths of both techniques, researchers and drug development professionals can build a comprehensive analytical strategy to ensure the quality and purity of this compound, thereby guaranteeing the integrity of their synthetic endeavors.

References

Safety Operating Guide

Navigating the Proper Disposal of 1-Chloro-5-triethylsilyl-4-pentyne: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and pharmaceutical development, the responsible management of chemical waste is paramount to ensuring personnel safety and environmental protection. This guide provides a detailed, in-depth protocol for the proper disposal of 1-Chloro-5-triethylsilyl-4-pentyne, a reactive organosilane compound. By elucidating the chemical principles behind the recommended procedures, this document aims to empower researchers to manage this waste stream with confidence and precision.

Understanding the Hazard Profile of this compound

Before any handling or disposal operations, a thorough understanding of the hazards associated with this compound is essential. This compound presents a multi-faceted risk profile owing to its distinct functional groups: a terminal alkyne, a triethylsilyl group, and a primary alkyl chloride.

Key Hazards:

  • Irritant: Causes skin, eye, and respiratory irritation.[1]

  • Reactivity: As a reactive compound, it can react with other organic compounds.[2]

  • Combustibility: While not highly flammable, it is a combustible liquid.

A summary of the key physical and chemical properties is provided in the table below.

PropertyValueSource
Molecular Formula C₁₁H₂₁ClSi--INVALID-LINK--
Molecular Weight 216.82 g/mol --INVALID-LINK--
Boiling Point 244-245 °C--INVALID-LINK--
Flash Point 215 °F (101.7 °C)--INVALID-LINK--
Density 0.903 g/mL at 25 °C--INVALID-LINK--
Hazards Irritating to eyes, respiratory system, and skin.--INVALID-LINK--

Immediate Safety and Handling Protocols

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound and its waste.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Do not use combustible materials like paper towels. The contaminated absorbent should then be collected in a sealed, labeled container for hazardous waste disposal.

Disposal Pathways: A Two-Pronged Approach

The disposal of this compound can be approached through two primary pathways: direct disposal via a licensed hazardous waste contractor or chemical degradation to less hazardous compounds prior to disposal. The choice of pathway will depend on the quantity of waste, available laboratory facilities, and institutional policies.

Pathway A: Direct Disposal (Recommended for all quantities)

This is the most straightforward and often the safest method for the disposal of this compound.

Step-by-Step Procedure:

  • Waste Collection: Collect the neat compound or solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with the full chemical name, "this compound," and the appropriate hazard symbols (e.g., irritant).

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[3]

  • Professional Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Pathway B: Chemical Degradation (For small quantities, with appropriate expertise and facilities)

For researchers with the necessary expertise and facilities, chemical degradation can be employed to transform this compound into less hazardous, more easily disposable compounds. The primary targets for degradation are the alkyne and the organosilane functionalities.

The carbon-carbon triple bond can be cleaved using a strong oxidizing agent like potassium permanganate. This reaction converts the alkyne into carboxylic acids.[1][4][5]

Experimental Protocol: Oxidative Cleavage with Potassium Permanganate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve the this compound waste in a suitable solvent (e.g., acetone or a mixture of t-butanol and water). The flask should be cooled in an ice bath.

  • Reagent Preparation: Prepare a solution of potassium permanganate in water.

  • Reaction: Slowly add the potassium permanganate solution to the stirred, cooled solution of the waste compound. The reaction is exothermic and should be controlled by the rate of addition. The purple color of the permanganate will disappear as it reacts. Continue addition until a faint pink or purple color persists.

  • Quenching: After the reaction is complete, quench any excess permanganate by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Workup and Disposal:

    • Acidify the reaction mixture with dilute sulfuric acid.

    • The resulting mixture will contain the carboxylic acid products, manganese salts, and the solvent.

    • This final mixture should be collected in a labeled hazardous waste container for disposal through a licensed contractor. While the primary organic hazard has been reduced, the presence of manganese and other byproducts necessitates professional disposal.

Causality Behind Experimental Choices:

  • Cooling: The oxidative cleavage of alkynes is an exothermic reaction. Cooling the reaction mixture prevents overheating and potential side reactions.

  • Slow Addition: Gradual addition of the oxidizing agent ensures that the reaction remains under control.

  • Quenching: Removing excess oxidizing agent is crucial for safety and to prevent further unwanted reactions during storage and disposal.

Incineration is a highly effective method for the complete destruction of halogenated organic compounds.[6][7] For waste containing more than 1% of halogenated substances, a minimum incineration temperature of 1100°C is required to ensure complete destruction of toxic organic molecules.[6] This process should only be carried out by a licensed hazardous waste disposal facility equipped with appropriate incinerators and flue gas treatment systems.

Workflow for Incineration Disposal:

DisposalWorkflow cluster_lab Laboratory Procedures cluster_ehs EHS / Licensed Contractor A Collect Waste (this compound) B Label Waste Container (Hazardous Waste) A->B C Segregate and Store (Satellite Accumulation Area) B->C D Transport to Disposal Facility C->D E Incineration (>1100 °C) D->E F Flue Gas Treatment E->F G Final Ash Disposal F->G

Caption: Waste Disposal Workflow via Incineration.

Conclusion: Prioritizing Safety and Compliance

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. While chemical degradation methods can be effective for small quantities in the hands of experienced researchers, the most universally recommended and safest approach is to engage a licensed hazardous waste disposal service. By following the procedures outlined in this guide, researchers can ensure that this waste stream is managed in a manner that is both safe and compliant with all relevant regulations.

References

Navigating the Synthesis Landscape: A Guide to Safely Handling 1-Chloro-5-triethylsilyl-4-pentyne

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Essential Safety and Handling Information

For the researcher, scientist, and drug development professional, the responsible handling of specialized reagents is paramount to both personal safety and experimental success. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational protocols, and disposal plans for 1-Chloro-5-triethylsilyl-4-pentyne. By understanding the chemical nature of this compound and adhering to the following procedures, you can mitigate risks and ensure a safe laboratory environment.

Understanding the Hazard Profile

This compound (CAS No. 174125-30-5) is a versatile building block in organic synthesis. However, its chemical structure, incorporating a chloroalkane and a triethylsilyl-protected alkyne, necessitates careful handling. The primary hazards associated with this compound are:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1]

While comprehensive toxicological data for this specific compound is limited, its structural motifs suggest potential for reactivity and the need for stringent safety measures. Organosilicon compounds, in general, have a wide range of toxicological profiles, and it is prudent to handle all new or sparsely studied compounds with a high degree of caution.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when working with this compound. The following table outlines the recommended equipment, with explanations for each selection.

PPE CategoryRecommended EquipmentSpecification and Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that meet ANSI/ISEA Z87.1 D3 standards for splash protection are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a risk of splashing.
Hand Protection Butyl Rubber or Viton™ GlovesNitrile gloves offer poor resistance to many halogenated hydrocarbons and are not recommended for prolonged contact.[2][3][4] Butyl rubber or Viton™ gloves provide superior protection against chlorinated solvents and are the preferred choice.[3][5][6] Always double-glove for added protection and immediately replace gloves if contamination is suspected.
Body Protection Flame-Resistant Laboratory Coat and Chemical-Resistant ApronA flame-resistant lab coat provides a primary barrier against splashes. For procedures with a higher risk of spillage, a chemical-resistant apron made of a suitable material like neoprene or butyl rubber should be worn over the lab coat.
Respiratory Protection Use in a Certified Chemical Fume HoodAll handling of this compound should be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure. If work outside of a fume hood is unavoidable, a comprehensive risk assessment must be performed, and a NIOSH-approved air-purifying respirator with organic vapor cartridges may be required.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is essential for minimizing exposure and preventing accidents. The following workflow should be followed when working with this compound.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather and Inspect Glassware and Reagents prep_hood->prep_materials handle_transfer Transfer Reagent in Fume Hood prep_materials->handle_transfer handle_reaction Perform Reaction Under Inert Atmosphere handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe

Figure 1. A step-by-step workflow for the safe handling of this compound.

Pre-Operational Checks
  • Don Appropriate PPE: Before entering the laboratory, ensure you are wearing the full complement of PPE as outlined in the table above.

  • Verify Fume Hood Functionality: Check the fume hood's certification sticker and ensure the airflow is within the acceptable range.

  • Gather and Inspect Materials: Ensure all glassware is clean, dry, and free of cracks. Given that organosilanes can be moisture-sensitive, oven-drying glassware is a recommended practice.[7][8]

Handling and Experimental Procedures
  • Transfer in a Fume Hood: All transfers of this compound should be performed in a chemical fume hood. Use a syringe or cannula for liquid transfers to minimize exposure.

  • Inert Atmosphere: Silylalkynes can be sensitive to air and moisture.[7][8] For many applications, it is advisable to conduct reactions under an inert atmosphere (e.g., nitrogen or argon).

Post-Operational Procedures and Decontamination
  • Decontamination of Glassware and Surfaces:

    • Initial Rinse: Rinse contaminated glassware and surfaces with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the material. Collect this rinse as halogenated organic waste.

    • Hydrolysis: The triethylsilyl group can be susceptible to hydrolysis under acidic or basic conditions.[9][10][11][12][13] A subsequent rinse with a dilute solution of sodium bicarbonate or a mild acid can help to hydrolyze any residual compound. However, be aware that the hydrolysis of chloroalkanes can be slow.

    • Final Cleaning: Follow with a standard laboratory glassware cleaning procedure.

  • Doffing and Disposal of Contaminated PPE:

    • Remove gloves using a technique that avoids skin contact with the outer surface.

    • Dispose of all contaminated disposable PPE (gloves, etc.) in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Responsible Waste Management

Proper segregation and disposal of waste are critical to laboratory safety and environmental protection.

  • Liquid Waste: All solutions containing this compound, including reaction mixtures and solvent rinses, must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste." Do not mix with non-halogenated waste streams.

  • Solid Waste: Contaminated solid waste, such as used pipette tips, filter paper, and disposable PPE, should be collected in a separate, sealed container labeled "Solid Halogenated Organic Waste."

  • Unused Reagent: Unused or expired this compound should be disposed of as hazardous waste through your institution's environmental health and safety office. Do not attempt to neutralize or dispose of it down the drain. Cured silicone-based materials can sometimes be disposed of as regular waste, but uncured organosilanes should be treated as hazardous chemical waste.[5][8]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill: For small spills within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated waste. For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's emergency response team.

By integrating these safety protocols into your laboratory workflow, you can confidently and responsibly utilize this compound in your research endeavors, fostering a culture of safety and scientific integrity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.